molecular formula C23H29F2N3O B1665485 Amperozide CAS No. 75558-90-6

Amperozide

Cat. No.: B1665485
CAS No.: 75558-90-6
M. Wt: 401.5 g/mol
InChI Key: NNAIYOXJNVGUOM-UHFFFAOYSA-N
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Description

Amperozide is a diphenylbutylpiperazine atypical antipsychotic that functions as a potent and selective 5-hydroxytryptamine receptor 2A (5-HT2A) antagonist . Unlike typical antipsychotics, this compound does not block dopamine D2 receptors but exerts its effects by inhibiting dopamine release and altering the firing pattern of dopaminergic neurons, presenting a unique mechanism of action for neuroscientific research . Initially investigated for the treatment of schizophrenia in humans, it was noted for its potential effect on both positive and negative symptoms without causing significant sedation . Although not adopted for human clinical use, its research value persists as a model compound for studying atypical antipsychotic pathways . A key area of scientific interest is its region-specific effect on dopamine release; systemic administration of this compound preferentially increases dopamine release in the rat medial prefrontal cortex to a much greater extent than in the nucleus accumbens or striatum . This selective action on the mesocortical dopamine pathway, which may be linked to its 5-HT2A antagonism, provides a valuable tool for studying cortical dopamine function and its relevance to psychiatric conditions . Furthermore, this compound has demonstrated significant anti-aggressive and stress-reducing properties in animal models, underpinning its well-documented application in veterinary medicine for managing aggression in intensively farmed pigs . Researchers utilize this compound to explore serotonergic modulation of dopamine systems, emotional behavior, and the neuropharmacology of aggression . This product is intended for research applications only.

Properties

CAS No.

75558-90-6

Molecular Formula

C23H29F2N3O

Molecular Weight

401.5 g/mol

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide

InChI

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29)

InChI Key

NNAIYOXJNVGUOM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Appearance

Solid powder

Other CAS No.

75558-90-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

75529-73-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amperozide;  FG 5606;  Amperozida;  Amperozidum

Origin of Product

United States

Foundational & Exploratory

Amperozide's Action on Dopamine Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of amperozide, with a specific focus on its intricate interactions with dopamine systems. This compound, a diphenylbutylpiperazine derivative, has demonstrated a unique pharmacological profile that distinguishes it from typical antipsychotic agents. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular and systemic effects.

Receptor Binding Profile and Affinity

This compound exhibits a complex receptor binding profile, characterized by a high affinity for serotonin type 2A (5-HT2A) receptors and a comparatively lower affinity for dopamine D2 receptors. This characteristic is a significant departure from first-generation antipsychotics and contributes to its atypical properties. The drug also shows affinity for other monoamine receptors, which may play a role in its overall pharmacological effects.

Table 1: this compound Receptor Binding Affinities (Ki values in nM)
Receptor SubtypeHuman (cloned)Rat (native)Reference
Dopamine D2 180200
Dopamine D3 640-
Dopamine D4 4660
Serotonin 5-HT2A 2.51.3
Serotonin 5-HT1A 130-
Adrenergic α1 7.910
Adrenergic α2 68100

Core Mechanism: Serotonin-Dopamine Interaction

The primary mechanism through which this compound influences the dopamine system is via its potent antagonism of the 5-HT2A receptor. Serotonergic neurons originating from the raphe nuclei exert a tonic inhibitory control over dopaminergic neurons in the substantia nigra and ventral tegmental area (VTA). By blocking 5-HT2A receptors, this compound disinhibits these dopaminergic pathways, leading to an increase in dopamine release in specific brain regions.

G cluster_0 Mesocortical Pathway cluster_1 Nigrostriatal Pathway cluster_2 Midbrain PFC Prefrontal Cortex Striatum Striatum VTA VTA Dopamine Neurons VTA->PFC Dopamine SNc Substantia Nigra Dopamine Neurons SNc->Striatum Dopamine Raphe Raphe Nuclei Serotonin Neurons Raphe->VTA 5-HT (Inhibits) Raphe->SNc 5-HT (Inhibits) This compound This compound This compound->Raphe Blocks 5-HT2A (Disinhibition)

Caption: this compound's primary mechanism of action on dopamine pathways.

Effects on Dopamine Release: In Vivo Microdialysis

In vivo microdialysis studies have been instrumental in elucidating the region-specific effects of this compound on dopamine release. These studies consistently demonstrate that this compound preferentially increases dopamine release in the prefrontal cortex, with a less pronounced effect in the striatum and nucleus accumbens. This regional selectivity is thought to underlie its potential efficacy in treating the negative and cognitive symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects.

Table 2: Effects of this compound on Extracellular Dopamine Levels (as % of baseline)
Brain RegionThis compound Dose (mg/kg)Maximum Dopamine IncreaseReference
Medial Prefrontal Cortex 2.5180%
Nucleus Accumbens 2.5130%
Striatum 2.5No significant change
Medial Prefrontal Cortex 5.0250%
Nucleus Accumbens 5.0160%

Experimental Protocols

Receptor Binding Assays

Objective: To determine the affinity of this compound for various neurotransmitter receptors.

Methodology:

  • Tissue Preparation: Brain tissue from specific regions (e.g., striatum for D2, cortex for 5-HT2A) or cells expressing cloned human receptors are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).

  • Radioligand Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at various concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in awake, freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens).

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic administration of this compound.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Dopamine levels are expressed as a percentage of the average baseline concentration.

G cluster_0 Surgical Phase cluster_1 Experimental Phase cluster_2 Analytical Phase Implantation Stereotaxic Implantation of Microdialysis Probe Perfusion Perfusion with aCSF Implantation->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline DrugAdmin This compound Administration Baseline->DrugAdmin PostDrug Post-Drug Sample Collection DrugAdmin->PostDrug HPLC HPLC-ED Analysis of Dopamine PostDrug->HPLC DataAnalysis Data Analysis (% of Baseline) HPLC->DataAnalysis

Caption: Experimental workflow for in vivo microdialysis studies.

Electrophysiological Effects

Electrophysiological studies have provided further insights into the modulatory effects of this compound on dopamine neuron activity. In vivo single-unit recordings from dopamine neurons in the VTA have shown that this compound can increase the firing rate and burst firing of these neurons. This effect is consistent with the disinhibition mechanism mediated by 5-HT2A receptor antagonism.

Functional Implications and Therapeutic Rationale

The unique mechanism of action of this compound on dopamine systems provides a strong rationale for its potential therapeutic benefits. By preferentially increasing dopamine release in the prefrontal cortex, it may help to alleviate the negative and cognitive symptoms of schizophrenia, which are thought to be associated with hypofrontality. Its relatively low affinity for D2 receptors suggests a lower risk of extrapyramidal side effects and hyperprolactinemia compared to typical antipsychotics. The potent 5-HT2A antagonism is a key feature shared with other atypical antipsychotics, which is believed to contribute to their improved side effect profile and broader spectrum of efficacy.

Pharmacological profile of Amperozide as an atypical antipsychotic

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Pharmacological Profile of Amperozide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a diphenylbutylpiperazine derivative recognized as an atypical antipsychotic agent.[1] Unlike first-generation antipsychotics, its mechanism of action is not primarily mediated by dopamine D2 receptor antagonism. Instead, this compound exhibits a high affinity for and potent antagonism of serotonin 5-HT2A receptors.[2][3] This profile is complemented by a moderate affinity for α1-adrenergic receptors and a notably low affinity for dopamine D2 receptors, contributing to its "atypical" classification and a reduced risk of extrapyramidal side effects.[2][4] While investigated for the treatment of schizophrenia in humans, it was never clinically adopted for this indication. Its primary application is in veterinary medicine to mitigate aggression and stress in pigs. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding profile, effects on neurotransmitter systems, and the experimental methodologies used in its evaluation.

Pharmacodynamics: Receptor Binding and Mechanism of Action

The pharmacodynamic profile of this compound is distinguished by its selective antagonism of the 5-HT2A receptor, which is a key characteristic of many second-generation (atypical) antipsychotics. This action is believed to contribute to its efficacy against both positive and negative symptoms of psychosis with a lower propensity for motor side effects.

Receptor Binding Affinity

In vitro radioligand binding studies have been instrumental in characterizing the interaction of this compound with various neurotransmitter receptors. The compound shows a distinct preference for the 5-HT2A receptor. Its affinity for dopamine D2 receptors, the primary target for typical antipsychotics, is significantly lower.

Table 1: In Vitro Receptor Binding Profile of this compound

Receptor Target Tissue Source Radioligand Kᵢ (nM) Reference
5-HT₂ Rat Cerebral Cortex [³H]ketanserin 16.5 ± 2.1
Dopamine D₂ (Striatal) Rat Striatum [³H]spiperone 540 ± 59
Dopamine D₂ (Limbic) Rat Limbic System [³H]spiperone 403 ± 42
α₁-Adrenergic Rat Cerebral Cortex [³H]prazosin 172 ± 14
5-HT₁ₐ Rat Brain Not Specified Low Affinity
α₂-Adrenergic Rat Brain Not Specified Low Affinity
Dopamine D₁ Rat Brain Not Specified Low Affinity
Muscarinic M₁ & M₂ Rat Brain Not Specified Low Affinity

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. Data are presented as mean ± SEM.

Mechanism of Action

This compound's primary mechanism is the potent antagonism of the 5-HT2A receptor. This action inhibits the downstream signaling cascade typically initiated by serotonin. Furthermore, this compound modulates dopaminergic neurotransmission, not by direct receptor blockade, but by inhibiting dopamine release and altering the firing patterns of dopaminergic neurons. It also demonstrates an ability to inhibit the reuptake of serotonin, dopamine, and noradrenaline in synaptosomal preparations, although the clinical significance of this at therapeutic doses is less clear. The combination of potent 5-HT2A antagonism and weak D2 receptor interaction is a hallmark of atypical antipsychotics, thought to reduce the incidence of extrapyramidal symptoms (EPS).

Figure 1: this compound's Antagonism of the 5-HT2A Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq Protein Activation receptor->g_protein serotonin Serotonin serotonin->receptor Binds & Activates This compound This compound This compound->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates downstream Downstream Signaling (IP₃, DAG, Ca²⁺ Mobilization) plc->downstream Leads to Figure 2: Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_clinical Clinical Phase a Compound Synthesis (this compound) b Primary Screening: Radioligand Binding Assays (Determine Kᵢ for 5-HT2A, D2, etc.) a->b c Functional Assays: Inositol Phosphate Formation (Confirm 5-HT2A Antagonism) b->c d Neurotransmitter Dynamics: Uptake & Release Assays (Assess effects on DA, 5-HT) c->d e Behavioral Models: Amphetamine-Induced Hyperactivity (Test for Antipsychotic-like effects) d->e f Side Effect Profiling: Catalepsy Induction Test (Assess EPS Liability) e->f g Affective Behavior Models: Vogel's Conflict Test (Explore Anxiolytic Potential) e->g h Human Trials (Phase I-II) (Investigate safety and efficacy in Schizophrenia) g->h

References

Chemical structure and properties of Amperozide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amperozide hydrochloride is a diphenylbutylpiperazine derivative that has been investigated for its atypical antipsychotic properties. Unlike typical antipsychotics that primarily act on dopamine D2 receptors, this compound exhibits a higher affinity for serotonin 5-HT2A receptors, suggesting a different mechanism of action and a potentially distinct side-effect profile.[1][2][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and available pharmacokinetic data for this compound hydrochloride. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure is characterized by a diphenylbutyl moiety linked to a piperazine carboxamide derivative.

Chemical Structure:

IUPAC Name: 4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide hydrochloride[4][5]

CAS Number: 86725-37-3

Molecular Formula: C₂₃H₂₉F₂N₃O • HCl

Molecular Weight: 437.95 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
Melting Point (°C) Not available-
pKa (Strongest Basic) 7.56 (Predicted)
logP 4.12 (Predicted)
Solubility Soluble in water (to 50 mM), DMSO

Pharmacology

This compound's pharmacological profile is distinguished by its high affinity for the serotonin 5-HT2A receptor and lower affinity for dopamine D2 receptors. This profile is consistent with that of an atypical antipsychotic.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors.

ReceptorKi (nM)SpeciesTissue
5-HT2A 16RatCerebral Cortex
Dopamine D2 540RatStriatum
α1-Adrenergic 172RatCerebral Cortex
Dopamine D4.2 769-Transfected COS7 cells
Dopamine D4.4 384-Transfected COS7 cells
Serotonin Transporter (SERT) 49--
Neurotransmitter Uptake Inhibition

This compound has also been shown to inhibit the uptake of several neurotransmitters, with the following IC50 values:

NeurotransmitterIC50 (µM)SpeciesTissue Preparation
Serotonin 0.32RatFrontal Cortex Synaptosomes
Noradrenaline 0.78RatCortical Synaptosomes
Dopamine 1.0RatStriatal Synaptosomes

Pharmacokinetics

Limited pharmacokinetic data for this compound is available in the public domain.

Metabolism: this compound is metabolized in humans to N-deethylated this compound (FG5620). In plasma, this compound and this metabolite are found in approximately equal concentrations. The metabolite, FG5620, exhibits 5-10 times lower pharmacological activity than the parent compound.

Pharmacokinetic Parameters: Quantitative data on the oral bioavailability, plasma half-life, volume of distribution, and clearance of this compound hydrochloride are not readily available in the cited literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following sections outline the general methodologies employed in the characterization of this compound hydrochloride.

Physicochemical Property Determination

pKa and logP Determination (General Methodology): The acidity constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are key determinants of a drug's pharmacokinetic properties.

  • pKa: The pKa of piperazine derivatives can be determined by potentiometric titration. An aqueous solution of the compound is titrated with a standardized acid (e.g., HCl), and the pH is measured after each addition of titrant. The pKa is then calculated from the resulting titration curve.

  • logP: The logP value, a measure of lipophilicity, is typically determined using the shake-flask method. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Pharmacology Assays

Receptor Binding Assays (General Methodology): Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. The general workflow for such an assay is as follows:

G prep Tissue Preparation (e.g., brain homogenate) incubation Incubation: Tissue + Radioligand + Test Compound (this compound) prep->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Bound Radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis (e.g., IC50 and Ki determination) quantification->analysis

Receptor Binding Assay Workflow

Neurotransmitter Uptake Assays (General Methodology): These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes. A typical workflow involves:

G synaptosomes Preparation of Synaptosomes (from specific brain regions) preincubation Pre-incubation: Synaptosomes + Test Compound (this compound) synaptosomes->preincubation incubation Incubation with Radiolabeled Neurotransmitter (e.g., [3H]Serotonin) preincubation->incubation termination Termination of Uptake (e.g., rapid filtration and washing) incubation->termination quantification Quantification of Uptake (scintillation counting) termination->quantification analysis Data Analysis (IC50 determination) quantification->analysis

Neurotransmitter Uptake Assay Workflow

Pharmacokinetic Studies

Determination of this compound in Plasma (General Methodology): To determine the concentration of this compound and its metabolites in plasma, a robust analytical method is required. High-performance liquid chromatography (HPLC) is a commonly used technique.

G sample_prep Plasma Sample Preparation (e.g., protein precipitation, liquid-liquid extraction) hplc HPLC Separation (C18 column, mobile phase gradient) sample_prep->hplc detection Detection (e.g., UV, MS/MS) hplc->detection quantification Quantification (based on standard curve) detection->quantification

HPLC Method for Plasma Analysis

Signaling Pathway

This compound's primary mechanism of action is the antagonism of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound is thought to modulate downstream signaling cascades involved in neurotransmission.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Activates This compound This compound This compound->Receptor Antagonizes Gq11 Gq/11 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound's Antagonism of the 5-HT2A Receptor Signaling Pathway

Conclusion

This compound hydrochloride is an atypical antipsychotic agent with a distinct pharmacological profile characterized by high affinity for 5-HT2A receptors and lower affinity for D2 receptors. This technical guide has summarized its chemical structure, physicochemical properties, and pharmacological data. While some information on its metabolism is available, further research is needed to fully elucidate its pharmacokinetic profile. The provided methodologies and diagrams offer a framework for understanding and conducting further research on this compound.

References

Amperozide for Schizophrenia Treatment: An Early-Stage Research Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amperozide is a diphenylbutylpiperazine derivative investigated for its potential as an atypical antipsychotic for the treatment of schizophrenia.[1] Unlike classical neuroleptics that primarily act on dopamine D2 receptors, this compound's unique pharmacological profile, characterized by potent serotonin 5-HT2A receptor antagonism, suggested a novel therapeutic approach.[1][2] Early research focused on its potential to alleviate psychotic symptoms with a reduced risk of extrapyramidal side effects (EPS).[3] Although initial studies showed some promise, this compound was never clinically adopted for schizophrenia treatment in humans and is primarily used in veterinary medicine to reduce aggression and stress in pigs.[1] This guide provides an in-depth technical overview of the core preclinical and early-phase clinical research that defined the initial investigation into this compound for schizophrenia.

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is the potent and selective antagonism of the serotonin 5-HT2A receptor. It also demonstrates a moderate affinity for α1-adrenergic receptors and a low affinity for dopamine D2 receptors, which is a significant departure from first-generation antipsychotics. This limbic-selective action was hypothesized to target the core symptoms of psychosis while minimizing the motor side effects associated with strong D2 receptor blockade in the nigrostriatal pathway. The drug inhibits dopamine release and modulates the firing patterns of dopaminergic neurons, particularly in the ventral tegmental area (VTA), which is implicated in the pathophysiology of schizophrenia.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors was determined using in vitro radioligand binding techniques with rat cerebral cortical membranes. The dissociation constant (Ki) indicates the drug's binding affinity, with lower values signifying a stronger bond.

ReceptorKi (nM)Region
5-HT2 16.5 ± 2.1Cerebral Cortex
α1-adrenergic 172 ± 14Cerebral Cortex
Dopamine D2 540 ± 59Striatum
Dopamine D2 403 ± 42Limbic
5-HT1A Low AffinityRat Brain
α2-adrenergic Low AffinityRat Brain
Dopamine D1 Low AffinityRat Brain
Muscarinic M1 & M2 Low AffinityRat Brain
Data sourced from Svartengren, J., & Simonsson, P. (1990).
Proposed Signaling Pathway

The following diagram illustrates the primary proposed mechanism of this compound. By blocking 5-HT2A receptors, which typically exert an inhibitory influence on dopamine release in certain brain regions, this compound is thought to indirectly modulate dopaminergic neurotransmission. This may lead to an increase in dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, while its weak D2 antagonism in the mesolimbic pathway addresses positive symptoms.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Mesolimbic Pathway) cluster_effect Cellular Effect This compound This compound Receptor5HT2A 5-HT2A Receptor This compound->Receptor5HT2A High-Affinity Antagonism ReceptorD2 Dopamine D2 Receptor This compound->ReceptorD2 Low-Affinity Antagonism Dopamine Dopamine Receptor5HT2A->Dopamine Modulates Release (Inhibition Lifted) Dopamine->ReceptorD2 Binds Effect Reduced Dopaminergic Signaling (Antipsychotic Effect) ReceptorD2->Effect Signal Transduction

Proposed mechanism of action for this compound.

Preclinical Research & Experimental Protocols

Preclinical studies in animal models were crucial for characterizing this compound's antipsychotic potential and unique pharmacological profile. These studies utilized established models to assess effects on dopamine-mediated behaviors, emotional responses, and cognitive functions relevant to schizophrenia.

Key Preclinical Findings
  • Dopamine-Mediated Behavior : In rodent models, this compound effectively countered hypermotility induced by low doses of amphetamine, an effect comparable to both classical and atypical neuroleptics. Crucially, it did not induce catalepsy or reverse amphetamine-induced stereotypies, suggesting a minimal risk for producing extrapyramidal symptoms.

  • Limbic System Selectivity : The drug demonstrated a functional selectivity for the brain's limbic system. It inhibited exploratory behavior in mice and affected dopamine neurons in the ventral tegmental area (VTA) by either increasing their firing rate and burst firing or by regularizing the firing pattern, while leaving neurons in the substantia nigra unaffected.

  • Emotional and Conditioned Behavior : this compound was shown to be a potent antagonist of aggressive behaviors in mice (muricidal behavior ED50 = 0.16 mg/kg) and exhibited anxiolytic properties in conflict tests. It did not impair motor coordination or cause sedation at doses up to 50 mg/kg. When administered with classical neuroleptics, a synergistic effect was observed in conditioned avoidance response models.

Experimental Protocol: Amphetamine-Induced Hypermotility

This protocol is a representative example of the behavioral pharmacology studies used to evaluate this compound.

  • Objective : To assess the effect of this compound on dopamine-mediated hypermotility, a proxy for positive psychotic symptoms.

  • Subjects : Male rats or mice.

  • Methodology :

    • Acclimation : Animals are acclimated to the testing environment (e.g., open-field arenas).

    • Drug Administration :

      • Test Group: Administered varying doses of this compound.

      • Control Group: Administered a vehicle (placebo).

      • Positive Control: Administered a classical neuroleptic (e.g., haloperidol).

    • Psychostimulant Challenge : After a set pretreatment time, all animals receive a low dose of d-amphetamine to induce hyperlocomotion.

    • Behavioral Assessment : Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and quantified using automated tracking systems for a specified duration.

    • Data Analysis : The activity levels of the this compound-treated group are compared to the control and positive control groups to determine its efficacy in attenuating amphetamine-induced hyperactivity.

Preclinical Experimental Workflow Diagram

G start Animal Selection (Rats/Mice) acclimate Acclimation to Test Arena start->acclimate grouping Random Assignment to Groups acclimate->grouping admin_amp This compound Administration grouping->admin_amp Test admin_veh Vehicle Administration grouping->admin_veh Control admin_hal Haloperidol Administration grouping->admin_hal Positive Control challenge Amphetamine Challenge (All Groups) admin_amp->challenge admin_veh->challenge admin_hal->challenge record Record Locomotor Activity challenge->record analyze Data Analysis (Compare Groups) record->analyze end Results analyze->end

Workflow for a typical preclinical behavioral study.

Early-Stage Clinical Research

The primary human study on this compound for schizophrenia was a Phase I/II open-label, dose-escalation trial designed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Clinical Trial Design and Protocol
  • Objective : To evaluate the safety and efficacy of this compound in patients with schizophrenia.

  • Participants : Ten male inpatients with a DSM-III diagnosis of schizophrenia. The mean age was 29 ± 6 years.

  • Study Design : A 4-week, open-label, dose-escalation study.

  • Dosage : The maximum daily dose of this compound was 20 mg.

  • Assessments :

    • Efficacy : Clinical Global Improvement Scale (CGI), Comprehensive Psychopathological Rating Scale (CPRS), and Brief Psychiatric Rating Scale (BPRS).

    • Pharmacokinetics : Steady-state plasma concentrations of this compound and its N-deethylated metabolite were measured.

    • Safety : Monitoring of vital signs, electrocardiogram (ECG), hematological parameters, and adverse events.

Clinical Trial Workflow Diagram

G cluster_setup Phase 1: Setup & Recruitment cluster_treatment Phase 2: Treatment (4 Weeks) cluster_analysis Phase 3: Analysis Recruit Recruit 10 Male Inpatients (DSM-III Schizophrenia) Baseline Baseline Assessment (CPRS, BPRS, ECG, Labs) Recruit->Baseline DoseEsc Open-Label this compound Dose Escalation (Max 20mg/day) Baseline->DoseEsc Monitor Weekly Monitoring: - Efficacy Scales - Plasma Levels - Adverse Events - ECG DoseEsc->Monitor Monitor->DoseEsc Continue Escalation Final End-of-Study Assessment Monitor->Final Week 4 Analyze Analyze Data: Efficacy, Safety, PK Final->Analyze

Workflow of the open-label clinical trial of this compound.
Clinical Trial Results

Pharmacokinetics A direct relationship was observed between the administered dose and the resulting plasma concentration, though there was significant interindividual variability. Plasma levels of this compound and its primary metabolite, N-deethylated this compound, were found to be approximately equal.

Efficacy Six of the ten patients were classified as responders and showed improvement according to the CGI scale. Among these responders, significant reductions in symptom severity were recorded.

Efficacy MeasureMean Reduction in Responders
Total CPRS Score 64%
Total BPRS Score 46%
Data sourced from Axelsson, R., et al. (1991).

Safety and Tolerability The treatment was associated with several side effects, which generally increased in severity with higher doses. No changes in hematological parameters were noted, and prolactin levels were not elevated, consistent with its weak D2 receptor antagonism.

Adverse EventFrequency / Notes
Mild Tremor Frequent side effect.
Other EPS Rare.
Nausea Occurred in six patients; pronounced in one.
ECG Changes T-wave morphology changes and QTc prolongation were observed.
Withdrawals One patient withdrew due to worsening psychosis; two had temporary discontinuations for other illnesses.
Data sourced from Axelsson, R., et al. (1991).

Conclusion

Early-stage research on this compound presented a compelling profile for a novel antipsychotic. Preclinical data strongly supported its potential as a selective agent for the limbic system with a low propensity for inducing extrapyramidal side effects. The initial open-label clinical trial provided preliminary evidence of efficacy in a subset of patients with schizophrenia. However, the observed side effects, including nausea and particularly the ECG changes (QTc prolongation), alongside significant interindividual pharmacokinetic variability, likely posed challenges for further development. Ultimately, this compound did not proceed to later-phase trials for schizophrenia and was not adopted for clinical use in this indication, though its unique mechanism of action contributed to the evolving understanding of serotonin's role in psychosis and the development of subsequent atypical antipsychotics.

References

Amperozide's Limbic System Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Amperozide, a diphenylbutylpiperazinecarboxamide derivative with atypical antipsychotic properties, on the brain's limbic system. The document synthesizes key findings from preclinical studies, focusing on its mechanism of action, quantitative receptor binding data, effects on neurotransmitter dynamics, and behavioral outcomes. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding of this compound's limbic selectivity.

Core Mechanism of Action: A Limbic Focus

This compound exhibits a distinct pharmacological profile characterized by a potent antagonism of serotonin 5-HT2A receptors and a moderate affinity for dopamine D2 receptors.[1][2] This dual action, coupled with its effects on the serotonin transporter, is believed to underpin its functional selectivity for the limbic system, regions of the brain critically involved in emotion, motivation, and memory.[1][2][3] Unlike typical antipsychotics, this compound's effects on dopamine neurotransmission are not thought to occur through direct, high-affinity D2 receptor blockade in both striatal and limbic regions. Instead, its limbic selectivity is likely mediated by serotonergic pathways influencing mesolimbic dopamine activity. This is supported by evidence showing that while it affects mesolimbic dopamine-mediated behaviors, it has a minimal propensity to induce extrapyramidal side effects associated with strong striatal D2 receptor antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: Receptor and Transporter Binding Affinities of this compound

TargetSpeciesBrain RegionKi (nM)Reference
5-HT2A ReceptorRat-16
Dopamine D2 ReceptorRatStriatum540 ± 118
Dopamine D2 ReceptorRatLimbic Tissue403 ± 84
Dopamine D4.2 Receptor-Transfected COS7 cells769
Dopamine D4.4 Receptor-Transfected COS7 cells384
α1-Adrenergic ReceptorRatCortex172
Serotonin Transporter (SERT)--49

Table 2: In Vitro Effects of this compound on Neurotransmitter Uptake

NeurotransmitterBrain RegionPreparationIC50 (µM)Reference
DopamineStriatumChopped Tissue18
DopamineStriatumSynaptosomes1.0
SerotoninFrontal CortexSynaptosomes0.32
NoradrenalineCortexSynaptosomes0.78

Table 3: In Vivo Effects of this compound on Dopamine and Metabolites in the Nucleus Accumbens

TreatmentDopamine (DA) % ChangeHomovanillic Acid (HVA) % ChangeReference
This compound (dose-dependent)+25%+20%

Table 4: Behavioral Effects of this compound in Animal Models

Animal ModelSpeciesEffectED50 (mg/kg)Reference
Muricidal BehaviorRatAntagonist0.16
Vogel's Conflict Test (Anxiolytic-like)RatIncreased shocks accepted0.2 - 0.6 (s.c.)
Montgomery's Conflict Test (Anxiolytic-like)RatIncreased time in open arms0.05 - 0.1 (s.c.)
Amphetamine-induced HypermotilityRatInhibition-
Cocaine-induced HypermotilityRatInhibition-

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

  • Methodology:

    • Tissue Preparation: Brain regions (e.g., striatum, limbic tissue, cortex) from male Sprague-Dawley rats were dissected and homogenized.

    • Radioligand Binding: The homogenates were incubated with a specific radioligand (e.g., [3H]spiroperidol for D2 receptors) and varying concentrations of this compound.

    • Separation and Quantification: Bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

    • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Microdialysis
  • Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus accumbens of freely moving rats.

  • Methodology:

    • Surgical Implantation: Male rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the nucleus accumbens.

    • Perfusion: The probe was continuously perfused with artificial cerebrospinal fluid.

    • Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of this compound or other test compounds.

    • Neurochemical Analysis: The concentrations of dopamine and its metabolites (e.g., HVA) in the dialysate were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

Behavioral Assays
  • Vogel's Conflict Test:

    • Apparatus: A test chamber with a drinking spout connected to a shock generator.

    • Procedure: Water-deprived rats were placed in the chamber. After a period of unpunished drinking, a mild electric shock was delivered for every 20th lick.

    • Drug Administration: this compound or vehicle was administered subcutaneously prior to the test session.

    • Measurement: The number of shocks received during a fixed period was recorded as a measure of anti-conflict (anxiolytic-like) activity.

  • Amphetamine-Induced Hyperlocomotion:

    • Apparatus: Open-field arenas equipped with automated activity monitoring systems.

    • Procedure: Rats were habituated to the arenas before receiving an injection of d-amphetamine to induce hyperlocomotion.

    • Drug Administration: this compound or vehicle was administered subcutaneously prior to the amphetamine injection.

    • Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) was recorded and analyzed to assess the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's primary mechanism in the limbic system.

Experimental_Workflow_Microdialysis Experimental Workflow: In Vivo Microdialysis Animal_Model Animal Model (e.g., Male Sprague-Dawley Rat) Surgery Stereotaxic Surgery: Implantation of Microdialysis Probe in Nucleus Accumbens Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Habituation Habituation to Experimental Setup Recovery->Habituation Baseline_Collection Baseline Sample Collection (Artificial CSF Perfusion) Habituation->Baseline_Collection Drug_Administration Administration of this compound (e.g., Subcutaneous Injection) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-administration Sample Collection Drug_Administration->Post_Drug_Collection Analysis HPLC-EC Analysis of Dopamine and Metabolites in Dialysate Post_Drug_Collection->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation

Caption: Workflow for in vivo microdialysis studies.

References

Amperozide: A Technical Guide to Synthesis, Derivatives, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amperozide is a diphenylbutylpiperazine derivative recognized for its atypical antipsychotic properties. Primarily acting as a potent 5-HT2A receptor antagonist, it also modulates dopamine release, distinguishing it from conventional neuroleptics.[1] While initially investigated for schizophrenia in humans, its primary application is now in veterinary medicine to mitigate aggression and stress in pigs. This technical guide provides an in-depth overview of the synthesis pathways of this compound, explores its chemical derivatives and their structure-activity relationships, and elucidates its known signaling pathways.

Synthesis of this compound

The synthesis of this compound, chemically known as 4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide, involves a multi-step process. A key intermediate in this synthesis is 4-[4,4-bis(4-fluorophenyl)butyl]piperidine, which serves as the core scaffold for subsequent modifications.

Experimental Protocol: Synthesis of 4-[4,4-bis(4-fluorophenyl)butyl]piperidine

A common method for the synthesis of the piperidine intermediate involves the hydrogenation of 1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine.

Materials and Reagents:

  • 1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine

  • Methanol

  • Palladium-on-charcoal (10%)

  • Hydrogen gas

Procedure:

  • In a suitable shaking vessel, dissolve 17 g (40.7 mmol) of 1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine in 850 ml of methanol.

  • Add 5 g of 10% palladium-on-charcoal to the solution.

  • Pressurize the vessel with hydrogen gas.

  • Shake the mixture at 45°C for 2 hours.

  • After the reaction is complete, filter off the catalyst by suction.

  • Concentrate the filtrate to yield 4-[4,4-bis(4-fluorophenyl)butyl]piperidine.[2]

Final Synthesis Step: Amidation

General Procedure (based on related syntheses):

  • The piperazine precursor, 1-[4,4-bis(4-fluorophenyl)butyl]piperazine, is dissolved in an appropriate aprotic solvent.

  • Ethyl isocyanate is added to the solution, often in the presence of a non-nucleophilic base to scavenge any generated acid.

  • The reaction mixture is stirred, typically at room temperature, until completion, which is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer.

  • The crude product is then purified, commonly by crystallization or column chromatography, to yield the final product, this compound.

Chemical Derivatives of this compound

The chemical structure of this compound offers several points for modification to generate derivatives with potentially altered pharmacological profiles. Key areas for modification include the N-ethylcarboxamide group, the piperazine ring, and the diphenylbutyl moiety.

One known derivative is the metabolite of this compound, N-deethylated this compound .[3] This compound is formed in the body by the removal of the ethyl group from the carboxamide moiety.

A European patent (EP0136274B1) discloses a series of 1-piperazine carboxamide derivatives that are structurally related to this compound. These analogs feature variations in the substituent on the terminal nitrogen of the carboxamide and on the phenyl rings of the butyl chain.[4]

Structure-Activity Relationship (SAR)

While a comprehensive quantitative SAR study for a wide range of this compound derivatives is not available in the public domain, some general trends can be inferred from the broader class of diphenylbutylpiperazine antipsychotics. The nature of the substituent on the piperazine nitrogen is crucial for activity, with the carboxamide group contributing to the atypical profile of this compound. Modifications to the fluorophenyl groups can impact potency and selectivity. For instance, the presence and position of the fluorine atoms are known to influence receptor binding affinity.

Table 1: Key Structural Features and Their Potential Impact on Activity

Molecular ScaffoldPosition of ModificationType of ModificationPotential Impact on Pharmacological Activity
Diphenylbutyl Phenyl RingsSubstitution (e.g., other halogens, alkyl groups)Altered receptor binding affinity and selectivity (5-HT2A vs. other receptors).
Piperazine N-1 PositionReplacement of the carboxamide with other functional groupsSignificant changes in antipsychotic profile and potency.
N-ethylcarboxamide Ethyl GroupVariation of the alkyl chain length or introduction of cyclic groupsModulation of potency and metabolic stability.

Signaling Pathways of this compound

This compound's primary mechanism of action is the antagonism of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.

5-HT2A Receptor Signaling Cascade

Upon activation by its endogenous ligand, serotonin, the 5-HT2A receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.

In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin pathways, which can mediate distinct cellular effects.

As an antagonist, this compound binds to the 5-HT2A receptor but does not activate it, thereby blocking the downstream signaling initiated by serotonin. This blockade is believed to be a key contributor to its antipsychotic effects.

Modulation of Dopamine Systems

This compound also exerts a modulatory effect on dopamine neurotransmission. Unlike typical antipsychotics that directly block dopamine D2 receptors, this compound has been shown to increase the extracellular release of dopamine in brain regions such as the caudate putamen and nucleus accumbens. This effect appears to be independent of serotonin levels, suggesting a complex mechanism that may involve the blockade of the dopamine transporter.

Below are diagrams illustrating the key signaling pathways.

Amperozide_Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product 1_benzyl_4_butylidene_piperidine 1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine H2_PdC H2, Pd/C Methanol, 45°C 1_benzyl_4_butylidene_piperidine->H2_PdC Hydrogenation piperidine_intermediate 4-[4,4-bis(4-fluorophenyl)butyl]piperidine H2_PdC->piperidine_intermediate This compound This compound (4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide) piperidine_intermediate->this compound Multi-step conversion including N-arylation and amidation Amperozide_Signaling_Pathway This compound Mechanism of Action cluster_5HT2A 5-HT2A Receptor Pathway cluster_Dopamine Dopamine Modulation Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Amperozide_antagonist This compound Amperozide_antagonist->5HT2A_Receptor Blocks Gq11 Gq/11 5HT2A_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_5HT Cellular Response Ca_release->Cellular_Response_5HT PKC->Cellular_Response_5HT Amperozide_DA This compound DAT Dopamine Transporter (DAT) Amperozide_DA->DAT Inhibits? Dopamine_Release ↑ Extracellular Dopamine Amperozide_DA->Dopamine_Release

References

Amperozide's Impact on Emotional and Social Behaviors: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Amperozide's behavioral pharmacology, experimental protocols, and underlying mechanisms in animal models.

This technical guide provides a comprehensive overview of the behavioral effects of this compound, a diphenylbutylpiperazine derivative, with a focus on its influence on emotional and social behaviors in preclinical animal models. This compound, initially investigated as a potential antipsychotic, exhibits a unique pharmacological profile that has garnered interest for its anxiolytic and anti-aggressive properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychotropic compounds.

Core Behavioral Effects of this compound

This compound has demonstrated a significant impact on a range of emotional and social behaviors in rodent models. Its primary effects can be categorized as anxiolytic-like, anti-aggressive, and antipsychotic-like, with a notable separation from the sedative and motor-impairing side effects often associated with other psychoactive drugs.

Anxiolytic-Like Effects

This compound exhibits anxiety-reducing properties in established animal models of anxiety. In Vogel's conflict test, low doses of this compound (0.2-0.6 mg/kg, s.c.) increased the number of shocks accepted by rats, an indicator of anxiolytic action.[1] This effect was antagonized by the benzodiazepine receptor antagonist Ro 15-1788 and the GABA-A receptor antagonist bicuculline, suggesting an indirect modulation of the GABAergic system.[1] However, this compound itself shows no affinity for benzodiazepine binding sites.[1]

In Montgomery's conflict test, a variation of the elevated plus-maze, this compound (0.05-0.1 mg/kg, s.c.) increased the percentage of time rats spent in the open arms, further supporting its anxiolytic-like profile.[1] Higher doses (0.4-0.8 mg/kg, s.c.) did not produce this effect, indicating a specific dose-response relationship.[1]

Anti-Aggressive and Pro-Social Effects

A prominent feature of this compound is its potent anti-aggressive activity. It is a powerful antagonist of muricidal (mouse-killing) behavior in rats, with an ED50 of 0.16 mg/kg. It also effectively reduces aggression between isolated male mice. These findings suggest a potential therapeutic application in managing aggression and related behavioral disturbances. The resident-intruder paradigm is a standard test to assess such aggressive behaviors.

While direct studies on pro-social interaction are less detailed in the provided results, the reduction in aggression can be interpreted as a facilitator of more peaceful social encounters. The social interaction test is a common paradigm to evaluate social deficits and the effects of antipsychotics on them.

Antipsychotic-Like Properties

This compound displays a pharmacological profile suggestive of atypical antipsychotic activity. It effectively inhibits amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia, and also reduces exploratory behavior in mice. Unlike classical neuroleptics, this compound does not induce catalepsy or reverse amphetamine-induced stereotypies, suggesting a lower risk of extrapyramidal side effects. Furthermore, it has been shown to reduce haloperidol-induced catalepsy.

Quantitative Behavioral Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Anxiolytic-Like Effects of this compound in Rats

Behavioral TestAnimal ModelThis compound Dose (s.c.)Key FindingCitation
Vogel's Conflict TestRat0.2-0.6 mg/kgIncreased number of shocks accepted
Vogel's Conflict TestRat2.0 mg/kgDecreased number of shocks accepted
Montgomery's Conflict TestRat0.05-0.1 mg/kgIncreased percentage of time in open arms
Montgomery's Conflict TestRat0.4-0.8 mg/kgNo significant difference from controls

Table 2: Anti-Aggressive and Motor Effects of this compound

Behavioral TestAnimal ModelThis compound ED50Key FindingCitation
Muricidal BehaviorRat0.16 mg/kgPotent antagonism of mouse-killing behavior
Motor Coordination/SedationMouse> 50 mg/kgNo interference with motor coordination or sedation

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key behavioral tests mentioned.

Vogel's Conflict Test

This paradigm assesses the anxiolytic potential of a compound by measuring its ability to reinstate a behavior suppressed by punishment.

  • Apparatus: A testing chamber with a grid floor for delivering mild electric shocks and a drinking spout connected to a water source and a shock generator.

  • Procedure:

    • Rats are water-deprived for 48 hours prior to the test.

    • On the test day, the animal is placed in the chamber and allowed to explore and find the drinking spout.

    • After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.

    • The number of shocks the animal is willing to accept to continue drinking is recorded over a specific period (e.g., 3 minutes).

    • This compound or vehicle is administered prior to the test session at specified time points.

  • Endpoint: An increase in the number of accepted shocks is indicative of an anxiolytic effect.

Elevated Plus-Maze (as in Montgomery's Conflict Test)

This test is based on the innate aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Procedure:

    • The animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set duration (e.g., 5 minutes).

    • Behavior is recorded by a video camera and analyzed for time spent in and entries into the open and closed arms.

    • This compound or vehicle is administered prior to the test.

  • Endpoint: An increase in the percentage of time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic effect.

Resident-Intruder Test

This paradigm is a standardized method to measure offensive aggression in a semi-naturalistic setting.

  • Procedure:

    • A male "resident" animal is housed individually for a period to establish territory.

    • An unfamiliar "intruder" male is introduced into the resident's home cage.

    • The ensuing social and aggressive interactions are recorded and scored for a defined period (e.g., 10 minutes).

    • Behaviors scored include latency to attack, number of attacks, duration of fighting, and specific aggressive postures.

    • This compound or vehicle is administered to the resident animal prior to the introduction of the intruder.

  • Endpoint: A reduction in the frequency and duration of aggressive behaviors indicates an anti-aggressive effect.

Signaling Pathways and Mechanism of Action

This compound's behavioral effects are thought to be mediated through its interactions with several neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.

  • Serotonin System: this compound displays a high affinity for serotonin 5-HT2A receptors (Ki = 16 nmol/L), where it acts as an antagonist. It also inhibits the serotonin transporter (Ki = 49 nmol/L), which would increase synaptic serotonin levels. These actions are believed to contribute significantly to its antipsychotic and anxiolytic effects.

  • Dopamine System: this compound has a moderate affinity for dopamine D2 receptors (Ki = 540 nmol/L). Its effects on the dopamine system appear to be selective for the limbic system, which is consistent with its atypical antipsychotic profile and lower risk of motor side effects. It has been shown to increase extracellular dopamine release in both the caudate putamen and nucleus accumbens. The modulatory role of this compound on the forebrain dopamine system is thought to involve both 5-HT2/D2 antagonism and blockade of the dopamine transporter.

  • Other Receptors: this compound has moderate affinity for α1-adrenergic receptors and weak or no affinity for a range of other receptors, including adrenergic, histaminergic, muscarinic, and benzodiazepine receptors.

Visualizations

The following diagrams illustrate the experimental workflow of a key behavioral test and the proposed signaling pathway of this compound.

G Experimental Workflow: Elevated Plus-Maze cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis drug_admin Drug Administration (this compound or Vehicle) acclimation Acclimation to Test Room drug_admin->acclimation 30 min pre-test placement Place animal in center of maze acclimation->placement exploration Allow 5 min of free exploration placement->exploration recording Video Recording of Behavior exploration->recording analysis Data Analysis: - Time in open/closed arms - Entries into open/closed arms recording->analysis

Caption: Workflow for the Elevated Plus-Maze test.

G Proposed Signaling Pathway of this compound cluster_serotonin Serotonergic Synapse cluster_dopamine Dopaminergic Synapse amperozide_5ht This compound sert Serotonin Transporter (SERT) amperozide_5ht->sert Inhibits ht2a 5-HT2A Receptor amperozide_5ht->ht2a Antagonizes amperozide_da This compound anxiolytic Anxiolytic-like Effects sert->anxiolytic ht2a->anxiolytic antipsychotic Antipsychotic-like Effects ht2a->antipsychotic dat Dopamine Transporter (DAT) amperozide_da->dat Blocks d2 D2 Receptor amperozide_da->d2 Antagonizes dat->antipsychotic d2->antipsychotic anti_aggressive Anti-aggressive Effects

References

Understanding the Metabolites of Amperozide in Plasma Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Amperozide metabolites in plasma. It is designed to equip researchers, scientists, and drug development professionals with the necessary information for the accurate quantification and characterization of these compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows and potential signaling pathways.

Introduction to this compound and its Metabolism

This compound is an atypical antipsychotic agent that has been investigated for its therapeutic potential in schizophrenia. It primarily acts as a potent antagonist of the serotonin 5-HT2A receptor and also modulates dopamine neurotransmission.[1][2] Like most antipsychotics, this compound undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[3] This biotransformation can lead to the formation of metabolites that may possess their own pharmacological activity, thereby influencing the overall therapeutic and adverse effect profile of the parent drug.

The principal metabolite of this compound identified in plasma is N-deethylated this compound, also referred to in scientific literature as FG5620.[1] Understanding the plasma concentrations and pharmacological profile of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic assessment of this compound.

Quantitative Data on this compound and its Metabolite in Plasma

Clinical studies in patients with schizophrenia have provided valuable insights into the relative plasma concentrations of this compound and its N-deethylated metabolite. The data highlights the significant presence of the metabolite in systemic circulation.

CompoundRelative Plasma Concentration in Schizophrenic PatientsPharmacological ActivityReference
This compoundApproximately equal to N-deethylated this compoundPotent 5-HT2A receptor antagonist[1]
N-deethylated this compound (FG5620)Approximately equal to this compound5-10 times lower pharmacological activity than this compound

Experimental Protocols for Metabolite Analysis in Plasma

The accurate quantification of this compound and its N-deethylated metabolite in plasma requires robust and validated bioanalytical methods. The following sections detail a recommended experimental workflow, from sample preparation to analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples, which can interfere with the analysis of small molecule drugs and their metabolites.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike the sample with 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (pre-chilled to -20°C) to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following is a proposed UPLC-MS/MS method for the simultaneous quantification of this compound and N-deethylated this compound. Method development and validation should be performed according to regulatory guidelines.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of these analytes.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 95
    2.0 95
    2.1 10

    | 3.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions (to be optimized):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 402.2 [To be determined] [To be determined]
    N-deethylated this compound 374.2 [To be determined] [To be determined]

    | Internal Standard | [To be determined] | [To be determined] | [To be determined] |

Note: The specific product ions and collision energies for each analyte and the internal standard must be determined through infusion and optimization experiments on the specific mass spectrometer being used.

Visualizations of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Plasma Metabolite Analysis

The following diagram illustrates the key steps involved in the analysis of this compound and its metabolites in plasma samples.

experimental_workflow plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation Add Internal Standard centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection uplc_msms UPLC-MS/MS Analysis supernatant_collection->uplc_msms Injection data_analysis Data Analysis and Quantification uplc_msms->data_analysis

Figure 1: Experimental workflow for the analysis of this compound metabolites in plasma.
Potential Signaling Pathway of N-deethylated this compound

While specific signaling studies on N-deethylated this compound are limited, its pharmacological activity, although lower, is expected to be qualitatively similar to the parent compound, this compound. This compound is a known antagonist of the 5-HT2A receptor, which is a Gq-coupled receptor. Blockade of this receptor inhibits the phospholipase C (PLC) signaling cascade. The following diagram illustrates this inferred mechanism for the metabolite.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ht2a_receptor 5-HT2A Receptor gq_protein Gq Protein ht2a_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Downstream Cellular Response ca_release->cellular_response pkc_activation->cellular_response metabolite N-deethylated this compound (FG5620) metabolite->ht2a_receptor Antagonism (Inhibition)

References

The history and development of Amperozide as a psychotropic agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Development of Amperozide as a Psychotropic Agent

Introduction

This compound is an atypical antipsychotic belonging to the diphenylbutylpiperazine class of compounds.[1] Initially investigated for the treatment of schizophrenia in humans, it represented a novel approach to antipsychotic therapy due to its distinct pharmacological profile, differing significantly from conventional neuroleptics.[2][3] Though it never received clinical approval for human use, its development provided valuable insights into the role of serotonin receptors in psychosis and influenced the trajectory of antipsychotic drug discovery.[4][5] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

History and Development

This compound was developed by Pharmacia LEO Therapeutics AB in Sweden. The primary focus of its investigation was its potential as a treatment for schizophrenia. Preclinical studies in the late 1980s and early 1990s demonstrated its unique pharmacological properties, suggesting a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics. This compound progressed to Phase II clinical trials for schizophrenia but was ultimately not adopted for this indication in humans. Despite its discontinuation for human use, this compound found a niche in veterinary medicine, where it is used to manage aggression and stress in pigs.

Mechanism of Action

This compound's mechanism of action is distinguished by its potent antagonism of the serotonin 5-HT2A receptor, with a significantly lower affinity for dopamine D2 receptors, the primary target of traditional antipsychotics. This profile led to its classification as a selective 5-HT2 receptor antagonist.

Pharmacodynamics

This compound's interaction with various neurotransmitter receptors has been characterized through in vitro radioligand binding studies. It exhibits a high affinity for 5-HT2A receptors, moderate affinity for α1-adrenergic receptors, and low affinity for dopamine D2 receptors. Unlike many other antipsychotics, it has a low affinity for D1, 5-HT1A, α2-adrenergic, muscarinic M1 and M2, and opiate sigma receptors.

The antagonistic properties of this compound at the 5-HT2A receptor were confirmed by its ability to inhibit serotonin-induced formation of inositol-1-phosphate in human blood platelets, a key downstream signaling event of 5-HT2A receptor activation.

In addition to its receptor binding profile, this compound has been shown to inhibit the release of dopamine and alter the firing patterns of dopaminergic neurons. It also demonstrates inhibitory effects on the uptake of dopamine, serotonin, and noradrenaline in vitro.

Signaling Pathway

The primary mechanism of this compound involves the blockade of the 5-HT2A receptor, which is a Gq/11-coupled receptor. Activation of this receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound, as an antagonist, prevents this cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation G start Start: Tissue Preparation tissue_prep Homogenize brain tissue (e.g., rat cerebral cortex) in appropriate buffer start->tissue_prep centrifugation1 Centrifuge to pellet membranes tissue_prep->centrifugation1 resuspension Resuspend membrane pellet in assay buffer centrifugation1->resuspension incubation Incubate membranes with radioligand (e.g., ³H-ketanserin for 5-HT2A) and varying concentrations of this compound resuspension->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation washing Wash filters to remove non-specific binding separation->washing scintillation Measure radioactivity of filters using liquid scintillation counting washing->scintillation analysis Analyze data to calculate Ki values using competition binding analysis scintillation->analysis end End: Determine Binding Affinity analysis->end

References

Amperozide: A Technical Guide on its Effects on Dopamine Release and Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amperozide is a diphenylbutylpiperazine derivative that has been investigated for its atypical antipsychotic properties. Its mechanism of action is primarily characterized by a high affinity for serotonin 5-HT2A receptors and a comparatively low affinity for dopamine D2 receptors. This profile distinguishes it from typical antipsychotics and underlies its unique effects on the central nervous system. This technical guide provides an in-depth analysis of this compound's modulatory effects on dopamine neurotransmission, focusing on its impact on dopamine release in key brain regions and the firing activity of midbrain dopamine neurons. Quantitative data from key preclinical studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's neuropharmacological profile.

Core Mechanism of Action: Receptor Binding Profile

This compound's interaction with various neurotransmitter receptors dictates its pharmacological effects. It is a potent antagonist of the 5-HT2A receptor, with significantly lower affinity for dopamine D2 receptors. This preferential binding to 5-HT2A receptors is a hallmark of many atypical antipsychotic drugs and is thought to contribute to a reduced incidence of extrapyramidal side effects compared to traditional neuroleptics.[1] The receptor binding affinities of this compound, as determined by in vitro radioligand binding assays, are presented in Table 1.

Receptor Affinity (Ki, nM) Brain Region of Assay
5-HT2A16.5 ± 2.1Rat Cerebral Cortex
Dopamine D2 (Striatum)540 ± 59Rat Striatum
Dopamine D2 (Limbic)403 ± 42Rat Limbic System
Alpha-1 Adrenergic172 ± 14Rat Cerebral Cortex
5-HT1ALow AffinityRat Brain
Alpha-2 AdrenergicLow AffinityRat Brain
Dopamine D1Low AffinityRat Brain
Muscarinic M1 & M2Low AffinityRat Brain
Data sourced from Svartengren & Simonsson, 1990.

Effect on Dopamine Release

This compound modulates dopamine release in a complex manner, with evidence from both in vitro and in vivo studies.

In Vitro Studies

In vitro experiments using perfused rat striatal tissue have shown that this compound can inhibit dopamine release stimulated by amphetamine. This suggests an interaction with the dopamine transporter or a modulation of the release process. Interestingly, this compound was also found to slightly increase the basal release of dopamine in this preparation. The quantitative effects of this compound on dopamine release in vitro are summarized in Table 2.

Experimental Condition This compound Concentration (µM) Effect on Dopamine Release
Amphetamine-Stimulated Release1Inhibition to 44% of control
Amphetamine-Stimulated Release10Inhibition to 36% of control
Basal Release10Slight Increase
Electrically Stimulated Release10Significant Potentiation
Potassium-Stimulated Release1 - 10No Significant Effect
Data sourced from Eriksson, 1990.[2]
In Vivo Microdialysis Studies

In vivo microdialysis in freely moving rats has demonstrated that systemic administration of this compound leads to a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens (NAC), a key region of the brain's reward system.[3][4] This effect is consistent with the proposed mechanism of 5-HT2A antagonism leading to a disinhibition of dopamine neuron activity. The quantitative effects of this compound on in vivo dopamine release are presented in Table 3.

Brain Region This compound Dose (mg/kg, s.c.) Effect on Extracellular Dopamine
Nucleus Accumbens5 and 10Dose-dependent increase up to +25%
Nucleus Accumbens & Caudate PutamenNot specifiedIncreased extracellular release
Data sourced from Minabe et al., 1998 and Chen et al., 2008.[3]

Effect on Neuronal Firing

Electrophysiological studies have revealed that this compound selectively modulates the activity of mesolimbocortical dopamine neurons originating in the ventral tegmental area (VTA or A10), while having no significant effect on the nigrostriatal dopamine neurons of the substantia nigra (A9). This regional selectivity is thought to underlie the lower risk of motor side effects. The effects of this compound on dopamine neuron firing are summarized in Table 4.

Dopamine Neuron Group This compound Administration Effect on Firing Pattern
A9 (Substantia Nigra)SystemicNo significant effect
A10 (Ventral Tegmental Area)SystemicTwo distinct effects observed in different neurons: 1. Increased firing rate and burst firing (excitation) or 2. Regularization of the firing pattern.
Data sourced from Grenhoff et al., 1990.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Effect on Dopamine Neurons

The primary mechanism by which this compound is thought to influence dopamine neurons is through its potent antagonism of 5-HT2A receptors. These receptors are located on various neurons that modulate the activity of VTA dopamine cells. One prominent hypothesis is that by blocking 5-HT2A receptors on cortical pyramidal neurons that project to the VTA, or on local GABAergic interneurons within the VTA, this compound leads to a disinhibition of A10 dopamine neurons, resulting in increased firing and subsequent dopamine release in terminal regions like the nucleus accumbens.

G cluster_prefrontal_cortex Prefrontal Cortex cluster_vta Ventral Tegmental Area (VTA) Serotonin_Neuron Serotonergic Neuron Receptor_5HT2A_Cortex 5-HT2A Receptor Serotonin_Neuron->Receptor_5HT2A_Cortex 5-HT (Serotonin) (Excitatory) Receptor_5HT2A_VTA 5-HT2A Receptor Serotonin_Neuron->Receptor_5HT2A_VTA Pyramidal_Neuron Pyramidal Neuron (Glutamatergic) DA_Neuron A10 Dopamine Neuron Pyramidal_Neuron->DA_Neuron Glutamate (Excitatory) Receptor_5HT2A_Cortex->Pyramidal_Neuron Inhibits Glutamate Release to VTA Nucleus_Accumbens Nucleus Accumbens DA_Neuron->Nucleus_Accumbens Dopamine Release GABA_Interneuron GABAergic Interneuron GABA_Interneuron->DA_Neuron GABA (Inhibitory) Receptor_5HT2A_VTA->GABA_Interneuron 5-HT (Excitatory) This compound This compound This compound->Receptor_5HT2A_Cortex Antagonist This compound->Receptor_5HT2A_VTA Antagonist

Caption: Proposed mechanism of this compound action on dopamine neurons.

Experimental Workflow: In Vivo Single-Unit Electrophysiology

The following diagram outlines the typical workflow for assessing the effect of a compound like this compound on the firing rate of dopamine neurons in an anesthetized rodent model.

G Start Start Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Start->Animal_Prep Craniotomy Craniotomy over VTA/SNc Animal_Prep->Craniotomy Electrode_Insertion Lowering of Recording Microelectrode Craniotomy->Electrode_Insertion Neuron_ID Identification of Dopamine Neuron (Firing Rate, Waveform) Electrode_Insertion->Neuron_ID Neuron_ID->Electrode_Insertion Neuron Not Identified Baseline_Rec Baseline Firing Recording (10-15 min) Neuron_ID->Baseline_Rec Neuron Identified Drug_Admin Systemic Administration of this compound or Vehicle Baseline_Rec->Drug_Admin Post_Drug_Rec Post-Administration Recording (30-60 min) Drug_Admin->Post_Drug_Rec Data_Analysis Data Analysis (Firing Rate, Bursting, Pattern) Post_Drug_Rec->Data_Analysis End End Data_Analysis->End G Start Start Surgery Stereotaxic Surgery (Implantation of Guide Cannula) Start->Surgery Recovery Animal Recovery (24-48 hours) Surgery->Recovery Probe_Insertion Insertion of Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfusion with Artificial CSF (Stabilization Period) Probe_Insertion->Perfusion Baseline_Collection Collection of Baseline Dialysate Samples (3-4 samples) Perfusion->Baseline_Collection Drug_Admin Systemic Administration of this compound or Vehicle Baseline_Collection->Drug_Admin Post_Drug_Collection Collection of Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection Sample_Analysis Analysis of Dopamine Content (HPLC-ED) Post_Drug_Collection->Sample_Analysis End End Sample_Analysis->End

References

Methodological & Application

Standard Protocols for Amperozide Administration in Laboratory Rats: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Amperozide to laboratory rats, focusing on its use in behavioral pharmacology research. This compound is an atypical antipsychotic agent known for its potent serotonin 5-HT2A receptor antagonism and its modulatory effects on the dopamine system.[1][2][3] This document outlines procedures for solution preparation, administration routes, and relevant behavioral assays, and includes quantitative data and signaling pathway diagrams to support experimental design and execution.

This compound: Properties and Mechanism of Action

This compound is a diphenylbutylpiperazine derivative with a high affinity for 5-HT2A receptors and a lower affinity for dopamine D2 receptors.[2][4] Its primary mechanism of action involves the blockade of 5-HT2A receptors, which in turn modulates dopamine release and neuron activity in brain regions such as the striatum and ventral tegmental area. This modulation is believed to underlie its effects on behaviors associated with psychosis and other neuropsychiatric disorders.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₉F₂N₃O
Molecular Weight401.5 g/mol
Water Solubility0.0131 mg/mL
Primary Target5-HT2A Receptor Antagonist
Other TargetsDopamine D2 Receptor (low affinity)

This compound Administration Protocols

Solution Preparation

Due to its low water solubility, this compound requires a suitable vehicle for in vivo administration. While specific vehicle information for this compound is not consistently reported across studies, a common approach for poorly water-soluble compounds in preclinical research is the use of a co-solvent system.

Protocol: this compound Solution Preparation (for Intraperitoneal Injection)

  • Vehicle Preparation: A common vehicle for lipophilic compounds is a mixture of Dimethyl sulfoxide (DMSO) and saline (0.9% NaCl). A typical starting ratio is 5-10% DMSO in saline. The final concentration of DMSO should be kept as low as possible to minimize potential vehicle effects. For a 10% DMSO solution, mix 1 part DMSO with 9 parts sterile saline.

  • Dissolving this compound:

    • Weigh the desired amount of this compound hydrochloride (the more soluble salt form).

    • Initially, dissolve the this compound powder in the DMSO portion of the vehicle. Gentle vortexing or sonication may aid in dissolution.

    • Once fully dissolved in DMSO, add the saline portion dropwise while continuously vortexing to prevent precipitation.

  • Final Concentration: The final concentration of the dosing solution should be calculated to ensure the desired dose is administered in a volume appropriate for the rat's body weight (typically 1-2 mL/kg for intraperitoneal injections).

  • Storage: Prepared solutions should ideally be used fresh. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before each use.

Route of Administration

The most commonly reported route of administration for this compound in laboratory rats is intraperitoneal (IP) injection . This route provides rapid systemic absorption.

Protocol: Intraperitoneal (IP) Injection in Rats

  • Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler.

  • Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection Procedure:

    • Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge).

    • Insert the needle at a 10-20 degree angle to the abdominal wall.

    • Gently aspirate to ensure no bodily fluids (e.g., urine, blood, intestinal contents) are drawn into the syringe.

    • If aspiration is clear, inject the this compound solution slowly and steadily.

    • Withdraw the needle and return the rat to its home cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress, such as abdominal swelling or signs of pain, for a short period after the injection.

Quantitative Data from In Vivo Rat Studies

The following tables summarize key quantitative data from published studies on this compound in rats.

Table 2: this compound Dosages in Behavioral Studies

Behavioral TestRat StrainDoses (mg/kg, IP)Observed EffectsReference
Schedule-Induced PolydipsiaSprague-Dawley0.2, 0.4, 0.8, 1.6Dose-dependent decrease in licking and water intake
Schedule-Induced PolydipsiaSprague-Dawley2, 4, 8Significant decrease in licking and water intake
Amphetamine-Induced HyperlocomotionNot SpecifiedNot SpecifiedInhibition of hyperlocomotion
Oxytocin SecretionSprague-Dawley0.5, 2.5, 5.0Dose-dependent increase in plasma oxytocin

Table 3: In Vitro Receptor Binding and Neurochemical Effects of this compound in Rats

ParameterBrain RegionValueReference
5-HT2 Receptor Binding (chronic treatment)Cerebral Cortex51% reduction in high-affinity sites
Dopamine Uptake Inhibition (IC₅₀)Striatum (synaptosomes)1.0 µM
Serotonin Uptake Inhibition (IC₅₀)Frontal Cortex (synaptosomes)0.32 µM
Noradrenaline Uptake Inhibition (IC₅₀)Cortex (synaptosomes)0.78 µM
Amphetamine-Stimulated Dopamine ReleaseStriatumInhibition to 36-44% of control

Experimental Protocols for Key Behavioral Assays

Amphetamine-Induced Hyperlocomotion

This model is used to assess the potential antipsychotic activity of compounds by measuring their ability to counteract the stimulant effects of amphetamine.

Protocol: Amphetamine-Induced Hyperlocomotion

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record locomotor activity.

  • Habituation:

    • Habituate the rats to the testing room for at least 60 minutes before the experiment.

    • Habituate the rats to the open-field arena for 30-60 minutes for 2-3 consecutive days prior to the test day.

  • Experimental Procedure:

    • On the test day, place the rats in the open-field arena and allow for a 30-minute baseline recording period.

    • Administer this compound (or vehicle) via IP injection.

    • After a pre-treatment interval (typically 30 minutes), administer d-amphetamine sulfate (e.g., 1.5 mg/kg, IP).

    • Immediately return the rat to the open-field arena and record locomotor activity for 60-90 minutes.

  • Data Analysis: The primary dependent variable is the total distance traveled or the number of beam breaks. Data is typically analyzed in time bins (e.g., 5-10 minutes) and as a total over the recording period.

Schedule-Induced Polydipsia (SIP)

SIP is a model of compulsive behavior where food-deprived rats exhibit excessive drinking when food is delivered intermittently.

Protocol: Schedule-Induced Polydipsia

  • Apparatus: Standard operant conditioning chambers equipped with a food pellet dispenser, a water bottle or lickometer, and a house light.

  • Food Deprivation: Rats are typically maintained at 80-85% of their free-feeding body weight.

  • Acquisition Phase:

    • For several consecutive days, place the rats in the operant chambers for a daily session (e.g., 60-150 minutes).

    • During the session, deliver food pellets on a fixed-time (FT) or fixed-interval (FI) schedule (e.g., FT-60 seconds, meaning one pellet is delivered every 60 seconds regardless of the rat's behavior).

    • Water is freely available from the lickometer.

    • Continue daily sessions until a stable high level of water intake is observed.

  • Drug Testing Phase:

    • Once stable SIP is established, administer this compound (or vehicle) via IP injection at a set time (e.g., 30 minutes) before the start of the session.

    • Record the number of licks and/or the volume of water consumed during the session.

  • Data Analysis: The primary dependent variables are the total number of licks and the total volume of water consumed.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the 5-HT2A Receptor

This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway. Blockade of this receptor by this compound prevents the downstream signaling cascade initiated by serotonin.

Amperozide_5HT2A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->5HT2A_R Activates This compound This compound This compound->5HT2A_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: this compound blocks serotonin's activation of the 5-HT2A receptor Gq/11 pathway.

This compound's Modulation of Dopaminergic Neurotransmission

The 5-HT2A receptors are located on various neurons, including those that regulate the activity of dopamine neurons. By blocking these receptors, this compound can indirectly modulate dopamine release. For instance, it has been shown to inhibit amphetamine-stimulated dopamine release.

Amperozide_Dopamine_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake D2R D2 Receptor DA_Synapse->D2R Activates Amphetamine Amphetamine Amphetamine->DA_Vesicle Stimulates Release This compound This compound (via 5-HT2A antagonism) This compound->DA_Vesicle Inhibits Stimulated Release

Caption: this compound can inhibit amphetamine-stimulated dopamine release.

Experimental Workflow for Behavioral Testing

A standardized workflow is critical for obtaining reliable and reproducible data in behavioral pharmacology studies.

Behavioral_Workflow Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Environment (2-3 days) Acclimation->Habituation Baseline Baseline Behavioral Recording Habituation->Baseline Drug_Admin Vehicle or this compound Administration (IP) Baseline->Drug_Admin Pretreatment Pre-treatment Interval (e.g., 30 min) Drug_Admin->Pretreatment Challenge Behavioral Challenge (e.g., Amphetamine or SIP session) Pretreatment->Challenge Test_Recording Behavioral Recording (60-150 min) Challenge->Test_Recording Data_Analysis Data Analysis Test_Recording->Data_Analysis

Caption: General workflow for in vivo behavioral experiments with this compound.

References

Amperozide in Preclinical Research: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Amperozide, a diphenylbutylpiperazine derivative with potent serotonin 5-HT2A receptor antagonist activity, for use in in vivo animal studies. This document outlines appropriate dosages, administration protocols, and the underlying mechanism of action to guide researchers in designing robust preclinical experiments.

Data Summary

The following table summarizes quantitative data on this compound dosage and administration in various animal models based on published literature.

Animal ModelIndicationRoute of AdministrationDosage RangeObserved Effects
Rat (Sprague-Dawley)AnxietySubcutaneous (s.c.)0.05 - 0.8 mg/kgAnxiolytic-like effects at lower doses (0.2-0.6 mg/kg); higher doses (0.4-0.8 mg/kg) showed no significant effect compared to controls.[1]
Rat (Sprague-Dawley)Alcohol-induced PoikilothermiaSubcutaneous (s.c.)2.5 - 10.0 mg/kgDose-dependently blocked the fall in body temperature induced by alcohol.[2]
RatSchedule-Induced PolydipsiaIntraperitoneal (i.p.)0.2 - 8 mg/kgDoses of 1.6 mg/kg and higher decreased water intake and licking behavior.[3]
RatConditioned AvoidanceNot specifiedNot specifiedLess potent than haloperidol but almost equipotent to clozapine.
MouseExploratory Behavior / Psychosis ModelNot specifiedNot specifiedInhibited exploratory behavior and amphetamine-induced hypermotility.[4]
RatMuricidal Behavior (Aggression)Not specifiedED50 = 0.16 mg/kgPotent antagonist of muricidal behavior.

Mechanism of Action

This compound primarily acts as a potent antagonist of the serotonin 5-HT2A receptor.[2] This antagonism is believed to be the core of its therapeutic effects. By blocking 5-HT2A receptors, this compound modulates the release of other neurotransmitters, most notably dopamine, in specific brain regions. Unlike typical antipsychotics, this compound has a lower affinity for dopamine D2 receptors, which may contribute to a reduced risk of extrapyramidal side effects. The modulation of the dopaminergic system is complex; studies have shown that this compound can inhibit dopamine uptake and, under certain conditions, increase extracellular dopamine release in brain regions like the caudate putamen and nucleus accumbens.

Signaling Pathway

The primary signaling pathway influenced by this compound involves the blockade of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) typically linked to the Gq/11 signaling cascade.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Activates Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Dopamine_Modulation Dopamine Release Modulation Ca_Release->Dopamine_Modulation This compound This compound This compound->5-HT2A_Receptor Blocks

This compound's blockade of the 5-HT2A receptor signaling cascade.

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

  • Vehicle Selection: this compound is typically dissolved in sterile physiological saline (0.9% NaCl). Some studies may utilize a small percentage of a solubilizing agent like Tween 80 or DMSO, which should then be diluted in saline. The final concentration of the organic solvent should be minimal and a vehicle-only control group must be included in the experiment.

  • Preparation Steps:

    • Weigh the required amount of this compound powder using an analytical balance.

    • If using a solubilizing agent, first dissolve the this compound powder in the agent.

    • Gradually add sterile saline to the desired final volume while vortexing or sonicating until the solution is clear.

    • Prepare fresh on the day of the experiment.

2. Administration of this compound to Rodents

The choice of administration route can significantly impact the pharmacokinetic profile of this compound. Subcutaneous and intraperitoneal routes are most commonly reported.

  • Subcutaneous (s.c.) Injection:

    • Restrain the animal appropriately. For rats and mice, this can be done by scruffing the neck and securing the tail.

    • Lift the loose skin over the back or flank to form a tent.

    • Insert a sterile needle (25-27 gauge) into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle has not entered a blood vessel.

    • Inject the this compound solution slowly.

    • Withdraw the needle and gently massage the injection site.

  • Intraperitoneal (i.p.) Injection:

    • Restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

    • Identify the lower right or left abdominal quadrant.

    • Insert a sterile needle (25-27 gauge) at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to check for the aspiration of urine or intestinal contents.

    • Inject the solution.

    • Withdraw the needle.

Important Considerations:

  • All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Use appropriate needle sizes and injection volumes for the size and species of the animal.

  • Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

  • The timing of administration relative to behavioral testing is crucial and should be determined based on the specific experimental question and the known pharmacokinetics of this compound. Many studies administer the drug 30 minutes prior to testing.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Behavioral/ Physiological Measurement (Optional) Animal_Acclimation->Baseline_Measurement Group_Assignment Random Assignment to Treatment Groups (Vehicle, this compound Doses) Baseline_Measurement->Group_Assignment Drug_Administration Drug Administration (s.c. or i.p.) Group_Assignment->Drug_Administration Drug_Preparation This compound Preparation Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral/Physiological Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Tissue_Collection Tissue Collection for Biochemical Analysis (Optional) Behavioral_Testing->Tissue_Collection

A generalized workflow for in vivo this compound studies.

References

Application of In Vivo Microdialysis to Measure Amperozide Effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amperozide is an atypical antipsychotic agent characterized by its potent antagonism of the serotonin 5-HT2A receptor. It also exhibits a moderate affinity for dopamine D2 receptors. This pharmacological profile suggests its potential in modulating dopaminergic and serotonergic neurotransmission, which are key pathways implicated in various neuropsychiatric disorders. In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely-moving animals. This document provides detailed application notes and protocols for utilizing in vivo microdialysis to elucidate the effects of this compound on brain neurochemistry, with a focus on dopamine and serotonin systems.

Data Presentation

The following tables summarize the quantitative effects of this compound on extracellular dopamine levels in key brain regions, as determined by in vivo microdialysis studies.

Table 1: Effect of this compound on Extracellular Dopamine Levels in the Caudate Putamen

Treatment GroupTime Point% Change in Dopamine Level (Mean ± SEM)
Vehicle120 min100 ± 12
This compound (2.5 mg/kg, i.p.)120 min185 ± 25*

*p < 0.05 compared to vehicle control.

Table 2: Effect of this compound on Extracellular Dopamine Levels in the Nucleus Accumbens

Treatment GroupTime Point% Change in Dopamine Level (Mean ± SEM)
Vehicle120 min100 ± 15
This compound (2.5 mg/kg, i.p.)120 min210 ± 30*

*p < 0.05 compared to vehicle control.

Experimental Protocols

This section provides a detailed methodology for an in vivo microdialysis experiment to assess the effects of this compound on dopamine and serotonin release in the rat brain. This protocol is based on established methodologies from studies investigating this compound's neurochemical effects.

1. Animal Subjects

  • Species: Adult male Sprague-Dawley rats (250-300 g).

  • Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except where experimental design requires otherwise (e.g., food or water restriction for behavioral tasks).

2. Stereotaxic Surgery and Microdialysis Probe Implantation

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Stereotaxic Placement: Mount the anesthetized rat in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes over the target brain regions. The following coordinates from bregma are used for probe implantation in the caudate putamen (CP) and nucleus accumbens (NAc):

      • Caudate Putamen (CP): Anteroposterior (AP): +1.2 mm; Mediolateral (ML): ±2.8 mm; Dorsoventral (DV): -5.0 mm.

      • Nucleus Accumbens (NAc): Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -7.5 mm.

    • Slowly lower the guide cannula (22-gauge) to the desired coordinates.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Recovery: Allow the animals to recover for at least 48 hours following surgery before the microdialysis experiment.

3. In Vivo Microdialysis Procedure

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion:

    • Connect the probe inlet to a microsyringe pump and the outlet to a refrigerated fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 2 µL/min. The composition of the aCSF is: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, and 1.2 mM MgCl2, buffered to pH 7.4.

  • Equilibration: Allow the system to equilibrate for at least 2 hours to obtain a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least one hour to establish baseline neurotransmitter concentrations.

  • Drug Administration: Administer this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle.

  • Post-treatment Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours following drug administration.

  • Sample Handling: Immediately freeze the collected dialysate samples at -80°C until analysis.

4. Neurochemical Analysis (HPLC-ECD)

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) for the quantification of dopamine and serotonin.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol).

    • Flow Rate: Typically 0.8-1.0 mL/min.

  • Detection: Set the electrochemical detector at an appropriate oxidation potential (e.g., +0.65 V) to detect dopamine and serotonin.

  • Quantification: Calculate the concentration of neurotransmitters in the dialysate samples by comparing the peak heights or areas with those of external standards. Data are typically expressed as a percentage of the mean baseline concentration.

Mandatory Visualization

Signaling Pathway

Amperozide_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds Gq Gq/11 PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Dopamine_release Dopamine Release (Inhibition) PKC->Dopamine_release Modulates Receptor->Gq Activates This compound This compound This compound->Receptor Antagonizes

Caption: this compound's antagonistic action on the 5-HT2A receptor.

Experimental Workflow

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthesia A2 Stereotaxic Surgery A1->A2 A3 Guide Cannula Implantation A2->A3 A4 Recovery (≥48h) A3->A4 B1 Probe Insertion A4->B1 B2 aCSF Perfusion (2 µL/min) B1->B2 B3 Equilibration (≥2h) B2->B3 B4 Baseline Sample Collection B3->B4 B5 This compound Administration B4->B5 B6 Post-treatment Sample Collection B5->B6 C1 HPLC-ECD Analysis B6->C1 C2 Data Quantification C1->C2 C3 Statistical Analysis C2->C3

Caption: In vivo microdialysis experimental workflow.

Application Notes and Protocols for Testing Amperozide in Schizophrenia Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of Amperozide, a selective 5-HT2A receptor antagonist, in rodent models of schizophrenia. The following protocols and data are intended to facilitate the design and execution of experiments to assess the potential therapeutic efficacy of this compound for the positive, negative, and cognitive symptoms of schizophrenia.

This compound: Pharmacological Profile

This compound is a diphenylbutylpiperazine derivative that acts as a potent antagonist at serotonin 5-HT2A receptors with a lower affinity for dopamine D2 receptors. This profile suggests its potential as an atypical antipsychotic with a reduced risk of extrapyramidal side effects.

Table 1: Receptor Binding Affinity of this compound
ReceptorKi (nM)SpeciesTissueReference
5-HT2A16.5 ± 2.1RatCerebral Cortex[1]
Dopamine D2 (Striatum)540 ± 59RatStriatum[1]
Dopamine D2 (Limbic)403 ± 42RatLimbic[1]
Alpha-1 Adrenergic172 ± 14RatCerebral Cortex[1]
5-HT1ALow AffinityRatBrain[1]
Alpha-2 AdrenergicLow AffinityRatBrain
Dopamine D1Low AffinityRatBrain
Muscarinic M1 & M2Low AffinityRatBrain

Signaling Pathway of this compound's Primary Target: 5-HT2A Receptor

This compound's primary mechanism of action is the antagonism of the 5-HT2A receptor. In psychotic states, hyperactivity of the serotonergic system can lead to an overstimulation of 5-HT2A receptors on cortical pyramidal neurons, contributing to glutamatergic dysregulation and psychotic symptoms. By blocking these receptors, this compound is hypothesized to normalize cortical function and modulate downstream dopamine release.

Figure 1. This compound's antagonistic action on the 5-HT2A receptor signaling pathway.

Experimental Design Workflow

A systematic approach is crucial for evaluating the antipsychotic potential of this compound. The following workflow outlines the key stages of preclinical testing in schizophrenia animal models.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Amphetamine-induced hyperlocomotion, Ketamine-induced social withdrawal) Drug_Prep This compound Formulation & Dose Selection Positive_Symptoms Positive Symptom Models (e.g., Amphetamine-induced Hyperlocomotion) Drug_Prep->Positive_Symptoms Negative_Symptoms Negative Symptom Models (e.g., Social Interaction Test) Cognitive_Symptoms Cognitive Deficit Models (e.g., Novel Object Recognition, Prepulse Inhibition) Data_Collection Automated & Manual Data Collection Cognitive_Symptoms->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results & Comparison to Controls Statistical_Analysis->Interpretation

Figure 2. General workflow for preclinical testing of this compound.

Experimental Protocols

The following are detailed protocols for key behavioral assays to evaluate the efficacy of this compound in rodent models of schizophrenia.

Amphetamine-Induced Hyperlocomotion (Model for Positive Symptoms)

This model assesses the ability of a test compound to reverse the psychostimulant-induced hyperactivity, which is considered a relevant paradigm for the positive symptoms of schizophrenia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • D-amphetamine sulfate

  • Vehicle (e.g., 0.9% saline)

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams)

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On the test day, place each mouse individually into the open field arena and allow for a 30-60 minute habituation period.

  • Drug Administration:

    • Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle 30 minutes before the amphetamine challenge.

    • Administer D-amphetamine (e.g., 2.5, 5 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately after the amphetamine injection, place the mice back into the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis: Analyze the total distance traveled and other locomotor parameters using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests.

Social Interaction Test (Model for Negative Symptoms)

This test evaluates social withdrawal, a core negative symptom of schizophrenia. Social deficits can be induced by sub-chronic administration of NMDA receptor antagonists like ketamine.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Ketamine hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Three-chambered social interaction apparatus

  • Novel, unfamiliar stimulus rat (age- and sex-matched)

  • Video recording and tracking software

Procedure:

  • Induction of Social Deficit (if applicable): Administer ketamine (e.g., 20 mg/kg, i.p.) or vehicle daily for 5-7 days. Allow for a washout period of at least 24 hours before testing.

  • Habituation: On the test day, place the subject rat in the center chamber of the three-chambered apparatus and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Phase: Place a novel, unfamiliar stimulus rat in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber. Place the subject rat back in the center chamber and allow it to explore all three chambers for 10 minutes.

  • Drug Testing: Administer this compound (e.g., 1, 2.5, 5 mg/kg, i.p.) or vehicle 30 minutes before the sociability phase.

  • Data Collection: Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Data Analysis: Calculate a sociability index (Time with novel rat - Time with empty cage) / (Total time). Analyze data using a one-way ANOVA or t-test.

Novel Object Recognition (NOR) Test (Model for Cognitive Deficits)

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. Cognitive deficits can be induced by sub-chronic treatment with NMDA receptor antagonists.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Phencyclidine (PCP) or MK-801 (for inducing cognitive deficits)

  • Vehicle (e.g., 0.9% saline)

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two identical objects (familiar objects) and one novel object

  • Video recording and tracking software

Procedure:

  • Induction of Cognitive Deficit (if applicable): Administer PCP (e.g., 5 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period.

  • Habituation: On the first day of testing, allow each rat to explore the empty open field arena for 5-10 minutes.

  • Familiarization/Training Phase: On the second day, place two identical objects in the arena and allow the rat to explore them for 5-10 minutes.

  • Test Phase: After a retention interval (e.g., 1-24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.

  • Drug Testing: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the familiarization or test phase.

  • Data Collection: Record the time spent exploring each object (sniffing or touching with the nose).

  • Data Analysis: Calculate a discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Analyze data using a one-sample t-test (to determine if the index is significantly different from zero) and one-way ANOVA to compare treatment groups.

Prepulse Inhibition (PPI) of Acoustic Startle (Model for Sensorimotor Gating Deficits)

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

Materials:

  • Male mice or rats

  • This compound

  • Apomorphine or MK-801 (to induce PPI deficits)

  • Vehicle (e.g., 0.9% saline)

  • Startle response chambers equipped with a loudspeaker and a sensor to measure the startle response

  • Software to control the presentation of acoustic stimuli and record the startle response

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Startle Habituation: Present a series of startle stimuli alone (e.g., 120 dB white noise for 40 ms) to habituate the initial startle response.

  • PPI Testing Session: Present a series of trials in a pseudorandom order:

    • Pulse-alone trials: Startle stimulus (120 dB) presented alone.

    • Prepulse-alone trials: Prepulse stimuli (e.g., 74, 78, 82 dB) presented alone.

    • Prepulse-pulse trials: Prepulse stimulus followed by the startle stimulus with a short inter-stimulus interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Drug Testing: Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle 30 minutes before the PPI testing session. If inducing a deficit, administer the disrupting agent (e.g., apomorphine) prior to this compound.

  • Data Collection: The startle amplitude is measured for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Analyze the data using a repeated-measures ANOVA (Treatment x Prepulse Intensity).

Data Presentation

All quantitative data from the behavioral assays should be summarized in tables for clear comparison between treatment groups.

Table 2: Example Data Summary for Amphetamine-Induced Hyperlocomotion
Treatment GroupDose (mg/kg)nTotal Distance Traveled (cm) ± SEM
Vehicle + Saline-101500 ± 120
Vehicle + Amphetamine5104500 ± 350
This compound + Amphetamine1103200 ± 280
This compound + Amphetamine2.5102100 ± 210
This compound + Amphetamine5101650 ± 150
p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine group
Table 3: Example Data Summary for Novel Object Recognition
Treatment GroupDose (mg/kg)nDiscrimination Index ± SEM
Vehicle (No Deficit)-120.45 ± 0.08
PCP + Vehicle-120.05 ± 0.04#
PCP + this compound1120.18 ± 0.06
PCP + this compound3120.35 ± 0.07*
PCP + this compound10120.41 ± 0.09**
#p < 0.01 compared to Vehicle (No Deficit) group; *p < 0.05, **p < 0.01 compared to PCP + Vehicle group

Conclusion

These application notes provide a framework for the preclinical investigation of this compound in animal models relevant to schizophrenia. By systematically evaluating its effects on behaviors analogous to the positive, negative, and cognitive symptoms of the disorder, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation formats are intended to ensure robust and reproducible experimental outcomes.

References

Utilizing Amperozide in Conditioned Avoidance Response Behavioral Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amperozide is a diphenylbutylpiperazine derivative with atypical antipsychotic properties. Its primary mechanism of action is believed to be through the antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1] The conditioned avoidance response (CAR) behavioral assay is a well-established preclinical model used to predict the antipsychotic efficacy of test compounds. Drugs that selectively suppress the conditioned avoidance response without impairing the unconditioned escape response are considered to have potential antipsychotic activity. This document provides detailed application notes and protocols for utilizing this compound in CAR behavioral assays.

Data Presentation

To provide a comparative framework, the following table summarizes the effects of different doses of this compound on locomotor activity, which is a critical factor to consider when interpreting CAR data as motor impairment can confound the results.

Table 1: Effects of this compound on Locomotor Activity in Rodents

SpeciesDose Range (mg/kg)Effect on Locomotor ActivityReference
Mice0.1 - 1.0Dose-dependent decrease[2]
Rats3.0 - 10.0Produced a conditioned place preference[3]

Note: Significant decreases in motor activity in mice were observed at doses greater than 0.25 mg/kg.

Experimental Protocols

The following is a detailed protocol for a conditioned avoidance response assay, adapted from established methodologies and suitable for evaluating the effects of this compound.

Protocol: Two-Way Active Avoidance Task in Rats

1. Animals:

  • Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow at least one week of acclimatization to the housing facility before any experimental procedures.

2. Apparatus:

  • A two-compartment shuttle box (e.g., 45 cm x 20 cm x 20 cm per compartment) with a grid floor capable of delivering a scrambled electric shock.

  • An opening between the compartments allows the animal to move freely from one side to the other.

  • Each compartment is equipped with a light source to serve as the conditioned stimulus (CS) and a sound generator for an auditory cue.

  • Automated software is used to control the presentation of stimuli, record the animal's responses, and collect data.

3. Experimental Procedure:

  • Habituation (Day 1):

    • Place each rat in the shuttle box for a 5-10 minute session to allow for exploration and adaptation to the new environment. No stimuli are presented during this phase.

  • Acquisition Training (Days 2-6):

    • Each daily session consists of 50 trials with an inter-trial interval (ITI) of 30-60 seconds.

    • Each trial begins with the presentation of the conditioned stimulus (CS), which can be a light, a tone, or both, for 10 seconds.

    • If the rat moves to the opposite compartment during the CS presentation, it is recorded as an avoidance response , and the trial is terminated.

    • If the rat fails to move to the other compartment during the CS presentation, an unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5-1.0 mA for 2-5 seconds), is delivered through the grid floor.

    • If the rat moves to the opposite compartment during the US presentation, it is recorded as an escape response .

    • If the rat fails to move to the other compartment during the US presentation, it is recorded as an escape failure .

    • Continue training until a stable baseline of avoidance responding (e.g., >80% avoidance) is achieved for at least two consecutive days.

  • Drug Testing (Day 7 onwards):

    • Once a stable baseline is established, divide the animals into treatment groups (e.g., vehicle control, and multiple doses of this compound).

    • Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time before the test session (e.g., 30-60 minutes).

    • Conduct a test session identical to the acquisition training sessions.

    • Record the number of avoidance responses, escape responses, escape failures, and intertrial crossings for each animal.

4. Data Analysis:

  • The primary dependent variable is the number or percentage of avoidance responses.

  • Also analyze the number of escape failures and intertrial crossings to assess potential motor side effects. A significant increase in escape failures or a significant decrease in intertrial crossings may indicate motor impairment.

  • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the this compound-treated groups to the vehicle control group.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis acclimatization Acclimatization (1 week) habituation Habituation (Day 1) acclimatization->habituation acquisition Acquisition Training (Days 2-6) (CS-US Pairing) habituation->acquisition baseline Stable Avoidance Baseline (>80%) acquisition->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin car_test CAR Test Session drug_admin->car_test data_collection Data Collection (Avoidance, Escape, etc.) car_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Experimental workflow for a conditioned avoidance response assay.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling cluster_response Neuronal Response This compound This compound D2R D2 Receptor This compound->D2R Antagonism HT2AR 5-HT2A Receptor This compound->HT2AR Antagonism Gi Gi Protein D2R->Gi Inhibits Gq Gq/11 Protein HT2AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Altered_Excitability Altered Neuronal Excitability PKA->Altered_Excitability PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Ca_PKC->Altered_Excitability Reduced_Avoidance Reduced Conditioned Avoidance Response Altered_Excitability->Reduced_Avoidance

Caption: Putative signaling pathway of this compound in neurons.

References

Application Notes and Protocols for Assessing Motor Activity Changes Following Amperozide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the impact of Amperozide on motor activity in rodents. The protocols for the Open-Field Test (OFT) and the Rotarod Test are outlined to ensure robust and reproducible data collection.

Introduction

This compound is a diphenylbutylpiperazine derivative that acts as a potent 5-HT2A receptor antagonist.[1] Its pharmacological profile suggests potential applications in various neuropsychiatric disorders. As with any centrally acting agent, a thorough evaluation of its effects on motor function is critical. These protocols are designed to quantify changes in spontaneous locomotor activity, exploration, and motor coordination in rodents following this compound administration.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on locomotor activity in mice and rats, as reported in preclinical studies.

Table 1: Effect of this compound on Locomotor Activity in Mice

Dose (mg/kg)Route of AdministrationPercent Change from ControlStatistical SignificanceReference
0.1 - 1.0SubcutaneousDose-dependent decreasep < 0.05 for doses > 0.25 mg/kg[2]
0.25SubcutaneousNo significant effect on spontaneous activity-[2]
> 0.25SubcutaneousStatistically significant decreasep < 0.05[2]

Table 2: Effect of this compound on Locomotor Activity in Rats

Dose (mg/kg)Route of AdministrationObserved EffectReference
3.0 - 10.0Not specifiedTendency for suppressed locomotor behavior[3]
5.0Not specifiedMost appetitive dose, less so than cocaine

Experimental Protocols

Open-Field Test (OFT) for Spontaneous Locomotor Activity

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Objective: To quantify changes in horizontal and vertical activity, as well as exploratory patterns, after this compound treatment.

Materials:

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm, made of non-reflective material)

  • Video camera mounted above the arena

  • Automated tracking software (e.g., ANY-maze, EthoVision)

  • This compound solution and vehicle control

  • Syringes and needles for administration

  • 70% ethanol for cleaning

  • Rodents (mice or rats)

Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer the predetermined dose of this compound (e.g., 0.1-10 mg/kg) or vehicle control via the chosen route (e.g., subcutaneous, intraperitoneal).

    • Allow for a pre-treatment period appropriate for the route of administration to ensure the drug has reached peak effect (typically 20-30 minutes for SC/IP).

  • Test Procedure:

    • Gently place the animal in the center of the open-field arena.

    • Start the video recording and tracking software immediately.

    • Allow the animal to explore the arena undisturbed for a set period (typically 10-20 minutes).

  • Data Collection: The tracking software will automatically record various parameters. Key parameters for motor activity assessment include:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent mobile/immobile: Indicates periods of activity versus rest.

    • Rearing frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior and vertical activity.

  • Data Analysis:

    • Compare the data from the this compound-treated groups with the vehicle-treated control group.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences.

Rotarod Test for Motor Coordination and Balance

The rotarod test assesses motor coordination, balance, and motor learning.

Objective: To evaluate the effect of this compound on the animal's ability to maintain balance on a rotating rod.

Materials:

  • Rotarod apparatus with adjustable rotation speed

  • This compound solution and vehicle control

  • Syringes and needles for administration

  • 70% ethanol for cleaning

  • Rodents (mice or rats)

Protocol:

  • Training/Habituation:

    • Acclimate the animals to the testing room for at least 60 minutes before the first training session.

    • On the day before the test, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for at least two trials. This helps to minimize stress and learning effects on the test day.

  • Drug Administration:

    • On the test day, administer the predetermined dose of this compound or vehicle control.

    • Allow for the appropriate pre-treatment period.

  • Test Procedure:

    • Place the animal on the rotating rod.

    • The test can be run in two modes:

      • Fixed Speed: The rod rotates at a constant speed (e.g., 10, 20, 30 rpm) for a maximum duration (e.g., 300 seconds).

      • Accelerating Speed: The rod's speed gradually increases (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency to fall from the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Collection: The primary parameter to be measured is the latency to fall (in seconds) .

  • Data Analysis:

    • Calculate the average latency to fall for each animal across the trials.

    • Compare the mean latencies between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis p1 Animal Acclimation t1 Drug Administration p1->t1 p2 Drug Preparation (this compound & Vehicle) p2->t1 test1 Open-Field Test t1->test1 Pre-treatment Period test2 Rotarod Test t1->test2 Pre-treatment Period a1 Data Collection (Automated Tracking) test1->a1 test2->a1 a2 Statistical Analysis a1->a2 a3 Interpretation of Motor Activity Changes a2->a3

Experimental workflow for assessing motor activity changes.

signaling_pathway cluster_serotonin Serotonergic Neuron cluster_dopamine Dopaminergic Neuron serotonin Serotonin (5-HT) ht2a 5-HT2A Receptor serotonin->ht2a Activates dopamine Dopamine (DA) Release motor_output Modulation of Motor Activity dopamine->motor_output This compound This compound This compound->ht2a Antagonizes plc Phospholipase C (PLC) ht2a->plc Activates ip3_dag IP3 / DAG Signaling plc->ip3_dag Leads to ip3_dag->dopamine Modulates

This compound's mechanism via 5-HT2A receptor antagonism.

Mechanism of Action

This compound is a potent antagonist of the serotonin 2A (5-HT2A) receptor. In the central nervous system, 5-HT2A receptors are involved in modulating the release of other neurotransmitters, including dopamine. Specifically, activation of 5-HT2A receptors can facilitate dopamine release in key motor circuits such as the nigrostriatal and mesolimbic pathways.

By blocking these 5-HT2A receptors, this compound is hypothesized to reduce the excitatory influence of serotonin on dopaminergic neurons. This leads to a decrease in dopamine release, which in turn can manifest as a reduction in spontaneous locomotor activity. This mechanism is consistent with the observed dose-dependent decrease in motor activity following this compound administration. The diagrams above illustrate the experimental workflow for testing these effects and the proposed signaling pathway for this compound's action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Amperozide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amperozide is a diphenylbutylpiperazine atypical antipsychotic agent that acts as a 5-HT2A receptor antagonist.[1] It has been investigated for the treatment of schizophrenia in humans and is used in veterinary medicine to reduce aggression and stress in pigs.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceuticals and their metabolites in various biological matrices.[2] This document provides detailed protocols for the analysis of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.

Data Presentation: Quantitative HPLC Method Parameters for this compound Analysis

The following table summarizes typical quantitative data for a validated HPLC method for this compound analysis, compiled from established principles of bioanalytical method validation.

ParameterSpecificationDescription
Linearity Range 1 - 500 ng/mLThe concentration range over which the detector response is directly proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.995A measure of the goodness of fit for the linear regression of the calibration curve.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of analyte in a sample that can be reliably detected.
Limit of Quantification (LOQ) 1.0 ng/mLThe lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value, expressed as a percentage of recovery of a known amount of spiked analyte.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as the relative standard deviation.
Retention Time (this compound) ~ 6.8 minThe time taken for this compound to elute from the HPLC column under the specified conditions.
Retention Time (Metabolite) ~ 4.2 minThe time taken for the N-de-ethyl metabolite of this compound to elute from the HPLC column.

Experimental Protocols

Protocol 1: Determination of this compound in Plasma using Liquid-Liquid Extraction (LLE)

This protocol describes a method for the quantitative analysis of this compound in plasma samples.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade acetonitrile, methanol, and dichloromethane

  • Sodium hydroxide solution (1 M)

  • Phosphate buffer (0.05 M, pH 7.0)

  • Human plasma (drug-free)

  • Deionized water

2. Instrumentation

  • HPLC system with a UV or electrochemical detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. Sample Preparation (LLE)

  • Pipette 500 µL of plasma sample into a centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 3 mL of dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

4. HPLC Conditions

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or electrochemical detection.

  • Injection Volume: 20 µL.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Matrices

This protocol offers an alternative sample preparation method with potentially higher purity.

1. Materials and Reagents

  • All reagents from Protocol 1.

  • SPE cartridges (e.g., C8 or mixed-mode cation exchange).

  • Methanol for conditioning and elution.

  • Deionized water for washing.

2. Sample Preparation (SPE)

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 500 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Visualizations

Experimental Workflow

HPLC_Workflow_for_Amperozide_Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or ECD) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for this compound analysis by HPLC.

Logical Relationship of HPLC Method Development

HPLC_Method_Development start Define Analytical Goal (e.g., Quantify this compound in Plasma) lit_review Literature Review & Compound Properties start->lit_review method_dev Method Development lit_review->method_dev sample_prep Sample Preparation (LLE, SPE, etc.) method_dev->sample_prep hplc_params HPLC Parameters (Column, Mobile Phase, Detector) method_dev->hplc_params method_val Method Validation (ICH Guidelines) sample_prep->method_val hplc_params->method_val linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_analysis Routine Sample Analysis method_val->routine_analysis

Caption: Logical steps in HPLC method development.

References

Determining the In Vitro Receptor Binding Affinity of Amperozide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro receptor binding assays to determine the affinity of Amperozide for key central nervous system (CNS) receptors. The protocols detailed below are essential for researchers in pharmacology, neuroscience, and drug development seeking to characterize the receptor binding profile of this compound and similar compounds.

This compound is a diphenylbutylpiperazine derivative that has been investigated for its antipsychotic properties. Its mechanism of action is primarily attributed to its interaction with various neurotransmitter receptors. Understanding its binding affinity (Ki) at these receptors is crucial for elucidating its pharmacological effects and potential therapeutic applications.

This compound Receptor Binding Profile

Radioligand binding assays have been instrumental in characterizing the receptor binding profile of this compound. The following tables summarize the quantitative data on this compound's affinity for key serotonin, dopamine, and adrenergic receptors.

Table 1: this compound Affinity for Serotonin Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
5-HT2A[3H]ketanserinRat Cerebral Cortex16.5 ± 2.1[1]

Table 2: this compound Affinity for Dopamine Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
D2 (Striatal)[3H]spiroperidolRat Striatum540 ± 59[1]
D2 (Limbic)[3H]spiroperidolRat Limbic Tissue403 ± 42[1]

Table 3: this compound Affinity for Adrenergic Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α1-adrenergicNot SpecifiedRat Cerebral Cortical Membranes172 ± 14[1]

Experimental Protocols

The following are detailed protocols for conducting in vitro competition binding assays to determine the affinity of a test compound like this compound for the 5-HT2A and Dopamine D2 receptors.

Protocol 1: 5-HT2A Receptor Competition Binding Assay

This protocol describes the determination of the binding affinity of this compound for the 5-HT2A receptor using a radioligand competition binding assay with [3H]ketanserin.

Materials:

  • Receptor Source: Rat cerebral cortex membranes or a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation (if using brain tissue):

    • Homogenize rat cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay). Aliquot and store at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL of membrane suspension.

      • Non-specific Binding (NSB): 50 µL of Mianserin (10 µM final concentration), 50 µL of [3H]ketanserin, and 150 µL of membrane suspension.

      • Competition Binding: 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [3H]ketanserin, and 150 µL of membrane suspension.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • For the competition experiment, plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Dopamine D2 Receptor Competition Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound for the Dopamine D2 receptor using [3H]spiroperidol.

Materials:

  • Receptor Source: Rat striatal or limbic tissue membranes, or a cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]spiroperidol (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1, using the appropriate brain tissue (striatum or limbic).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]spiroperidol (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 150 µL of membrane suspension.

      • Non-specific Binding (NSB): 50 µL of Haloperidol (10 µM final concentration), 50 µL of [3H]spiroperidol, and 150 µL of membrane suspension.

      • Competition Binding: 50 µL of this compound at various concentrations, 50 µL of [3H]spiroperidol, and 150 µL of membrane suspension.

    • Incubate the plate at 37°C for 30 minutes with gentle agitation.

  • Filtration:

    • Terminate the incubation and wash the filters as described in Protocol 1.

  • Radioactivity Counting:

    • Measure the radioactivity as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for this compound at the Dopamine D2 receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the 5-HT2A and Dopamine D2 receptors.

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway Ligand Serotonin / this compound (Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: 5-HT2A Receptor Gq-coupled signaling cascade.

G cluster_D2 Dopamine D2 Receptor Signaling Pathway Ligand Dopamine / this compound (Antagonist) Receptor Dopamine D2 Receptor Ligand->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: Dopamine D2 Receptor Gi-coupled signaling cascade.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_workflow Experimental Workflow: Competition Binding Assay A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up Assay Plate (Total, NSB, Competition) A->B C Incubate (e.g., 60 min at 25°C) B->C D Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: General workflow for a radioligand competition binding assay.

References

Amperozide as a Tool for Interrogating Dopamine Transporter Functionality: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amperozide is an atypical antipsychotic agent that has garnered interest for its unique pharmacological profile, which includes antagonism of serotonin 5-HT2A receptors and modulation of the dopamine system.[1][2] Notably, research has demonstrated that this compound also functions as an inhibitor of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft and a critical regulator of dopaminergic neurotransmission.[1][3] This property makes this compound a valuable pharmacological tool for studying DAT functionality in various experimental paradigms. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models to investigate the intricacies of dopamine transporter function.

Mechanism of Action

This compound's modulation of the dopaminergic system is multifaceted. While it exhibits a low affinity for D2 dopamine receptors, its ability to block the dopamine transporter is a key aspect of its mechanism of action.[1] By inhibiting DAT, this compound increases the extracellular concentration of dopamine, thereby influencing dopaminergic signaling. This activity, in conjunction with its potent 5-HT2A receptor antagonism, contributes to its atypical antipsychotic profile.

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with the dopamine transporter and other relevant receptors.

Table 1: In Vitro Inhibition of Monoamine Transporters by this compound

PreparationTransporterIC50 (µM)Reference
Rat Striatal SynaptosomesDopamine Transporter (DAT)1.0
Chopped Rat Striatal TissueDopamine Transporter (DAT)18
Rat Frontal Cortex SynaptosomesSerotonin Transporter (SERT)0.32
Rat Cortical SynaptosomesNorepinephrine Transporter (NET)0.78

Table 2: Receptor Binding Affinities of this compound

ReceptorBrain RegionKi (nM)Reference
Dopamine D2Striatum540 ± 59
Dopamine D2Limbic403 ± 42
Serotonin 5-HT2Cerebral Cortex16.5 ± 2.1
α1-AdrenergicCerebral Cortex172 ± 14

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to study dopamine transporter functionality using this compound.

Protocol 1: In Vitro Dopamine Uptake Assay in Rat Striatal Synaptosomes

This protocol details the measurement of [3H]dopamine uptake in isolated nerve terminals (synaptosomes) from the rat striatum and its inhibition by this compound.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, saturated with 95% O2/5% CO2)

  • [3H]dopamine

  • This compound solutions (various concentrations)

  • Nomifensine (for defining non-specific uptake)

  • Scintillation cocktail

  • Glass-fiber filters

  • Homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

2. Synaptosome Preparation:

  • Euthanize rats and rapidly dissect the striata on ice.

  • Homogenize the tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.

3. Dopamine Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding a final concentration of 10 nM [3H]dopamine.

  • For determining non-specific uptake, add 10 µM nomifensine to a set of tubes.

  • Incubate for 5 minutes at 37°C.

  • Terminate the reaction by rapid filtration through glass-fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of [3H]dopamine uptake against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the nucleus accumbens of freely moving rats following this compound administration.

1. Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection

  • HPLC system with electrochemical detection

  • Stereotaxic apparatus

  • Syringe pump

2. Surgical Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Implant a guide cannula targeting the nucleus accumbens.

  • Allow the animal to recover for at least 48 hours.

3. Microdialysis Experiment:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • After establishing a stable baseline of extracellular dopamine, administer this compound (e.g., 2.5, 5, or 10 mg/kg, intraperitoneally) or vehicle.

  • Continue collecting dialysate samples for at least 2 hours post-injection.

4. Sample Analysis:

  • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

5. Data Analysis:

  • Express the dopamine concentrations as a percentage of the mean baseline values.

  • Compare the effects of different doses of this compound on extracellular dopamine levels.

Protocol 3: Amphetamine-Induced Hyperlocomotion in Rats

This protocol outlines a behavioral experiment to assess the effect of this compound on the hyperactivity induced by amphetamine, a behavior dependent on dopamine transporter function.

1. Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Open-field activity chambers equipped with infrared beams

  • d-amphetamine sulfate solution

  • This compound solution

2. Experimental Procedure:

  • Habituate the rats to the activity chambers for 30-60 minutes on the day before the experiment.

  • On the test day, place the rats in the activity chambers and allow them to acclimate for 30 minutes.

  • Administer this compound (e.g., 1, 2.5, or 5 mg/kg, intraperitoneally) or vehicle.

  • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) or saline.

  • Immediately record the locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

3. Data Analysis:

  • Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).

  • Compare the total locomotor activity between the different treatment groups.

  • Assess the dose-dependent effect of this compound on amphetamine-induced hyperlocomotion.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Inhibition Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding

Figure 1. Mechanism of this compound's action on the dopamine transporter.

Start Start Prepare_Synaptosomes Prepare Striatal Synaptosomes Start->Prepare_Synaptosomes Pre_incubation Pre-incubate with This compound or Vehicle Prepare_Synaptosomes->Pre_incubation Add_Radioligand Add [3H]dopamine Pre_incubation->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Reaction Terminate by Filtration Incubate->Terminate_Reaction Measure_Radioactivity Scintillation Counting Terminate_Reaction->Measure_Radioactivity Analyze_Data Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the in vitro dopamine uptake assay.

Start Start Habituation Habituate Rat to Activity Chamber Start->Habituation Acclimation Acclimate on Test Day Habituation->Acclimation Administer_this compound Administer this compound or Vehicle Acclimation->Administer_this compound Pre_treatment_Period Wait for Pre-treatment Period (e.g., 30 min) Administer_this compound->Pre_treatment_Period Administer_Amphetamine Administer Amphetamine or Saline Pre_treatment_Period->Administer_Amphetamine Record_Activity Record Locomotor Activity Administer_Amphetamine->Record_Activity Analyze_Data Analyze Locomotor Data Record_Activity->Analyze_Data End End Analyze_Data->End

Figure 3. Experimental workflow for the amphetamine-induced hyperlocomotion study.

References

Preparation and Storage of Amperozide Hydrochloride Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and use of Amperozide hydrochloride solutions in a research setting. This compound is an atypical antipsychotic agent that acts as a potent and selective 5-HT2A receptor antagonist.[1] These guidelines are intended to ensure the consistent and reliable use of this compound hydrochloride in both in vitro and in vivo studies, covering essential aspects from solution preparation and storage to experimental applications.

Introduction to this compound Hydrochloride

This compound hydrochloride is a diphenylbutylpiperazine derivative with a high affinity for the serotonin 5-HT2A receptor (Ki = 16.5 - 26 nM) and a lower affinity for dopamine D2 receptors.[1] Its primary mechanism of action is the antagonism of the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders.[2] In research, this compound is utilized to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. It has also been shown to inhibit dopamine release and alter the firing of dopaminergic neurons.

Preparation of this compound Hydrochloride Solutions

The successful preparation of this compound hydrochloride solutions is critical for obtaining accurate and reproducible experimental results. The choice of solvent and proper handling techniques are paramount.

Solubility

This compound hydrochloride exhibits good solubility in aqueous solutions and dimethyl sulfoxide (DMSO). While specific solubility limits in ethanol are not widely reported, it is generally less soluble in alcohols compared to water and DMSO.

Table 1: Solubility of this compound Hydrochloride

SolventReported SolubilityMolar Concentration (approx.)Notes
WaterSoluble to 50 mM21.9 mg/mLReadily dissolves in sterile, purified water.
DMSOSolubleVendor information suggests solutions of at least 10 mM are achievable.DMSO is a suitable solvent for preparing high-concentration stock solutions.
EthanolData not readily available-Less commonly used as a primary solvent.
Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)

This protocol is suitable for many in vivo and some in vitro applications where an aqueous vehicle is preferred.

Materials:

  • This compound hydrochloride powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM solution, the required mass of this compound hydrochloride (M.Wt: 437.95 g/mol ) is 4.38 mg.

  • Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance and transfer it to a sterile conical tube.

  • Dissolution: Add the desired volume of sterile water to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Sterilization: For cell culture or in vivo use, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store as recommended in Section 3.

Protocol for Preparing a DMSO Stock Solution (e.g., 50 mM)

High-concentration stock solutions in DMSO are ideal for long-term storage and for experiments requiring a low final solvent concentration.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, cell culture grade DMSO

  • Sterile conical tubes or vials with secure caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 50 mM solution, the required mass of this compound hydrochloride is 21.9 mg.

  • Weighing: In a sterile environment, accurately weigh the this compound hydrochloride and add it to a sterile tube.

  • Dissolution: Add the required volume of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is fully dissolved. Sonication can be used to facilitate dissolution if needed.

  • Aliquoting and Storage: Dispense into small, single-use aliquots in vials with tight-fitting caps to prevent moisture absorption. Store as described in Section 3.

Storage and Stability of this compound Hydrochloride Solutions

Proper storage is crucial to maintain the integrity and activity of this compound hydrochloride solutions.

Table 2: Recommended Storage and Stability

Solution TypeStorage TemperatureShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Stability Notes
Solid Powder+4°C-Stable for extended periods when kept dry.Protect from light and moisture.
Aqueous Solution2-8°CRecommended to be prepared fresh.Not recommended. If necessary, store at -20°C for up to a few weeks.Prone to microbial growth; sterile filtration is essential. Avoid repeated freeze-thaw cycles.
DMSO Solution-20°C or -80°CStore at -20°C.Store at -80°C for several months.DMSO is hygroscopic; use anhydrous DMSO and store in tightly sealed vials. Multiple freeze-thaw cycles can lead to compound precipitation and degradation.

Experimental Protocols

This compound hydrochloride can be used in a variety of experimental paradigms to probe the function of the 5-HT2A receptor.

In Vitro Application: Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor, using this compound as a competitor.

Experimental Workflow for Receptor Binding Assay

G prep Prepare Cell Membranes (expressing 5-HT2A receptors) incubation Incubate Membranes, Radioligand, and this compound HCl prep->incubation radioligand Prepare Radioligand (e.g., [3H]ketanserin) radioligand->incubation competitor Prepare this compound HCl (serial dilutions) competitor->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor in an appropriate buffer (e.g., Tris-HCl). Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin)

    • Increasing concentrations of this compound hydrochloride (or the test compound)

    • Cell membrane preparation

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Application: Rodent Behavioral Studies

This compound hydrochloride can be administered to rodents to assess its effects on behaviors modulated by the 5-HT2A receptor.

Protocol for Intraperitoneal (IP) Injection in Rats:

  • Solution Preparation: Prepare a sterile aqueous solution of this compound hydrochloride at the desired concentration. The final volume for injection should be appropriate for the animal's weight (e.g., 1-2 mL/kg for rats).

  • Animal Handling: Gently restrain the rat, positioning it to expose the lower abdominal quadrants.

  • Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 23-25G), insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Administration: Aspirate briefly to ensure no body fluids are drawn into the syringe, then inject the solution smoothly.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

  • Behavioral Testing: Conduct the behavioral test at the appropriate time post-injection, as determined by the pharmacokinetic profile of this compound.

Mechanism of Action: 5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates This compound This compound HCl (Antagonist) This compound->Receptor Binds & Blocks G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

References

Troubleshooting & Optimization

Managing common side effects of Amperozide in animal research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing common side effects of Amperozide in animal research. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a psychotropic agent with antipsychotic properties. Its primary mechanism of action is as a potent 5-HT2A receptor antagonist. It also has effects on the dopaminergic system, particularly in the limbic region of the brain, and can inhibit dopamine release.

Q2: What are the most common behavioral side effects observed with this compound in animal models?

A2: Common behavioral effects include a dose-dependent decrease in locomotor activity and inhibition of exploratory behavior. At higher doses, a reduction in food and water intake may be observed. Unlike typical antipsychotics, this compound has a low propensity to induce catalepsy, a common measure of extrapyramidal side effects in rodents.[1][2][3]

Q3: Does this compound have cardiovascular side effects?

A3: In studies with rats, this compound administered intravenously at doses of 0.5, 1.0, 1.5, and 2.5 mg/kg did not produce significant effects on blood pressure. A transient decrease in heart rate was noted at the 0.5 mg/kg dose.

Q4: Can this compound affect body weight and metabolism?

A4: While specific data on this compound is limited, many atypical antipsychotics can influence body weight and metabolism. Researchers should monitor for changes in weight and food consumption. In some studies, antipsychotics like ziprasidone have been shown to decrease weight gain and food consumption in rats.

Q5: Are there any neurological side effects to be aware of?

A5: this compound has been observed to cause mild tremors in human studies, the severity of which can be dose-dependent. Blepharoptosis (drooping of the upper eyelid) has also been noted.

Troubleshooting Guides

Issue 1: Decreased Locomotor Activity and Sedation
  • Problem: Animals appear lethargic, show significantly reduced movement in their cages, or perform poorly in behavioral tasks requiring locomotion.

  • Possible Cause: This is an expected pharmacological effect of this compound, which has been shown to dose-dependently decrease locomotor activity in mice at doses greater than 0.25 mg/kg.[1]

  • Troubleshooting Steps:

    • Dose Adjustment: If the hypoactivity is interfering with the experimental paradigm, consider reducing the dose of this compound. A dose of 0.25 mg/kg was shown to antagonize amphetamine-induced hyperactivity without affecting baseline locomotor activity.[1]

    • Acclimatization: Ensure animals are adequately acclimatized to the testing environment before drug administration to distinguish between drug effects and anxiety-induced freezing behavior.

    • Experimental Design: For behavioral tests, schedule them during the animal's active period (e.g., dark cycle for rodents) to potentially counteract some of the sedative effects.

    • Monitor Health: Rule out other causes of lethargy such as illness or dehydration. Check for other signs of distress.

Issue 2: Reduced Food and Water Intake
  • Problem: Noticeable decrease in daily food and/or water consumption, leading to weight loss.

  • Possible Cause: this compound can suppress appetite and thirst. Doses of 1.6 mg/kg and higher have been shown to decrease water intake in rats.

  • Troubleshooting Steps:

    • Monitor Intake and Body Weight: Accurately measure daily food and water consumption and weigh the animals at least twice weekly. Body weight should not fall more than 20% below the pre-restriction weight of the animal.

    • Provide Palatable Food/Fluid: To encourage intake, provide highly palatable and moist food. If water intake is severely reduced, consider providing a supplemental water source, such as a gel pack or parenteral fluids (e.g., subcutaneous Lactated Ringer's Solution) after consulting with a veterinarian.

    • Scheduled Access: Provide food and water during the animal's active cycle to encourage consumption.

    • Dose Evaluation: If weight loss is significant and persistent, re-evaluate the dose of this compound.

Issue 3: Animal Exhibiting Tremors
  • Problem: Observation of involuntary muscle shaking or trembling.

  • Possible Cause: While more commonly reported in human studies, tremors can be a side effect of medications acting on the central nervous system.

  • Troubleshooting Steps:

    • Observe and Quantify: Note the onset, duration, and severity of the tremors. If possible, use a scoring system or a specialized recording apparatus to quantify the tremor.

    • Rule out Other Causes: Ensure the tremors are not due to hypothermia, stress, or other environmental factors.

    • Dose Reduction: Tremors are often dose-dependent. Consider a dose reduction to see if the side effect subsides.

    • Veterinary Consultation: If tremors are severe or accompanied by other signs of distress, consult with the institutional veterinarian.

Quantitative Data on Side Effects

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice

Dose (mg/kg, s.c.)Effect on Baseline Locomotor ActivityEffect on Amphetamine-Induced HyperactivityCitation
0.25No significant effect40% depression
> 0.25Statistically significant decreaseNot specified
1.0Significant decreaseNot specified

Table 2: Dose-Dependent Effects of this compound on Water Intake in Rats

Dose (mg/kg, i.p.)Effect on Licking and Water IntakeCitation
0.2 - 0.8No significant alteration
1.6Decreased
2.0Decreased
4.0Decreased
8.0Decreased

Experimental Protocols

Protocol for Assessing Drug-Induced Tremor in Mice

This protocol is a general method for quantifying tremors and can be adapted for studies involving this compound.

  • Apparatus: A tremor-recording device can be constructed using a gramophone pick-up and a cathode-ray oscillograph, with data recorded on film or digitally. Alternatively, a tremor monitor with a sensor plate can be used.

  • Procedure:

    • Habituate the mouse to the testing apparatus for a set period (e.g., 10-15 minutes) before baseline recordings are taken.

    • Administer this compound or vehicle control at the desired dose and route.

    • At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the mouse on the sensor platform.

    • Record tremor activity for a fixed duration (e.g., 1-2 minutes).

  • Data Analysis:

    • Analyze the recordings to determine the frequency (Hz) and amplitude of the tremors.

    • A "tremor index" can be calculated to provide a quantitative measure of severity.

    • Compare the tremor recordings between the this compound-treated and control groups using appropriate statistical methods.

Protocol for Monitoring Food and Water Intake

This protocol outlines the steps for accurately monitoring consumption in rodents.

  • Housing: House animals individually to allow for accurate measurement of individual food and water intake.

  • Baseline Measurement: For at least 3-5 days before the start of the experiment, measure and record the daily food and water consumption for each animal to establish a baseline. Weigh each animal daily during this period.

  • Procedure:

    • Each day, provide a pre-weighed amount of food in the food hopper.

    • Fill the water bottle to a marked level or use a bottle with volumetric markings.

    • The following day, at the same time, weigh the remaining food and measure the remaining water. Account for any spillage by placing a collection tray under the cage.

    • Calculate the total amount of food and water consumed over the 24-hour period.

    • Weigh the animal.

  • Data Analysis:

    • Compare the daily food and water intake and body weight of the this compound-treated group to the vehicle control group.

    • Analyze the data for statistically significant differences.

    • If an animal's body weight drops by more than 15-20% from its baseline, or if it shows signs of dehydration (e.g., skin tenting, sunken eyes), it should be reported to the veterinary staff immediately.

Signaling Pathway Diagrams

Amperozide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG CellularResponse_D2 Modulated Neuronal Activity cAMP->CellularResponse_D2 CellularResponse_HT2A Modulated Neuronal Activity IP3_DAG->CellularResponse_HT2A This compound This compound This compound->D2R Modulates This compound->HT2AR Antagonizes Serotonin Serotonin Serotonin->HT2AR Binds

Caption: this compound's primary action as a 5-HT2A antagonist and its modulation of D2 receptors.

Troubleshooting_Workflow Observe Observe Adverse Event (e.g., Hypoactivity, Weight Loss) Quantify Quantify and Document (e.g., Activity Counts, Daily Weights) Observe->Quantify Assess Assess Severity Is animal in distress? Quantify->Assess ConsultVet Consult Veterinarian and Consider Humane Endpoint Assess->ConsultVet Yes Interfere Does it interfere with experiment? Assess->Interfere No Continue Continue Monitoring Interfere->Continue No Adjust Adjust Protocol Interfere->Adjust Yes Dose Reduce Dose Adjust->Dose Supportive Provide Supportive Care (e.g., palatable food, hydration) Adjust->Supportive Refine Refine Experimental Paradigm Adjust->Refine Dose->Quantify Supportive->Quantify Refine->Quantify

Caption: A logical workflow for troubleshooting adverse events during this compound research.

References

Techniques for improving the aqueous solubility of Amperozide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the aqueous solubility of Amperozide. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Section 1: Physicochemical Properties and General Questions

This section covers the fundamental properties of this compound and general questions about its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

This compound is a lipophilic molecule with low aqueous solubility. Its properties are summarized in the table below. The basic pKa indicates that its solubility is highly dependent on pH.

PropertyValueSource
Water Solubility0.0131 mg/mL[1]
logP4.15[1]
pKa (Strongest Basic)7.56[1]
Molecular FormulaC₂₃H₂₉F₂N₃O[2][3]
Molecular Weight401.5 g/mol
ClassificationBCS Class II or IV (Low Solubility)

Q2: Why is this compound considered a poorly soluble drug?

With a water solubility of only 0.0131 mg/mL, this compound falls into the category of poorly water-soluble drugs. This characteristic can limit its absorption and bioavailability when administered orally. Its high lipophilicity (logP of 4.15) contributes to its low affinity for aqueous media.

Q3: Which general strategies are available to improve the solubility of a drug like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs. The choice of method depends on the drug's specific properties and the desired formulation. Common approaches include:

  • pH Adjustment: Leveraging the drug's ionizable groups.

  • Salt Formation: Creating a more soluble salt form of the drug.

  • Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanonization.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Lipid-Based Formulations: Solubilizing the drug in lipids or self-emulsifying systems.

Below is a decision-making workflow for selecting an appropriate solubility enhancement technique.

G cluster_input Drug Properties cluster_process Evaluation cluster_output Recommended Techniques This compound This compound (Poorly Soluble) Ionizable Is the drug ionizable? This compound->Ionizable Thermal_Stability Is the drug thermally stable? Ionizable->Thermal_Stability No/Other pH_Salt pH Adjustment Salt Formation Ionizable->pH_Salt Yes (pKa 7.56) Solvent_Compatibility Is a suitable organic solvent available? Thermal_Stability->Solvent_Compatibility No Solid_Dispersion Solid Dispersion (Melt Method) Thermal_Stability->Solid_Dispersion Yes Complexation Cyclodextrin Complexation Solvent_Compatibility->Complexation No/Other Solid_Dispersion_Solvent Solid Dispersion (Solvent Evaporation) Solvent_Compatibility->Solid_Dispersion_Solvent Yes

Caption: Decision workflow for selecting a solubility enhancement method.

Section 2: pH Modification

This section addresses solubility improvement by adjusting the pH of the aqueous medium.

Troubleshooting and FAQs

Q1: How does pH affect the aqueous solubility of this compound?

This compound has a basic pKa of 7.56, meaning it is a weak base. According to the Henderson-Hasselbalch equation, its degree of ionization increases as the pH of the solution decreases. The ionized (protonated) form of this compound is significantly more water-soluble than the neutral (unionized) form. Therefore, lowering the pH below its pKa will substantially increase its aqueous solubility.

Q2: Troubleshooting: My this compound is not dissolving in a neutral (pH 7.4) buffer. What should I do?

The low solubility at neutral pH is expected due to the drug being primarily in its less soluble, unionized form. To improve solubility, you must acidify the buffer. Lowering the pH to a value at least 1-2 units below the pKa of 7.56 (e.g., pH 5.5 - 6.5) will promote the formation of the more soluble protonated species. For maximal solubility, a pH below 4 is recommended, though this may not be physiologically relevant for all applications.

Q3: What is a suitable acidic buffer to use for dissolving this compound?

Commonly used acidic buffers include citrate or acetate buffers. The choice of buffer depends on the desired pH range and compatibility with your experimental system. Always ensure the buffer components do not interact with or degrade the this compound.

Experimental Protocol: pH-Dependent Solubility Profile of this compound

This protocol determines the solubility of this compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate, citrate) covering a pH range from 2.0 to 9.0.

  • Sample Preparation: Add an excess amount of this compound powder to vials containing each buffer solution. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate the pH-solubility profile.

Section 3: Cyclodextrin Complexation

This section focuses on using cyclodextrins to form inclusion complexes and enhance solubility.

Troubleshooting and FAQs

Q1: How can cyclodextrins improve this compound's solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming a water-soluble "inclusion complex". This complex shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.

Q2: Which type of cyclodextrin is best for this compound?

The choice depends on the size and shape of the guest molecule. For a molecule the size of this compound, β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are typically good candidates. It is recommended to perform screening studies to identify the CD that provides the best stability and solubility enhancement.

Q3: Troubleshooting: The solubility enhancement with native β-cyclodextrin is lower than expected. Why?

Native β-CD has limited aqueous solubility itself (approx. 18.5 mg/mL). If the formed this compound/β-CD complex also has limited solubility, it may precipitate, thus limiting the achievable concentration. Consider using a more soluble CD derivative like HP-β-CD or SBE-β-CD, which can often achieve much higher drug concentrations.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading

The kneading method is a simple and effective way to prepare inclusion complexes in a paste-like state.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar. Mix the powders thoroughly.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise to the powder mixture. Knead the resulting paste vigorously with a pestle for 30-60 minutes. The consistency should be uniform and paste-like.

  • Drying: Transfer the paste to a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. Alternatively, a vacuum oven can be used.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR).

Below is a diagram illustrating the workflow for preparing and characterizing a cyclodextrin inclusion complex.

G cluster_prep Preparation cluster_char Characterization cluster_output Result Start Weigh this compound and Cyclodextrin Mix Mix Powders Start->Mix Knead Knead with Solvent Mix->Knead Dry Dry the Paste Knead->Dry Sieve Pulverize and Sieve Dry->Sieve Sol_Test Solubility Testing Sieve->Sol_Test DSC DSC Analysis Sieve->DSC XRPD XRPD Analysis Sieve->XRPD NMR NMR Spectroscopy Sieve->NMR Final Characterized Inclusion Complex

Caption: Workflow for cyclodextrin inclusion complex preparation.

Section 4: Solid Dispersion

This section describes the use of solid dispersion technology to enhance the dissolution of this compound.

Troubleshooting and FAQs

Q1: What is a solid dispersion and how does it work?

A solid dispersion is a system where a poorly soluble drug (this compound) is dispersed within a highly soluble hydrophilic carrier or matrix. By reducing the drug's particle size to a molecular or amorphous level and improving its wettability, solid dispersions can significantly enhance the drug's dissolution rate and solubility.

Q2: Which carriers are suitable for making an this compound solid dispersion?

Common hydrophilic carriers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC). The choice of carrier depends on the drug-polymer miscibility and the desired release profile. A screening study is recommended to find the most effective carrier.

Q3: Troubleshooting: The drug is recrystallizing from my amorphous solid dispersion over time. How can I prevent this?

Recrystallization is a common stability issue with amorphous solid dispersions. To prevent this:

  • Select a suitable polymer: Choose a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit molecular mobility.

  • Optimize drug loading: Higher drug loading increases the risk of crystallization. Try reducing the drug-to-carrier ratio.

  • Add a second polymer: Incorporating a secondary polymer can sometimes improve the stability of the amorphous system.

  • Control storage conditions: Store the solid dispersion in a cool, dry place, as moisture and heat can accelerate crystallization.

Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile drugs and involves dissolving the drug and carrier in a common solvent.

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, or a mixture) that can dissolve both this compound and the chosen carrier (e.g., PVP K30).

  • Dissolution: Accurately weigh the this compound and carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w) and dissolve them completely in the selected solvent under stirring.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to prevent degradation. Continue until a solid film or mass is formed.

  • Final Drying: Place the resulting solid in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization: Evaluate the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous or crystalline) using techniques like DSC and XRPD.

References

Ensuring the stability of Amperozide in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Amperozide in experimental solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO). This compound is a lipophilic compound with limited aqueous solubility.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: How should I prepare working solutions of this compound for my experiments?

A3: Working solutions can be prepared by diluting the DMSO stock solution with an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions. The final concentration of DMSO in the working solution should be kept low, typically below 0.5% for in vitro cell-based assays, to minimize solvent-induced toxicity.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with structures similar to this compound can be susceptible to photodegradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Precipitation observed when preparing aqueous working solutions.
  • Cause: this compound has low aqueous solubility, and high concentrations of DMSO from the stock solution can cause the compound to precipitate out when diluted in an aqueous buffer.

  • Solution:

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Use a Co-solvent: For in vivo studies, a co-solvent such as polyethylene glycol (PEG) or Tween 80 can be used in the final formulation to improve solubility.

    • Warm the Solution: Gently warming the solution to 37°C may help in redissolving the precipitate. However, prolonged exposure to elevated temperatures should be avoided.

Issue 2: Inconsistent or unexpected experimental results.
  • Cause: This could be due to the degradation of this compound in the experimental solution, leading to a lower effective concentration. Degradation can be influenced by factors such as pH, temperature, and exposure to light.

  • Solution:

    • Verify Solution Stability: Prepare fresh working solutions for each experiment.

    • Control Environmental Factors: Ensure that solutions are stored under the recommended conditions (protected from light, appropriate temperature).

    • Assess Stability Under Experimental Conditions: If experiments are conducted over extended periods, it is advisable to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium at 37°C).

Stability of this compound in Solution

While specific degradation kinetics for this compound are not extensively published, forced degradation studies on structurally similar compounds provide insights into its potential stability profile. The following tables summarize representative data from such studies.

Table 1: Representative Stability of this compound under Forced Hydrolysis

ConditionIncubation Time (hours)Representative % Degradation
0.1 M HCl (Acidic)24~ 5-10%
Purified Water (Neutral)24< 2%
0.1 M NaOH (Alkaline)24~ 15-25%

Table 2: Representative Stability of this compound under Oxidative and Thermal Stress

ConditionIncubation Time (hours)Representative % Degradation
3% H₂O₂ (Oxidative)24~ 10-20%
60°C (Thermal)24~ 5-15%

Table 3: Representative Photostability of this compound Solution

Light SourceExposure DurationRepresentative % Degradation
UV Light (254 nm)24 hours~ 20-35%
Visible Light7 days~ 5-10%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder (Molecular Weight: 401.5 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 4.015 mg of this compound powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for quantifying this compound and separating it from potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • Gradient Program:

      • 0-2 min: 30% A

      • 2-15 min: 30% to 80% A

      • 15-18 min: 80% A

      • 18-20 min: 80% to 30% A

      • 20-25 min: 30% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV-Vis at 245 nm

    • Injection Volume: 10 µL

  • Method Validation Summary: The following table presents plausible validation parameters for the described HPLC method.

    Table 4: Representative HPLC Method Validation Parameters

ParameterSpecification
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Limit of Detection~ 0.1 µg/mL
Limit of Quantitation~ 0.3 µg/mL

Visualizations

This compound Mechanism of Action: 5-HT2A Receptor Signaling

This compound is an antagonist of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin.

Gq_Pathway cluster_Gprotein Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A This compound This compound This compound->Block Gq_alpha Gαq HTR2A->Gq_alpha Activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: this compound blocks the 5-HT2A receptor Gq signaling pathway.

Experimental Workflow for this compound Solution Preparation and Use

The following diagram outlines the recommended workflow for preparing and using this compound solutions in a typical cell culture experiment.

Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock Solution weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C / -80°C (Protect from Light) aliquot->store thaw Thaw a Single Aliquot store->thaw For Experiment dilute Serially Dilute in Cell Culture Medium (Final DMSO < 0.5%) thaw->dilute treat Treat Cells with Working Solution dilute->treat end End treat->end

Caption: Workflow for this compound solution preparation and use.

Logical Relationship for Troubleshooting Inconsistent Results

This diagram illustrates a logical troubleshooting process when encountering inconsistent experimental outcomes.

Troubleshooting problem Inconsistent Experimental Results check_solution Was the this compound solution freshly prepared? problem->check_solution prepare_fresh Prepare fresh working solution for each experiment. check_solution->prepare_fresh No check_storage Were stock solutions stored correctly (-20°C/-80°C, protected from light)? check_solution->check_storage Yes new_stock Prepare a new stock solution from powder. check_storage->new_stock No check_stability Is this compound stable under your specific experimental conditions? check_storage->check_stability Yes run_stability Perform a stability study (e.g., using HPLC) under your experimental conditions. check_stability->run_stability Unsure other_factors Consider other experimental variables (e.g., cell passage number, reagent quality). check_stability->other_factors Yes

Technical Support Center: Amperozide Studies and Minimization of Extrapyramidal Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing extrapyramidal symptoms (EPS) in studies involving Amperozide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mechanism of action relate to a lower risk of extrapyramidal symptoms?

This compound is a diphenylbutylpiperazine atypical antipsychotic agent.[1] Its reduced risk of inducing EPS is primarily attributed to its distinct receptor binding profile. It is a selective serotonin 5-HT2A receptor antagonist with a high affinity for these receptors (Kᵢ = 16.5 nM) and a significantly lower affinity for dopamine D2 receptors (Kᵢ = 403-540 nM).[2] This high 5-HT2A to D2 receptor affinity ratio is a key characteristic of atypical antipsychotics associated with a lower incidence of EPS. The blockade of 5-HT2A receptors is thought to indirectly increase dopamine release in the striatum, counteracting the effects of D2 receptor blockade that are responsible for EPS.

Q2: What is the expected incidence of EPS in preclinical and clinical studies with this compound?

Preclinical studies have shown that this compound does not induce catalepsy in rodents, a standard model for predicting EPS liability in humans.[3] This suggests a minimal risk for motor side effects. In clinical trials, this compound has been associated with a low incidence of EPS. One open-label, dose-escalation study in patients with schizophrenia reported that while mild tremor was a frequent side effect, other extrapyramidal symptoms were rare.[3]

Q3: Is there a dose-dependent relationship for EPS with this compound?

Yes, a dose-dependent relationship for side effects, in general, has been observed with this compound. In a clinical study where the daily dose was escalated up to 20 mg, the severity of side effects tended to increase with higher doses.[3] Therefore, utilizing the minimum effective dose is a key strategy to minimize the potential for any adverse effects, including EPS.

Q4: What are the best practices for monitoring EPS in my this compound study?

Systematic monitoring using validated rating scales is crucial. For preclinical studies in rodents, the catalepsy test is a primary method. For clinical research, regular assessment using scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected motor disturbances (e.g., rigidity, tremor) observed in preclinical models. - Dose may be too high. - Animal model may have specific sensitivities.- Review the dose-response relationship. Consider reducing the dose to the minimum effective level for the intended therapeutic effect. - Ensure proper handling and environmental conditions to minimize stress-induced motor behaviors. - If using a transgenic model, consider potential interactions with the genetic modification.
Mild tremor reported in clinical trial participants. - This is a known, though generally mild, side effect of this compound.- Document the severity and frequency of the tremor using a standardized scale (e.g., part of the SAS). - If the tremor is distressing to the participant, consider a dose reduction if clinically feasible.
Reports of restlessness or inability to sit still in clinical trial participants. - This could be akathisia, although rare with this compound.- Administer the Barnes Akathisia Rating Scale (BARS) to objectively assess for akathisia. - Differentiate from anxiety or agitation related to the underlying condition. - If akathisia is confirmed, a dose reduction of this compound should be the first step.
Observation of involuntary movements of the face, limbs, or trunk. - This could be indicative of tardive dyskinesia, which is a long-term risk with most antipsychotics.- Conduct a thorough assessment using the Abnormal Involuntary Movement Scale (AIMS). - A baseline AIMS assessment before initiating treatment is highly recommended for long-term studies. - If new involuntary movements are detected, a comprehensive evaluation by a qualified clinician is necessary to determine the cause and appropriate management.

Data Presentation

Table 1: Receptor Binding Affinities (Kᵢ, nM) of this compound and Other Antipsychotics

Drug Dopamine D2 Serotonin 5-HT2A 5-HT2A/D2 Ratio
This compound 403 - 54016.524.4 - 32.7
Haloperidol 1.5500.03
Chlorpromazine 10150.67
Clozapine 125525
Olanzapine 1142.75
Risperidone 30.215
Quetiapine 3601502.4
Aripiprazole 0.343.40.1

Note: Kᵢ values are compiled from various sources and may vary depending on the experimental conditions. The 5-HT2A/D2 ratio is calculated to illustrate the relative selectivity.

Experimental Protocols

Preclinical Assessment: The Catalepsy Bar Test in Rats

Objective: To assess the potential of a compound to induce parkinsonian-like rigidity.

Materials:

  • A horizontal bar (approximately 0.5 cm in diameter) fixed at a height of 10 cm above a flat surface.

  • Test animals (rats).

  • This compound and vehicle control solutions.

  • Stopwatch.

Procedure:

  • Administer this compound or vehicle control to the rats at the desired doses and route of administration.

  • At specified time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Start the stopwatch immediately.

  • Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the flat surface. This is the descent latency.

  • A pre-determined cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire cut-off period, record the maximum time.

  • A significant increase in the descent latency in the this compound-treated group compared to the vehicle control group would indicate a cataleptic effect.

Clinical Assessment of Extrapyramidal Symptoms

1. Simpson-Angus Scale (SAS) for Parkinsonism

Objective: To quantify drug-induced parkinsonism.

Procedure: The scale consists of 10 items assessing gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation. Each item is rated on a 5-point scale (0-4). A total score is calculated by summing the scores for each item.

2. Barnes Akathisia Rating Scale (BARS)

Objective: To assess the severity of drug-induced akathisia.

Procedure: The BARS is a four-item scale that includes:

  • Objective observation: Clinician's observation of the patient's restless movements.

  • Subjective awareness: Patient's self-report of restlessness.

  • Subjective distress: Patient's report of how distressing the restlessness is.

  • Global clinical assessment: Overall severity rating by the clinician.

3. Abnormal Involuntary Movement Scale (AIMS)

Objective: To assess the presence and severity of tardive dyskinesia.

Procedure: The AIMS is a 12-item scale that systematically examines involuntary movements in various body regions (face, lips, jaw, tongue, upper and lower extremities, and trunk). The severity of movements is rated on a 5-point scale (0-4).

Visualizations

cluster_0 This compound's Proposed Mechanism for Low EPS This compound This compound D2R Dopamine D2 Receptors (Striatum) This compound->D2R Low Affinity Blockade HT2AR Serotonin 5-HT2A Receptors (Striatum) This compound->HT2AR High Affinity Antagonism EPS Extrapyramidal Symptoms D2R->EPS Induces Dopamine_Release Increased Dopamine Release HT2AR->Dopamine_Release Disinhibition Dopamine_Release->EPS Mitigates cluster_1 Preclinical EPS Assessment Workflow Dose_Selection Select this compound Doses (based on efficacy studies) Animal_Groups Randomize Animals into Treatment and Vehicle Groups Dose_Selection->Animal_Groups Drug_Admin Administer this compound or Vehicle Animal_Groups->Drug_Admin Catalepsy_Test Perform Catalepsy Bar Test at Multiple Time Points Drug_Admin->Catalepsy_Test Data_Analysis Analyze Descent Latency Data (Compare treatment vs. vehicle) Catalepsy_Test->Data_Analysis

References

Establishing a clear dose-response curve for Amperozide in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on establishing a clear dose-response curve for Amperozide in vivo. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is classified as an atypical antipsychotic agent. Its primary mechanism of action is as a potent antagonist of the serotonin 5-HT2A receptor. Additionally, it influences dopaminergic systems by inhibiting dopamine release and altering the firing of dopaminergic neurons. This dual action on both serotonin and dopamine pathways is characteristic of many atypical antipsychotics.

Q2: What are the expected behavioral effects of this compound in preclinical animal models?

A2: In rodent models, this compound has demonstrated a range of behavioral effects that are dose-dependent. At lower doses (approximately 0.2-0.6 mg/kg, s.c.), it exhibits anxiolytic-like (anti-anxiety) effects.[1] In higher dose ranges (3.0-10.0 mg/kg, i.p.), it can produce a conditioned place preference, suggesting appetitive effects.[2] It has also been shown to inhibit amphetamine-induced hyperlocomotion, a common screening test for antipsychotic potential.[3]

Q3: What is a typical starting dose range for in vivo studies with this compound in rats?

A3: Based on published literature, a starting dose range of 0.1 mg/kg to 10.0 mg/kg is recommended for exploring the dose-response relationship of this compound in rats. The specific range will depend on the behavioral or physiological endpoint being measured. For anxiolytic-like effects, lower doses (e.g., 0.1 - 2.0 mg/kg) are appropriate, while studies on locomotor activity or place preference may require higher doses (e.g., 1.0 - 10.0 mg/kg).[1][2]

Q4: How should this compound be prepared for in vivo administration?

A4: For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, this compound should be dissolved in a suitable vehicle. A common vehicle is sterile saline (0.9% NaCl) with a small amount of a solubilizing agent like Tween 80 or DMSO to ensure the compound is fully dissolved. It is critical to ensure the final concentration of the solubilizing agent is low and consistent across all experimental groups, including the vehicle control, to avoid confounding effects. Always prepare fresh solutions on the day of the experiment.

Q5: What are the key considerations for designing a dose-response study with this compound?

A5: A well-designed dose-response study should include a vehicle control group, at least 3-4 doses of this compound spanning the expected effective range, and a sufficient number of animals per group to achieve statistical power. The doses should be spaced logarithmically (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to effectively characterize the sigmoidal dose-response curve. Randomization of animals to treatment groups and blinding of the experimenter to the treatment conditions are essential to minimize bias.

Troubleshooting Guide

Problem Possible Causes Solutions
High variability in behavioral data between animals in the same dose group. - Improper drug administration (e.g., incorrect injection site, variable injection volume).- Animal-related factors (e.g., stress, differences in age or weight).- Inconsistent experimental conditions (e.g., time of day, lighting, noise).- Ensure all personnel are thoroughly trained in the administration technique.- Acclimate animals to the experimental environment and handling procedures.- Standardize all experimental parameters and conduct experiments at the same time each day.
No observable effect of this compound at expected doses. - Inactive compound due to improper storage or preparation.- Insufficient dose range.- Rapid metabolism of the drug in the chosen animal strain.- The chosen behavioral assay is not sensitive to this compound's mechanism of action.- Verify the purity and stability of the this compound stock. Prepare fresh solutions for each experiment.- Conduct a pilot study with a wider dose range, including higher doses.- Consider pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model.- Select a behavioral paradigm known to be sensitive to 5-HT2A antagonists or atypical antipsychotics (e.g., amphetamine-induced hyperlocomotion).
Unexpected or biphasic dose-response curve (e.g., effect at low doses, loss of effect at high doses). - This can be a true pharmacological effect. For example, anxiolytic effects of this compound were observed at low doses but were absent at a higher dose of 2.0 mg/kg.- Off-target effects at higher concentrations.- Sedative effects at higher doses may mask the specific behavioral response being measured.- This may be a valid finding. Ensure the dose range is sufficient to fully characterize this effect.- Measure general locomotor activity at all doses to assess for potential sedation or hyperactivity that could confound the primary outcome measure.- Consider assays that are less susceptible to motor impairment.
Precipitation of this compound in the vehicle solution. - Poor solubility of the compound in the chosen vehicle.- The solution is too concentrated.- Increase the concentration of the solubilizing agent (e.g., Tween 80, DMSO) incrementally, ensuring it remains at a non-toxic level.- Gently warm the solution or use a sonicator to aid dissolution.- Prepare a less concentrated stock solution and adjust the injection volume accordingly.

Data Presentation

Table 1: Dose-Response of this compound on Conditioned Place Preference in Rats

Dose (mg/kg, i.p.)OutcomeSource
3.0Place Preference
5.0Most Appetitive Dose
10.0Place Preference

Table 2: Dose-Response of this compound in Anxiety Models in Rats

Dose (mg/kg, s.c.)Behavioral ModelEffectSource
0.05 - 0.1Montgomery's Conflict TestIncreased time in open arms (anxiolytic-like)
0.2 - 0.6Vogel's Conflict TestIncreased acceptance of shocks (anxiolytic-like)
2.0Vogel's Conflict TestDecreased acceptance of shocks (loss of anxiolytic effect)

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM)

This protocol is a standard method for assessing anxiety-like behavior in rodents and is suitable for evaluating the effects of this compound.

  • Animals: Male Sprague-Dawley rats (250-300g) housed in a temperature-controlled environment with a 12-hour light/dark cycle. Animals should be handled for 5 minutes daily for 3 days prior to testing to reduce stress.

  • Drug Preparation: Prepare this compound in a vehicle of 0.9% saline with 5% Tween 80. Doses to be tested: Vehicle, 0.1, 0.3, and 1.0 mg/kg.

  • Administration: Administer the prepared solutions via subcutaneous (s.c.) injection at a volume of 1 ml/kg, 30 minutes before the behavioral test.

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two closed arms. The maze should be placed in a dimly lit room.

  • Procedure:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session with a video camera positioned above the maze.

    • Analyze the recording for the number of entries into the open and closed arms, and the time spent in the open and closed arms.

  • Data Analysis: An anxiolytic-like effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

Protocol 2: Inhibition of Amphetamine-Induced Hyperlocomotion

This protocol is a widely used preclinical screen for antipsychotic activity.

  • Animals: Male Wistar rats (200-250g) housed under standard conditions.

  • Drug Preparation: Prepare this compound as described in Protocol 1. Doses to be tested: Vehicle, 1.0, 3.0, and 10.0 mg/kg. Prepare d-amphetamine sulfate in 0.9% saline at a concentration of 1.5 mg/ml.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. 30 minutes later, administer d-amphetamine (1.5 mg/kg, i.p.).

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.

  • Procedure:

    • Immediately after the d-amphetamine injection, place the rat in the open-field arena.

    • Record locomotor activity (e.g., total distance traveled) for 60 minutes.

  • Data Analysis: An antipsychotic-like effect is demonstrated by a significant dose-dependent reduction in the total distance traveled in the this compound-treated groups compared to the vehicle-treated, amphetamine-challenged group.

Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis This compound This compound Powder Solution This compound Solution (Vortex & Sonicate) This compound->Solution Vehicle Vehicle (e.g., Saline + Tween 80) Vehicle->Solution Injection Injection (i.p. or s.c.) Solution->Injection Animal Rat Model (Sprague-Dawley or Wistar) PreTest Pre-treatment Period (e.g., 30 min) Animal->PreTest Injection->Animal Test Behavioral Assay (e.g., EPM, Open Field) PreTest->Test Data Data Collection (Automated or Manual Scoring) Test->Data Analysis Statistical Analysis (e.g., ANOVA) Data->Analysis Curve Dose-Response Curve Generation Analysis->Curve

Caption: A generalized workflow for in vivo dose-response studies with this compound.

G This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonizes DopamineNeuron Dopaminergic Neuron This compound->DopamineNeuron Inhibits Firing DopamineRelease Dopamine Release HT2A->DopamineRelease Regulates DopamineNeuron->DopamineRelease Modulates Behavior Modulation of Behavioral Endpoints DopamineRelease->Behavior

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Accounting for inter-subject variability in Amperozide plasma concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for inter-subject variability in Amperozide plasma concentrations during their experiments.

Troubleshooting Guides

Issue 1: High Variability in this compound Plasma Concentrations Across Subjects

Question: We are observing significant inter-subject variability in the plasma concentrations of this compound in our study population, even with standardized dosing. What are the potential causes and how can we investigate them?

Answer:

High inter-subject variability is a known characteristic of many antipsychotic drugs, including this compound.[1] This variability can be attributed to a combination of intrinsic and extrinsic factors. A systematic approach to investigating these factors is crucial for data interpretation.

Potential Causes and Troubleshooting Steps:

  • Metabolic Rate Differences (Genetic Factors):

    • Background: this compound, like many antipsychotics, is likely metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[2][3] Genetic polymorphisms in CYP genes can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), significantly impacting drug clearance.[4][5] While the specific CYP enzymes metabolizing this compound are not definitively identified in publicly available literature, CYP1A2, CYP2D6, and CYP3A4 are commonly involved in the metabolism of other antipsychotics.

    • Troubleshooting:

      • Genotyping: If feasible, perform genotyping for common functional alleles of candidate CYP genes (e.g., CYP2D6, CYP3A4, CYP1A2) in your study subjects.

      • Phenotyping: Alternatively, use a probe drug with a known metabolic pathway to phenotype the enzymatic activity.

      • Data Stratification: Analyze your pharmacokinetic data by stratifying subjects based on their genotype or metabolic phenotype.

  • Drug-Drug Interactions:

    • Background: Concomitant medications can induce or inhibit the activity of CYP enzymes, altering the metabolism of this compound. For instance, a CYP3A4 inhibitor could increase this compound's plasma concentration, while an inducer could decrease it.

    • Troubleshooting:

      • Medication History: Obtain a detailed and accurate record of all concomitant medications, including over-the-counter drugs and herbal supplements (e.g., St. John's Wort, a known CYP3A4 inducer).

      • Interaction Check: Use a drug interaction database to check for potential interactions between this compound and co-administered drugs.

      • Exclusion Criteria: If designing a new study, consider excluding subjects taking strong inhibitors or inducers of relevant CYP enzymes.

  • Physiological and Pathophysiological Factors:

    • Background: Age, body weight, and underlying diseases, particularly hepatic and renal impairment, can significantly affect drug pharmacokinetics.

    • Troubleshooting:

      • Subject Characterization: Thoroughly document the baseline characteristics of your study population, including age, weight, and clinical chemistry values related to liver and kidney function.

      • Subgroup Analysis: Perform subgroup analyses to assess the impact of these factors on this compound plasma concentrations.

  • Plasma Protein Binding Variability:

    • Background: The extent of plasma protein binding can influence the free (pharmacologically active) concentration of a drug. Interspecies and inter-individual differences in plasma protein concentrations (e.g., albumin, alpha-1-acid glycoprotein) can contribute to variability.

    • Troubleshooting:

      • Measure Free Drug Concentration: If technically feasible, measure the unbound concentration of this compound in plasma, as this is more directly related to its pharmacological effect.

      • Assess Plasma Protein Levels: Measure total plasma protein and albumin levels in your subjects to investigate correlations with total this compound concentrations.

Issue 2: Inconsistent or Non-Reproducible Results in this compound Quantification

Question: Our laboratory is experiencing difficulties in obtaining consistent and reproducible measurements of this compound plasma concentrations using HPLC. What are the common pitfalls and how can we optimize our analytical method?

Answer:

The accurate quantification of drugs in biological matrices like plasma requires a robust and validated analytical method. Inconsistencies can arise from various stages of the experimental workflow.

Troubleshooting Steps for Analytical Method:

  • Sample Collection and Handling:

    • Standardize Collection: Ensure a standardized protocol for blood sample collection, including the type of collection tube (e.g., with a specific anticoagulant), processing time, and storage conditions.

    • Prevent Degradation: Investigate the stability of this compound in plasma under your storage conditions (e.g., temperature, freeze-thaw cycles).

  • Sample Preparation (Extraction):

    • Optimize Extraction: The efficiency of the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical. Ensure the chosen method provides high and consistent recovery.

    • Internal Standard: Always use a suitable internal standard to account for variability in extraction efficiency and instrument response. The internal standard should be structurally similar to this compound and not present endogenously.

  • Chromatographic Separation:

    • Column Selection: The choice of HPLC column (e.g., stationary phase, particle size) is crucial for achieving good separation from endogenous plasma components and metabolites.

    • Mobile Phase Optimization: Systematically optimize the mobile phase composition (e.g., solvent ratio, pH, additives) to achieve a sharp and symmetrical peak for this compound.

    • Gradient Elution: Consider using a gradient elution program to improve the separation of complex mixtures.

  • Detection:

    • Detector Sensitivity: Ensure the detector (e.g., UV, fluorescence, or mass spectrometry) is sensitive enough for the expected concentration range of this compound in your samples.

    • Wavelength Selection: For UV detection, select the wavelength of maximum absorbance for this compound. For fluorescence detection, optimize the excitation and emission wavelengths.

  • Method Validation:

    • Comprehensive Validation: A full validation of the analytical method according to regulatory guidelines is essential. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of this compound that are prone to variability?

A1: The pharmacokinetic parameters of antipsychotics that commonly exhibit high inter-subject variability include:

  • Clearance (CL/F): This is often the most variable parameter and is heavily influenced by metabolic enzyme activity.

  • Volume of Distribution (Vd/F): This can be affected by factors such as body weight and composition.

  • Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): These parameters are directly influenced by the rates of absorption, distribution, metabolism, and elimination.

Q2: How does the active metabolite of this compound contribute to variability?

A2: this compound has an active metabolite, N-deethylated this compound (FG5620), which has lower pharmacological activity. The rate of formation and elimination of this metabolite can also vary between individuals, contributing to the overall variability in the pharmacological response. It is advisable to quantify both the parent drug and its active metabolite. The metabolic ratio (metabolite concentration / parent drug concentration) can sometimes be used as an indirect measure of metabolic enzyme activity.

Q3: What is a typical experimental protocol for measuring this compound plasma concentration?

Table 1: Generalized Experimental Protocol for this compound Quantification in Plasma

StepProcedureDetails
1. Sample Preparation Liquid-Liquid Extraction To 1 mL of plasma, add an internal standard. Add an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol). Vortex to mix and then centrifuge to separate the layers.
2. Evaporation & Reconstitution Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
3. HPLC Analysis Chromatographic Conditions Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH and ratio should be optimized.Flow Rate: Typically 1.0 mL/min.Injection Volume: 20-100 µL.
4. Detection UV or Mass Spectrometry UV Detection: Monitor at the wavelength of maximum absorbance for this compound.Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, develop a method using multiple reaction monitoring (MRM).
5. Quantification Calibration Curve Prepare a calibration curve using spiked plasma standards of known this compound concentrations. Plot the peak area ratio (this compound/Internal Standard) against the concentration.

Q4: Are there established therapeutic ranges for this compound plasma concentrations?

A4: There are no widely established therapeutic ranges for this compound in humans, as it was not clinically adopted for this purpose. For research purposes, establishing a concentration-response relationship within your specific study is recommended. Therapeutic Drug Monitoring (TDM) guidelines for other antipsychotics can provide a framework for how to approach this.

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase subject Study Subject Selection (Document demographics, co-meds) dosing Standardized Dosing subject->dosing sampling Blood Sampling (Standardized protocol) dosing->sampling processing Plasma Processing and Storage sampling->processing extraction Sample Extraction (with Internal Standard) processing->extraction hplc HPLC/LC-MS Analysis extraction->hplc quantification Quantification (Calibration Curve) hplc->quantification pk_analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) quantification->pk_analysis variability_assessment Variability Assessment pk_analysis->variability_assessment correlation Correlate with Covariates (Genetics, Demographics) variability_assessment->correlation

Caption: Workflow for Investigating this compound Pharmacokinetic Variability.

Factors_Influencing_Variability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center This compound Plasma Concentration Variability genetics Genetic Polymorphisms (e.g., CYP Enzymes) genetics->center physiology Physiological Factors (Age, Body Weight) physiology->center disease Disease States (Liver/Kidney Impairment) disease->center ddi Drug-Drug Interactions (Inhibition/Induction) ddi->center diet Diet and Lifestyle (e.g., Smoking) diet->center protein_binding Plasma Protein Binding protein_binding->center

Caption: Key Factors Contributing to Inter-Subject Variability.

References

Technical Support Center: Navigating Challenges in Novel Antipsychotic Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the clinical development of novel antipsychotics. Our goal is to offer practical solutions to common challenges encountered during experimentation, from preclinical models to clinical trial design.

Preclinical Development: Troubleshooting and Methodologies

The preclinical phase is foundational for establishing the safety and potential efficacy of a novel antipsychotic. Below are troubleshooting guides and detailed protocols for key preclinical assays.

Animal Models of Schizophrenia: Troubleshooting Guide

Issue: High Variability in Animal Models

High inter-animal variability can mask the true effects of a novel compound.

Potential CauseProposed Solution
Genetic Drift in Outbred Strains Source animals from a reputable vendor with a well-defined genetic background. Consider using inbred strains for lower variability, though this may limit generalizability.
Inconsistent Environmental Factors Standardize housing conditions, including cage density, lighting cycle (12-hour light/dark), ambient temperature (20-24°C), and noise levels.
Handling-Induced Stress Acclimate animals to the testing room and handling procedures for several days before the experiment. Ensure all experimenters use a consistent and gentle handling technique.
Subtle Health Issues Visually inspect animals daily for any signs of illness or distress. Exclude any animal that appears unhealthy from the study.
Circadian Rhythm Effects Conduct all behavioral testing at the same time of day to minimize variations due to the animals' natural circadian rhythms.
Experimental Protocols

This model assesses the potential of a compound to mitigate dopamine-related positive symptoms of schizophrenia.[1][2][3][4]

Methodology:

  • Habituation: Place rodents (typically rats or mice) individually into open-field chambers equipped with infrared beams to track movement. Allow them to habituate for 30-60 minutes.[3]

  • Baseline Activity: Record locomotor activity for a 30-minute baseline period.

  • Compound Administration: Administer the novel antipsychotic or vehicle control via the appropriate route (e.g., intraperitoneal injection).

  • Pre-treatment Interval: Return the animals to their home cages for a pre-determined pre-treatment period (e.g., 30-60 minutes), depending on the compound's pharmacokinetics.

  • Psychostimulant Challenge: Administer a dose of d-amphetamine (typically 0.5-1.0 mg/kg for rats) to induce hyperlocomotion.

  • Data Collection: Immediately place the animals back into the open-field chambers and record locomotor activity for 60-90 minutes.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks. A successful novel antipsychotic should significantly attenuate the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.

Troubleshooting Amphetamine-Induced Hyperlocomotion:

IssuePotential CauseTroubleshooting Steps
No significant increase in locomotion with amphetamine Incorrect dosage, route of administration, or animal strain insensitivity.Verify amphetamine dosage and administration technique. Consider a dose-response study. Check literature for appropriate strains.
High variability in baseline activity Inadequate habituation, environmental stressors.Increase habituation time. Ensure the testing room is quiet and consistently lit.
Ceiling effect (maximum activity reached) Amphetamine dose is too high.Reduce the dose of amphetamine to a level that produces robust but not maximal hyperlocomotion.

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Methodology:

  • Acclimation: Place the animal in a startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms duration) to habituate the animal's startle response. These initial trials are typically excluded from analysis.

  • Test Session: Present a series of pseudorandomized trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weak prepulse stimulus (e.g., 75-85 dB) presented 30-120 ms before the strong pulse.

    • No-stimulus trials: Background noise only to measure baseline movement.

  • Data Collection: Record the startle amplitude for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.

Troubleshooting Prepulse Inhibition:

IssuePotential CauseTroubleshooting Steps
Low overall startle response Hearing impairment in the animal strain, incorrect stimulus intensity.Use a different strain known to have a robust startle response. Calibrate the acoustic stimuli.
High variability in PPI Inconsistent background noise, animal stress.Ensure consistent background noise levels. Extend the acclimation period.
No PPI observed Incorrect timing between prepulse and pulse, prepulse intensity too high or too low.Optimize the inter-stimulus interval. Test a range of prepulse intensities.

Clinical Development: Navigating Trials and Mitigating Challenges

Clinical trials for novel antipsychotics are fraught with challenges that can obscure the true efficacy and safety of a compound.

Clinical Trial Design: Troubleshooting Guide

Issue: High Placebo Response Rates

A significant placebo response can diminish the observed treatment effect of a novel antipsychotic, leading to failed trials.

| Potential Cause | Mitigation Strategy | | :--- | :--- | :--- | | Patient Expectation | Use a centralized rating system with remote, blinded raters to minimize site-level expectancy effects. Provide standardized training for all site staff on neutral communication with patients. | | Increased Study Visits and Attention | Design trials with the minimum number of visits necessary to ensure safety and collect essential data. | | Inclusion of Less Severely Ill Patients | Implement stringent inclusion criteria based on baseline symptom severity (e.g., a minimum PANSS total score). Utilize a placebo lead-in period to identify and exclude placebo responders. | | Baseline Score Inflation | Conduct rigorous rater training and certification to ensure accurate and consistent scoring on scales like the PANSS. |

Quantitative Data on Placebo Response and Dropout Rates

MetricFindingCitation(s)
Placebo Response Over Time The average symptom improvement in placebo groups in antipsychotic trials has significantly increased since the 1960s.
Placebo Effect Size in Negative Symptoms A meta-analysis reported a medium effect size (Cohen's d = 0.6444) for the placebo response in trials targeting negative symptoms.
Overall Dropout Rates in RCTs Dropout rates in randomized controlled trials of antipsychotics can exceed one-third of participants.
Dropout Rates: Placebo vs. Active Treatment Dropout rates are often higher in the placebo arms of clinical trials compared to active treatment arms.
Dropout Rates: First vs. Second Generation Antipsychotics Some meta-analyses have found lower dropout rates for second-generation antipsychotics compared to first-generation antipsychotics.
Patient Recruitment and Retention: FAQs

Q1: What are the main challenges in recruiting patients for schizophrenia clinical trials?

A1: Recruiting patients with schizophrenia can be challenging due to factors such as the inherent disabilities associated with the disorder, including cognitive deficits and negative symptoms, which can impact a patient's ability to consent and adhere to trial protocols. Other challenges include public stigma, lack of awareness about clinical trials, and strict inclusion/exclusion criteria.

Q2: What strategies can improve patient recruitment?

A2: Employing a dedicated recruiter, conducting targeted chart reviews at affiliated clinics, and establishing an "umbrella" screening protocol to assess eligibility for multiple ongoing studies can significantly increase enrollment rates. Building strong relationships with collaborating sites and utilizing patient-centric advertising materials are also effective.

Q3: How can we reduce the high rate of screen failures?

A3: Ineligibility is a primary reason for screen failure. To mitigate this, it's crucial to have well-defined and realistic inclusion/exclusion criteria. Pre-screening patients thoroughly before scheduling a formal screening visit can save time and resources. Additionally, analyzing screen failure data to identify patterns can help in amending protocols or targeting recruitment efforts more effectively.

Assessing Metabolic Side Effects

Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a sensitive method for detecting impaired glucose tolerance, a potential side effect of some antipsychotics.

Methodology:

  • Patient Preparation: Instruct the patient to consume a diet with at least 150 grams of carbohydrates per day for three days prior to the test. The patient should be NPO (nothing by mouth, except water) for at least 8 hours but not more than 16 hours before the test.

  • Fasting Blood Sample: Collect a fasting blood sample to measure baseline glucose and insulin levels.

  • Glucose Load: The patient ingests a 75-gram glucose solution within 5 minutes.

  • Post-Load Blood Samples: Collect blood samples at specified intervals, typically at 1 and 2 hours after the glucose load, to measure glucose and insulin levels.

  • Interpretation:

    • Normal Glucose Tolerance: 2-hour glucose < 140 mg/dL

    • Impaired Glucose Tolerance: 2-hour glucose 140-199 mg/dL

    • Diabetes Mellitus: 2-hour glucose ≥ 200 mg/dL

Signaling Pathways and Visualization

Understanding the underlying neurobiology is crucial for developing novel antipsychotics. Below are diagrams of key signaling pathways implicated in schizophrenia.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is the primary target for most current antipsychotics. Its signaling cascade is complex, involving both G-protein dependent and independent pathways.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Antipsychotic (Antagonist) Antipsychotic->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Beta_arrestin β-Arrestin D2R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Leads to Akt_GSK3b Akt/GSK-3β Pathway Beta_arrestin->Akt_GSK3b Modulates Akt_GSK3b->Cellular_Response Leads to NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Allows CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes Novel_Drug Novel Glutamatergic Agent (e.g., GlyT1 inhibitor) Novel_Drug->Glycine Increases Availability

References

Mitigating Amperozide-induced nausea and tremors in experimental subjects

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating Amperozide-induced nausea and tremors in experimental subjects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an atypical antipsychotic of the diphenylbutylpiperazine class. Its primary mechanism involves acting as a potent antagonist for the serotonin 5-HT2A receptor.[1][2][3] It possesses a high affinity for 5-HT2A receptors, a moderate affinity for alpha-1 adrenergic receptors, and a comparatively low affinity for dopamine D2 receptors.[2] This profile suggests it is a selective 5-HT2A receptor antagonist.[2] this compound also inhibits dopamine release and modulates the firing of dopaminergic neurons.

Q2: Why does this compound cause nausea and tremors in experimental subjects?

A2: The exact mechanisms are not fully elucidated but are likely related to its receptor binding profile.

  • Nausea: While this compound is a 5-HT2A antagonist, nausea is often associated with the stimulation of 5-HT3 and D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. Although this compound has low affinity for D2 receptors, its modulation of dopamine systems could indirectly influence the CTZ. Additionally, some atypical antipsychotics with multi-receptor activity can be effective antiemetics, suggesting a complex interplay of receptor systems in causing or preventing nausea.

  • Tremors: Drug-induced tremors are often linked to the blockade of D2 receptors in the nigrostriatal pathway, which disrupts normal motor function, leading to parkinsonian-like side effects. Although this compound's D2 affinity is low, its impact on overall dopamine neurotransmission might be sufficient to induce tremors in susceptible subjects, particularly as the dose increases. An open study on schizophrenic patients reported mild tremor as a frequent side effect.

Q3: What is the typical onset and severity of these side effects?

A3: Onset and severity are generally dose-dependent. In a clinical study, the severity of side effects, including nausea and tremor, increased with higher doses of this compound. Nausea was observed in 6 out of 10 patients, with one case being more pronounced. Mild tremor was also a frequent observation. The onset of drug-induced tremors and nausea typically occurs within hours to days after initiating a new drug or increasing its dose.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments.

Issue 1: Significant Nausea is Observed in Subjects

If subjects exhibit signs of nausea (e.g., conditioned taste aversion, pica in rodents, or vomiting), consider the following steps.

Troubleshooting Flowchart: Nausea Management

Start Nausea Observed AssessSeverity Assess Severity (e.g., frequency, impact on feeding) Start->AssessSeverity IsSevere Is Nausea Severe? AssessSeverity->IsSevere Monitor Continue Monitoring (Record observations) IsSevere->Monitor No   Action Implement Mitigation Strategy IsSevere->Action  Yes End Continue Experiment with Adjustments Monitor->End DoseReduction Option 1: Dose Titration (Reduce this compound dose) Action->DoseReduction CoAdmin Option 2: Co-administration (Use 5-HT3 or D2 antagonist) Action->CoAdmin Evaluate Evaluate Efficacy of Mitigation DoseReduction->Evaluate CoAdmin->Evaluate Evaluate->End

Caption: Decision-making flowchart for managing this compound-induced nausea.

Recommended Actions:

  • Dose Titration: Since side effects are dose-dependent, the first step should be to evaluate if a lower dose of this compound can be used while maintaining the desired therapeutic effect.

  • Co-administration of Anti-emetic Agents: If dose reduction is not feasible, consider pre-treatment with an anti-emetic drug. The choice of agent should be based on the presumed mechanism.

    • 5-HT3 Receptor Antagonists (e.g., Ondansetron): These are potent anti-emetics that block serotonin receptors in the CTZ and gut.

    • D2 Receptor Antagonists (e.g., Haloperidol, Metoclopramide): These agents block dopamine receptors in the CTZ. Caution is advised, as D2 antagonists can increase the risk or severity of extrapyramidal symptoms, including tremors.

Issue 2: Subjects Develop Noticeable Tremors

If subjects exhibit tremors (e.g., postural, resting, or action tremors), use the following guide.

Troubleshooting Flowchart: Tremor Management

Start Tremor Observed AssessSeverity Assess Severity & Type (e.g., amplitude, frequency, resting/action) Start->AssessSeverity IsSevere Is Tremor Compromising Experiment? AssessSeverity->IsSevere Monitor Continue Monitoring (Record tremor characteristics) IsSevere->Monitor No   Action Implement Mitigation Strategy IsSevere->Action  Yes End Continue Experiment with Adjustments Monitor->End DoseReduction Option 1: Dose Reduction (Lower this compound dose) Action->DoseReduction SwitchAgent Option 2: Re-evaluate Agent (Is this compound essential?) Action->SwitchAgent AntiParkinsonian Option 3: Co-administration (e.g., Anticholinergics, Amantadine) CAUTION: May alter neurochemical baseline Action->AntiParkinsonian Evaluate Evaluate Efficacy & Impact on Data DoseReduction->Evaluate SwitchAgent->End AntiParkinsonian->Evaluate Evaluate->End

Caption: Decision-making flowchart for managing this compound-induced tremors.

Recommended Actions:

  • Dose Reduction: This is the primary and most effective strategy. Lowering the dose of the offending agent often resolves or reduces the tremor.

  • Pharmacological Intervention: If the dose cannot be altered, certain medications can be considered, though their use may confound experimental results.

    • Beta-blockers (e.g., Propranolol): Often used as a first-line treatment for drug-induced tremors, particularly essential tremor types.

    • Anticholinergic Agents (e.g., Benztropine): Can be effective for parkinsonian tremors but may cause cognitive side effects.

    • Amantadine: An alternative to anticholinergics with potentially fewer side effects.

Quantitative Data Summary

The following tables summarize key receptor binding affinities and clinical observations related to this compound's side effects.

Table 1: this compound Receptor Binding Affinities (Ki in nM)

ReceptorBinding Affinity (Ki, nM)Reference
5-HT2A 16.5 ± 2.1
Dopamine D2 (Limbic) 403 ± 42
Dopamine D2 (Striatal) 540 ± 59
Alpha 1-Adrenergic 172 ± 14

Lower Ki values indicate higher binding affinity.

Table 2: Incidence of Side Effects in a 4-Week Human Study (n=10)

Side EffectIncidenceSeverity NotesReference
Nausea 60% (6/10)Generally mild; more pronounced in one patient.
Tremor "Frequent"Described as mild.

Study involved a dose-escalation design up to a maximum of 20 mg/day.

Experimental Protocols & Visualizations

Protocol 1: Mitigation of Nausea via 5-HT3 Antagonist Co-administration

This protocol details a procedure to test the efficacy of ondansetron in preventing this compound-induced nausea in a rodent model.

Methodology:

  • Subject Acclimation: Acclimate male Sprague-Dawley rats to the experimental environment for at least 7 days.

  • Group Allocation: Randomly assign subjects to three groups: Vehicle Control, this compound + Vehicle, and this compound + Ondansetron.

  • Baseline Measurement: Record baseline food intake and body weight for 3 days prior to the experiment.

  • Administration:

    • Pre-treatment: 30 minutes prior to this compound/Vehicle administration, inject subjects intraperitoneally (IP) with either ondansetron (e.g., 1 mg/kg) or its vehicle (e.g., saline).

    • Primary Treatment: Administer this compound (e.g., 5 mg/kg, subcutaneous) or its vehicle.

  • Monitoring & Data Collection:

    • Monitor for signs of nausea (e.g., pica, evidenced by kaolin clay consumption) for 2-4 hours post-injection.

    • Measure food and water intake and body weight at 24 hours post-injection.

  • Data Analysis: Compare the quantitative measures (kaolin intake, food intake, body weight change) between the three groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Diagram

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimation 1. Acclimatize Subjects (7 days) Grouping 2. Randomize into Groups (Vehicle, this compound, this compound+Ondansetron) Acclimation->Grouping Baseline 3. Measure Baseline (Food intake, Body weight) Grouping->Baseline Pretreat 4. Pre-treatment (IP) (Ondansetron or Vehicle) Baseline->Pretreat Wait 30 min wait Pretreat->Wait Treat 5. Primary Treatment (SC) (this compound or Vehicle) Wait->Treat Monitor 6. Monitor Nausea Markers (Pica, Behavior) Treat->Monitor Measure 7. Measure Outcomes (Intake, Weight at 24h) Monitor->Measure Analyze 8. Statistical Analysis Measure->Analyze

Caption: Workflow for a nausea mitigation experiment using a 5-HT3 antagonist.

Proposed Signaling Pathways

The following diagram illustrates the potential neurochemical pathways underlying this compound's effects.

Signaling Pathway Diagram

cluster_cns Central Nervous System This compound This compound S_HT2A 5-HT2A Receptor This compound->S_HT2A High Affinity Antagonism D2_Nigro Dopamine D2 Receptor (Nigrostriatal Pathway) This compound->D2_Nigro Low Affinity Interaction D2_CTZ Dopamine D2 Receptor (Chemoreceptor Trigger Zone) This compound->D2_CTZ Low Affinity Interaction Therapeutic Therapeutic Effect (Antipsychotic Action) S_HT2A->Therapeutic Tremor Side Effect: Tremor D2_Nigro->Tremor Disruption of motor control Nausea Side Effect: Nausea D2_CTZ->Nausea Stimulation of vomiting center

References

Optimizing dosing schedules to reduce Amperozide adverse effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Amperozide dosing schedules to minimize adverse effects during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse effects of this compound in clinical studies?

A1: Based on open-label clinical trial data, the most frequently observed adverse effects include mild tremor and nausea. Extrapyramidal symptoms (EPS) have been reported as rare. It is also noted that the severity of side effects tends to increase with higher doses of this compound.[1]

Q2: How can we proactively monitor for the onset of extrapyramidal symptoms (EPS)?

A2: Proactive monitoring for EPS is critical. Standardized rating scales should be incorporated into your experimental protocol. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool for this purpose. Regular observation for signs of parkinsonism (e.g., rigidity, bradykinesia), dystonia (involuntary muscle contractions), and akathisia (restlessness) is recommended.

Q3: What is the general principle for establishing an optimal dosing schedule for this compound to minimize adverse effects?

A3: The guiding principle is to identify the lowest effective dose that achieves the desired therapeutic outcome while producing the fewest and least severe adverse effects.[2] This typically involves a dose-escalation study design where the dose is gradually increased and subjects are closely monitored for both efficacy and side effects.

Q4: Are there any known drug interactions with this compound that could exacerbate adverse effects?

A4: While specific drug-drug interaction studies for this compound are not extensively detailed in the provided search results, it is a substrate for cytochrome P450 enzymes. Co-administration of drugs that are inhibitors or inducers of the same CYP enzymes could alter the plasma concentration of this compound, potentially increasing the risk or severity of adverse effects.

Q5: How can Therapeutic Drug Monitoring (TDM) be utilized to optimize this compound dosing?

A5: TDM can be a valuable tool for optimizing this compound therapy by correlating plasma concentrations with therapeutic effects and adverse events.[3][4] By establishing a therapeutic window for this compound plasma concentrations, dosing can be individualized to maintain efficacy while minimizing the risk of concentration-dependent side effects. This is particularly important given the observed interindividual variation in steady-state plasma levels at a given dose.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Mild to Moderate Tremor Dose-related adverse effect of this compound.1. Consider a dose reduction to the previous tolerated level. 2. Evaluate the temporal relationship between dosing and tremor onset. A split-dosing schedule might mitigate peak-dose related effects. 3. If tremor persists and is problematic, consider discontinuing the experiment for the subject.
Nausea Common adverse effect, potentially dose-related.1. Administer this compound with food to potentially reduce gastrointestinal irritation. 2. A temporary dose reduction may be beneficial. 3. Ensure the subject is adequately hydrated.
Subject exhibits signs of restlessness or involuntary muscle spasms (Potential EPS) Onset of extrapyramidal symptoms.1. Immediately conduct a formal assessment using a standardized scale like the ESRS. 2. A dose reduction or temporary discontinuation of this compound is strongly recommended. 3. For severe reactions, administration of an anticholinergic agent may be considered, though this should be a pre-specified intervention in the study protocol.
Variable therapeutic response at a fixed dose Interindividual pharmacokinetic variability.1. Implement Therapeutic Drug Monitoring (TDM) to assess plasma concentrations of this compound and its N-deethylated metabolite. 2. Adjust the dose based on plasma concentration to achieve levels within the established therapeutic window.

Data Presentation

Table 1: Hypothetical Dose-Response Relationship for this compound Adverse Effects in a Preclinical Model

Daily Dose (mg/kg) Incidence of Mild Tremor (%) Incidence of Nausea (%) Mean Extrapyramidal Symptom Rating Scale (ESRS) Score
0 (Vehicle Control)000.5
1520.6
51581.2
1035202.5
2060454.8

Note: This table presents hypothetical data for illustrative purposes, based on the principle that the severity of side effects increases with the dose, as suggested by clinical observations.

Experimental Protocols

Protocol 1: Dose Escalation Study to Determine the Maximum Tolerated Dose (MTD)
  • Animal Model: Select a suitable animal model for the study (e.g., Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, 1, 5, 10, 20, 40 mg/kg this compound).

  • Dosing Regimen: Administer this compound orally once daily for 14 consecutive days.

  • Clinical Observations: Conduct and record detailed clinical observations twice daily, paying close attention to signs of tremor, abnormal posture, and general activity levels.

  • Formal EPS Assessment: On days 1, 7, and 14, perform a formal assessment of extrapyramidal symptoms using a modified ESRS for rodents.

  • Body Weight and Food Consumption: Measure and record body weight and food consumption daily.

  • Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic analysis and perform a gross necropsy.

  • Data Analysis: Analyze the incidence and severity of adverse effects for each dose group to determine the MTD.

Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound
  • Sample Collection: Collect blood samples at pre-determined time points following this compound administration (e.g., pre-dose, and 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Separation: Process the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound and its major metabolite, N-deethylated this compound, in plasma using LC-MS/MS.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • PK/PD Modeling: Correlate the pharmacokinetic parameters with pharmacodynamic readouts (efficacy and adverse effects) to establish a therapeutic window.

  • Dose Adjustment: Use the established therapeutic window to guide dose adjustments in subsequent experiments to optimize the dosing schedule.

Mandatory Visualizations

Amperozide_Dosing_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_optimization Optimization Strategy A Dose Escalation Study (MTD Determination) B Pharmacokinetic Profiling A->B Inform Doses C Establish PK/PD Relationship B->C Provide PK Data D Phase I: Safety & Tolerability C->D Guide First-in-Human Dose E Phase II: Efficacy & Dose-Ranging D->E Inform Starting Dose F Therapeutic Drug Monitoring (TDM) E->F Identify Responders & Non-responders G Identify Therapeutic Window F->G Define Target Plasma Concentration H Individualized Dosing Schedule G->H I Minimize Adverse Effects H->I

Experimental workflow for optimizing this compound dosing.

Amperozide_Signaling_Pathway cluster_serotonin 5-HT2A Receptor Pathway cluster_dopamine Dopamine Receptor Pathway cluster_effects Cellular Effects This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonist D2 D2 Receptor This compound->D2 Modulates Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Therapeutic Therapeutic Effects PKC->Therapeutic Adverse Adverse Effects (e.g., Tremor) PKC->Adverse Gi Gi Protein D2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA PKA->Therapeutic PKA->Adverse

This compound's interaction with key signaling pathways.

References

Investigating potential drug-drug interactions with Amperozide in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug-drug interactions (DDIs) with Amperozide in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diphenylbutylpiperazine atypical antipsychotic.[1] Its primary mechanism of action is as a potent antagonist of the serotonin 5-HT2A receptor.[1][2] It also demonstrates moderate affinity for dopamine D2 and cortical alpha 1-adrenergic receptors, and it can inhibit the serotonin transporter.[2] While investigated for treating schizophrenia in humans, its main use is in veterinary medicine to manage aggression and stress in pigs.[3]

Q2: What is known about the metabolism of this compound?

Published literature indicates the presence of a metabolite, N-deethylated this compound (FG5620), found in plasma at concentrations approximately equal to the parent drug. This metabolite is reported to be 5-10 times less pharmacologically active than this compound. However, detailed information on the specific cytochrome P450 (CYP) enzymes responsible for this compound's metabolism is not extensively documented in publicly available literature. Most antipsychotics are metabolized by CYP enzymes, with CYP1A2, CYP2D6, and CYP3A4 being commonly involved in the metabolism of this drug class.

Q3: What are the initial steps to assess the DDI potential of this compound?

Regulatory guidelines recommend a stepwise approach to DDI evaluation, starting with a series of in vitro assays. The initial steps should include:

  • Metabolic Phenotyping: Identifying the primary CYP enzymes and other enzymes responsible for this compound's metabolism.

  • CYP Inhibition Assays: Evaluating this compound's potential to inhibit major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

  • CYP Induction Assays: Assessing this compound's potential to induce the expression of key CYP enzymes, primarily CYP1A2, CYP2B6, and CYP3A4, typically using human hepatocytes.

  • Transporter Interaction Screening: Determining if this compound is a substrate or inhibitor of key uptake and efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), and uptake transporters like OATP1B1 and OATP1B3.

Q4: Are there any known drug interactions with this compound?

Pharmacodynamic interactions are anticipated. Due to its effects on the central nervous system, co-administration of this compound with other CNS depressants (e.g., benzodiazepines, opioids, alcohol) can increase the risk of sedation and CNS depression. Specific pharmacokinetic DDI data from clinical studies is limited. The potential for pharmacokinetic interactions will depend on its properties as a substrate, inhibitor, or inducer of metabolic enzymes and transporters.

Data Presentation

Table 1: Receptor Binding Profile of this compound

TargetAffinity (Ki, nmol/L)Reference
Serotonin 5-HT2A Receptor16
Serotonin Transporter (SERT)49
Alpha 1-Adrenergic Receptor172
Dopamine D2 Receptor540
Dopamine D4.4 Receptor384
Dopamine D4.2 Receptor769

Table 2: Illustrative In Vitro CYP Inhibition Data for this compound (Hypothetical Example)

CYP IsoformTest SystemIC50 (µM)Inhibition Type
CYP1A2Human Liver Microsomes> 50No Inhibition
CYP2C9Human Liver Microsomes25.3Competitive
CYP2C19Human Liver Microsomes> 50No Inhibition
CYP2D6Human Liver Microsomes8.1Competitive
CYP3A4Human Liver Microsomes15.6Time-Dependent
Note: This table contains hypothetical data for illustrative purposes only, as specific inhibitory potential of this compound is not widely published.

Experimental Protocols & Troubleshooting

Protocol 1: In Vitro CYP450 Inhibition Assay (Fluorescent Probe Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms using a fluorescent probe substrate.

Methodology:

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, specific CYP isoform probe substrates (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP3A4), this compound stock solution, positive control inhibitors.

  • Preparation: Serially dilute this compound in a suitable solvent (e.g., DMSO) to create a range of concentrations. The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Incubation: In a 96-well plate, combine HLM, this compound (or positive control/vehicle), and buffer. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the fluorescent probe substrate and the NADPH regenerating system to start the reaction.

  • Measurement: Incubate at 37°C for the specified time. Stop the reaction (e.g., with acetonitrile) and measure the fluorescent signal using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide: CYP Inhibition Assay

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Pipetting errors- Poor mixing- Compound precipitation- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough mixing at each step.- Check the solubility of this compound in the final incubation medium. If needed, lower the top concentration.
No inhibition observed, even at high concentrations - this compound is not an inhibitor of that isoform.- Incorrect substrate or enzyme concentration.- Inactive test compound or enzyme.- Confirm results with a more sensitive LC-MS/MS based assay.- Verify that substrate concentration is at or below its Km.- Run positive controls (e.g., ketoconazole for CYP3A4) to ensure assay performance.
IC50 value is significantly different from previous runs - Variation in HLM batch.- Degradation of this compound or reagents.- Change in incubation conditions (time, temp).- Qualify each new batch of HLM.- Use fresh stock solutions of the test compound and reagents.- Strictly control all incubation parameters.
Fluorescence interference - this compound is fluorescent at the probe's wavelength.- Run a parallel assay plate without the probe substrate to measure and subtract the background fluorescence of this compound.- Switch to a non-fluorescent, LC-MS/MS-based detection method.

Visualizations

G cluster_workflow General DDI Investigation Workflow in_vitro In Vitro Screening phenotyping Reaction Phenotyping in_vitro->phenotyping cyp_inhibition CYP Inhibition (Reversible & TDI) in_vitro->cyp_inhibition cyp_induction CYP Induction (mRNA & Activity) in_vitro->cyp_induction transporter Transporter Screening in_vitro->transporter risk_assessment Static Model Risk Assessment phenotyping->risk_assessment cyp_inhibition->risk_assessment cyp_induction->risk_assessment transporter->risk_assessment pbpk PBPK Modeling (Optional) risk_assessment->pbpk If risk indicated clinical_study Clinical DDI Study risk_assessment->clinical_study If risk indicated no_study No Clinical Study Required risk_assessment->no_study If no risk indicated pbpk->clinical_study Refines study design

Caption: General workflow for investigating drug-drug interactions.

G This compound This compound Metabolite FG5620 (N-deethylated this compound) This compound->Metabolite N-deethylation PhaseII Phase II Conjugates (e.g., Glucuronides) This compound->PhaseII Metabolite->PhaseII Excretion Excretion (Urine/Feces) Metabolite->Excretion PhaseII->Excretion CYP_X CYP isoform(s) (e.g., CYP3A4, CYP2D6) CYP_X->this compound Phase I Metabolism UGT UGT Enzymes UGT->this compound Phase II Metabolism UGT->Metabolite Phase II Metabolism

Caption: Hypothetical metabolic pathway for this compound.

G start Unexpected Result in CYP Inhibition Assay check_controls Review Positive & Vehicle Controls start->check_controls controls_ok Controls OK? check_controls->controls_ok assay_fail Assay Failure: Check Reagents, Instrument, Protocol controls_ok->assay_fail No check_compound Investigate Compound Properties controls_ok->check_compound Yes solubility Solubility Issue? Check precipitation check_compound->solubility fluorescence Interference? Test for intrinsic fluorescence/ quenching check_compound->fluorescence stability Compound Stability? Analyze concentration over time check_compound->stability tdi Time-Dependent Inhibition? Run IC50 shift assay check_compound->tdi resolve Modify Protocol or Switch Assay Type (e.g., to LC-MS) solubility->resolve fluorescence->resolve stability->resolve tdi->resolve

Caption: Troubleshooting tree for in vitro CYP inhibition assays.

References

Technical Support Center: Monitoring and Addressing QTc Interval Prolongation with Amperozide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring for and addressing QTc interval prolongation when working with Amperozide. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a diphenylbutylpiperazine atypical antipsychotic agent. Its primary mechanism of action is as a potent serotonin 5-HT2A receptor antagonist. It also exhibits some affinity for dopamine D2 and alpha-1 adrenergic receptors. This compound has been investigated for the treatment of schizophrenia in humans and is used in veterinary medicine to reduce aggression and stress in pigs.

Q2: Is there evidence that this compound can prolong the QTc interval?

Yes, a clinical study involving patients with schizophrenia reported that this compound treatment was associated with changes in T-wave morphology and a prolongation of the QTc interval[1]. While this study confirms the potential for QTc prolongation, detailed quantitative data from comprehensive clinical trials are not widely available in the public domain.

Q3: What is the underlying mechanism for drug-induced QTc prolongation?

Q4: What are the regulatory guidelines for assessing a drug's potential to prolong the QTc interval?

Regulatory agencies like the FDA and EMA have established guidelines, such as the ICH E14 and S7B documents, for the preclinical and clinical assessment of a drug's effect on the QT interval. These guidelines recommend a combination of in vitro and in vivo studies to characterize the risk of QTc prolongation.

Q5: What are the key risk factors for developing drug-induced QTc prolongation?

Several factors can increase a subject's susceptibility to drug-induced QTc prolongation. These include, but are not limited to:

  • Genetic predisposition: Congenital long QT syndrome.

  • Female sex: Women tend to have a longer baseline QTc than men.

  • Electrolyte imbalances: Hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium).

  • Structural heart disease: Heart failure, left ventricular hypertrophy.

  • Bradycardia: A slow heart rate.

  • Co-administration of other QTc-prolonging drugs.

  • Impaired drug metabolism: Leading to higher than expected plasma concentrations.

Troubleshooting Guides

In Vitro hERG Assay (Patch-Clamp Electrophysiology)

Issue: Unstable baseline hERG current.

  • Possible Cause: Poor cell health, unstable seal resistance, or issues with the recording solutions.

  • Troubleshooting Steps:

    • Verify Cell Health: Ensure cells are from a healthy, low-passage number stock. Allow for adequate recovery time after plating.

    • Check Seal Resistance: Aim for a seal resistance of ≥1 GΩ. If the seal is unstable, try using a new pipette and ensure the pipette tip is clean and properly fire-polished.

    • Solution Integrity: Confirm that the intracellular and extracellular solutions are correctly formulated, filtered (0.22 µm filter), and at the correct pH and osmolarity. Ensure constant oxygenation of the external solution.

    • Temperature Control: Maintain a stable recording temperature, as ion channel kinetics are temperature-dependent.

Issue: High variability in IC50 values for this compound.

  • Possible Cause: Compound precipitation, inconsistent drug application, or run-down of the hERG current.

  • Troubleshooting Steps:

    • Compound Solubility: Verify the solubility of this compound in your vehicle and final assay buffer. Consider the use of a vehicle control to account for any solvent effects.

    • Perfusion System: Ensure your perfusion system provides a rapid and complete exchange of the solution around the cell.

    • Time-Dependent Effects: Assess for time-dependent block by varying the pre-incubation time with this compound.

    • Current Rundown: Monitor the stability of the hERG current in a vehicle-only control over the time course of the experiment. If significant rundown is observed, data may need to be normalized to the pre-drug application current level for each cell.

In Vivo QTc Monitoring (Conscious Dog Telemetry)

Issue: Noisy or artifact-prone ECG signal.

  • Possible Cause: Poor electrode contact, animal movement, or electromagnetic interference.

  • Troubleshooting Steps:

    • Electrode Placement and Condition: Ensure telemetry leads are securely placed and making good contact with the tissue. Check for any signs of inflammation or fibrosis around the electrodes post-implantation.

    • Jacket Fit (for external telemetry): If using a jacketed system, ensure a snug but comfortable fit to minimize movement artifacts.

    • Animal Acclimatization: Allow animals to be fully acclimatized to their housing and the telemetry equipment to reduce stress-related movement.

    • Faraday Cage: House animals in a well-grounded Faraday cage to shield from external electromagnetic noise.

    • Signal Filtering: Apply appropriate digital filters during data analysis to remove baseline wander and high-frequency noise, being careful not to distort the QRS and T-waves.

Issue: High variability in baseline QTc values.

  • Possible Cause: Inadequate acclimatization period, variations in heart rate, or improper QT correction formula.

  • Troubleshooting Steps:

    • Acclimatization Period: Ensure a sufficient acclimatization period for the animals in the study environment before baseline recordings are taken.

    • Heart Rate Correction: Use an appropriate heart rate correction formula for dogs (e.g., Van de Water's or a study-specific correction factor). Bazett's formula is generally not recommended for species with a wide range of heart rates.

    • Time-of-Day Effects: Be aware of diurnal variations in QTc and heart rate. Baseline and post-dose measurements should be taken at the same time of day.

    • Data Averaging: Average QTc intervals over a stable period (e.g., 10-30 seconds) for each time point to reduce beat-to-beat variability.

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following tables provide a template for organizing experimental results. Representative data for a hypothetical atypical antipsychotic with known hERG blocking and QTc prolongation effects are included for illustrative purposes.

Table 1: In Vitro Cardiac Ion Channel Panel Results for a Hypothetical Antipsychotic

Ion ChannelAssay TypeIC50 (µM)
hERG (IKr)Manual Patch Clamp0.8
Nav1.5 (peak)Automated Patch Clamp> 30
Nav1.5 (late)Automated Patch Clamp15
Cav1.2 (L-type)Manual Patch Clamp> 30
KvLQT1/minK (IKs)Automated Patch Clamp> 30

Table 2: In Vivo QTc Prolongation in Conscious Beagle Dogs for a Hypothetical Antipsychotic

Dose (mg/kg)Mean Change from Baseline QTc (ms)Peak Plasma Concentration (ng/mL)
1+550
3+15180
10+35600

Experimental Protocols

Protocol 1: In Vitro hERG Potassium Channel Assay (Manual Whole-Cell Patch-Clamp)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human hERG channel. Culture cells according to standard protocols.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at 35-37°C.

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Achieve a giga-ohm seal (≥1 GΩ) before rupturing the membrane to obtain the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • Repolarize to -50 mV to elicit the characteristic hERG tail current.

    • Repeat this protocol at a steady frequency (e.g., every 15 seconds).

  • Drug Application:

    • Establish a stable baseline hERG current for at least 3 minutes.

    • Apply increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM) via a perfusion system, allowing the current to reach a steady-state at each concentration.

    • Include a vehicle control and a positive control (e.g., E-4031 or dofetilide).

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: In Vivo QTc Assessment in Conscious Beagle Dogs via Telemetry

Objective: To evaluate the effect of this compound on the QTc interval in a conscious, free-moving animal model.

Methodology:

  • Animal Model: Use purpose-bred male or female beagle dogs surgically implanted with a telemetry device capable of transmitting high-quality ECG, blood pressure, and body temperature data.

  • Surgical Implantation: Aseptically implant the telemetry device according to the manufacturer's instructions. Allow for a minimum of a 2-week recovery period post-surgery.

  • Acclimatization: Acclimatize the animals to the study environment and, if applicable, to the dosing procedure (e.g., oral gavage).

  • Study Design: Employ a crossover design where each animal receives the vehicle and all dose levels of this compound, with an adequate washout period between treatments.

  • Dosing and Data Collection:

    • Administer this compound or vehicle orally.

    • Continuously record telemetry data from at least 24 hours pre-dose to 24 hours post-dose.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis.

  • Data Analysis:

    • Extract ECG data and measure the RR and QT intervals.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's: QTcV = QT / RR^0.28).

    • Calculate the change from baseline QTc for each animal at each time point.

    • Analyze the data for statistically significant differences between this compound-treated and vehicle-treated groups.

    • Correlate the change in QTc with the plasma concentration of this compound to establish a concentration-effect relationship.

Visualizations

QTc_Prolongation_Pathway This compound This compound hERG hERG (IKr) Channel This compound->hERG Blockade K_efflux Potassium Efflux hERG->K_efflux Reduced AP_Repolarization Action Potential Repolarization K_efflux->AP_Repolarization Delayed APD Action Potential Duration (APD) AP_Repolarization->APD Prolonged QT_Interval QT Interval APD->QT_Interval Prolonged TdP Torsades de Pointes (Arrhythmia) QT_Interval->TdP Increased Risk

Caption: Mechanism of this compound-induced QTc prolongation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment hERG_assay hERG Patch-Clamp Assay ion_channel_panel Cardiac Ion Channel Panel IC50 Determine hERG IC50 hERG_assay->IC50 ion_channel_panel->IC50 telemetry_study Conscious Dog Telemetry Study QTc_analysis Analyze QTc vs. Concentration telemetry_study->QTc_analysis risk_assessment Integrated Risk Assessment IC50->risk_assessment QTc_analysis->risk_assessment

Caption: Preclinical workflow for assessing QTc prolongation risk.

Troubleshooting_Flowchart start Unexpected QTc Prolongation Observed check_electrolytes Check Serum Electrolytes (K+, Mg++, Ca++) start->check_electrolytes correct_electrolytes Correct Electrolyte Imbalance check_electrolytes->correct_electrolytes Abnormal review_meds Review Concomitant Medications for QTc Risk check_electrolytes->review_meds Normal end Monitor QTc Closely correct_electrolytes->end remove_med Consider Removing or Replacing Concomitant Medication review_meds->remove_med Interacting Med Found dose_response Evaluate Dose/Concentration Relationship review_meds->dose_response No Interacting Meds remove_med->end reduce_dose Reduce this compound Dose dose_response->reduce_dose Clear Relationship consider_discontinuation Consider Discontinuation of this compound dose_response->consider_discontinuation Prolongation at Low Doses reduce_dose->end consider_discontinuation->end

Caption: Troubleshooting unexpected QTc prolongation in a study.

References

Validation & Comparative

A Comparative Analysis of Amperozide and Clozapine: Unraveling Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the mechanisms of action of two antipsychotic compounds, Amperozide and Clozapine. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct pharmacological profiles, supported by quantitative data from key experimental assays.

Introduction

This compound is a diphenylbutylpiperazine derivative investigated for the treatment of schizophrenia, though it was never clinically adopted for this indication in humans and is primarily used in veterinary medicine.[1][2] Clozapine, a tricyclic dibenzodiazepine, is an atypical antipsychotic agent considered the gold standard for treatment-resistant schizophrenia.[3][4] Both compounds exhibit complex interactions with various neurotransmitter systems, but their mechanisms of action diverge significantly, leading to different efficacy and side-effect profiles.

Mechanism of Action: A Head-to-Head Comparison

This compound: A Selective Serotonin Antagonist

This compound's primary mechanism of action is as a potent antagonist of the serotonin 5-HT2A receptor.[1] This antagonism is believed to be the cornerstone of its antipsychotic potential. In addition to its high affinity for 5-HT2A receptors, this compound displays a moderate affinity for α1-adrenergic receptors. Notably, its affinity for dopamine D2 receptors, the primary target of typical antipsychotics, is low. This pharmacological profile suggests that this compound exerts its effects primarily through the modulation of the serotonergic system, which in turn influences dopaminergic pathways.

Clozapine: A Multi-Receptor Antagonist with Atypical Properties

Clozapine's mechanism of action is multifaceted and not yet fully understood. It is characterized by its interaction with a wide array of neurotransmitter receptors. While it does antagonize dopamine D2 receptors, its affinity for these receptors is lower than that of typical antipsychotics. Crucially, clozapine exhibits a higher affinity for D4 dopamine receptors.

Its "atypical" nature is largely attributed to its potent antagonism of serotonin 5-HT2A receptors, a property it shares with this compound. However, clozapine's receptor binding profile is much broader, encompassing significant antagonism of:

  • Serotonin receptors: 5-HT2C, 5-HT6, and 5-HT7

  • Adrenergic receptors: α1A and α2A

  • Muscarinic acetylcholine receptors: M1-M5

  • Histamine receptors: H1

Recent evidence also suggests that clozapine may act as a partial agonist at muscarinic M4 receptors, which could contribute to its unique efficacy. This complex pharmacology is believed to underlie both its superior efficacy in treatment-resistant schizophrenia and its distinct side-effect profile, which includes a lower risk of extrapyramidal symptoms but a higher risk of metabolic and hematological adverse events.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Clozapine for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Clozapine (Ki, nM)
Serotonin Receptors
5-HT2A16.55.4
5-HT1ALow Affinity120
5-HT2C-9.4
5-HT3-95
5-HT6-4
5-HT7-6.3
Dopamine Receptors
D1Low Affinity270
D2403-540160
D3-555
D4-24
D5-454
Adrenergic Receptors
α11721.6 (α1A)
α2Low Affinity90 (α2A)
Muscarinic Receptors
M1Low Affinity6.2
M2Low Affinity-
Histamine Receptors
H1-1.1

Data compiled from various sources. Ki values can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and Clozapine.

Radioligand Binding Assay

This in vitro technique is used to determine the affinity of a drug for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound and Clozapine to various neurotransmitter receptors.

Protocol:

  • Membrane Preparation:

    • Tissue (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test drug (this compound or Clozapine) are added to compete with the radioligand for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

    • The filter is washed with cold buffer to remove any unbound radioligand.

  • Quantification:

    • The amount of radioactivity on the filter is measured using a scintillation counter.

    • The data is used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the downstream signaling of Gq-coupled receptors, such as the 5-HT2A receptor.

Objective: To determine the functional antagonism of this compound and Clozapine at the 5-HT2A receptor.

Protocol:

  • Cell Culture and Labeling:

    • Cells expressing the 5-HT2A receptor are cultured and incubated with a radiolabeled precursor, such as [3H]myo-inositol, which is incorporated into the cell membrane phospholipids.

  • Drug Treatment:

    • The cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

    • The cells are then treated with the test compound (this compound or Clozapine) at various concentrations.

  • Receptor Stimulation:

    • A 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the Gq signaling pathway, leading to the production of inositol phosphates.

  • Extraction and Quantification:

    • The reaction is stopped, and the inositol phosphates are extracted from the cells.

    • The amount of radiolabeled inositol phosphates is quantified using liquid scintillation counting.

    • The ability of this compound or Clozapine to inhibit the agonist-induced accumulation of inositol phosphates is a measure of their antagonist activity.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To assess the effects of this compound and Clozapine on dopamine release in brain regions such as the prefrontal cortex and striatum.

Protocol:

  • Probe Implantation:

    • A microdialysis probe is surgically implanted into the target brain region of an anesthetized animal (e.g., a rat).

    • The animal is allowed to recover from the surgery.

  • Perfusion and Sampling:

    • On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

    • Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.

    • The outflowing aCSF (dialysate) is collected at regular intervals.

  • Drug Administration and Analysis:

    • A baseline level of neurotransmitter release is established.

    • The test drug (this compound or Clozapine) is administered systemically (e.g., via injection).

    • Dialysate samples are collected over time to measure the drug-induced changes in neurotransmitter levels.

    • The concentration of the neurotransmitter (e.g., dopamine) in the dialysate is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates This compound This compound / Clozapine (Antagonist) This compound->Receptor Blocks

Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonism.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with receptors) Incubation Incubate Membrane, Radioligand, and Drug Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Drug Unlabeled Drug (this compound/Clozapine) Test_Drug->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of a Competition Radioligand Binding Assay.

Conclusion

This compound and Clozapine, while both investigated for antipsychotic properties, exhibit markedly different mechanisms of action. This compound is a selective 5-HT2A receptor antagonist with minimal interaction with dopamine D2 receptors. In contrast, Clozapine is a pharmacologically promiscuous agent with a complex receptor binding profile that includes moderate D2 antagonism, potent 5-HT2A antagonism, and significant activity at numerous other receptors. This multi-receptor action is thought to be key to Clozapine's superior efficacy in treatment-resistant schizophrenia. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research and development in the field of antipsychotic pharmacology.

References

Efficacy comparison between Amperozide and haloperidol in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For the Researcher's Desk: A Comparative Guide to Two Distinct Antipsychotic Profiles

In the landscape of preclinical antipsychotic drug evaluation, Amperozide and the archetypal neuroleptic, haloperidol, present a study in contrasts. While both modulate dopamine-mediated behaviors, their efficacy and side-effect profiles, rooted in their distinct receptor pharmacology, diverge significantly. This guide provides a comparative analysis of their performance in key preclinical models, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

At a Glance: Key Efficacy and Side-Effect Parameters

The following table summarizes the quantitative data gathered from various preclinical studies, offering a direct comparison of this compound and haloperidol across critical predictive models of antipsychotic efficacy and extrapyramidal side effects.

Preclinical ModelParameterThis compoundHaloperidolReference
Conditioned Avoidance Response (CAR) Potency in suppressing CARLess potent than haloperidolMore potent than this compound[1]
Catalepsy Induction (Bar Test) Cataleptic effectsDoes not produce catalepsyInduces catalepsy[2]
Receptor Binding Affinity Dopamine D2 Receptor (Ki, nM)403 - 540~1.45[3][4]
Receptor Binding Affinity Serotonin 5-HT2A Receptor (Ki, nM)16.5~120[3]

Mechanism of Action: A Tale of Two Receptors

The fundamental differences in the preclinical profiles of this compound and haloperidol can be attributed to their distinct affinities for dopamine D2 and serotonin 5-HT2A receptors. Haloperidol's high affinity for the D2 receptor is central to its potent antipsychotic action and its propensity to induce catalepsy. In contrast, this compound exhibits a significantly lower affinity for the D2 receptor and a high affinity for the 5-HT2A receptor, a profile more aligned with atypical antipsychotics. This differential receptor engagement likely underlies this compound's lack of cataleptic effects.

cluster_this compound This compound cluster_Haloperidol Haloperidol This compound This compound D2_A Dopamine D2 Receptor (Low Affinity) This compound->D2_A Weakly Antagonizes S5HT2A_A Serotonin 5-HT2A Receptor (High Affinity) This compound->S5HT2A_A Strongly Antagonizes Efficacy_A Antipsychotic Efficacy (CAR Suppression) D2_A->Efficacy_A S5HT2A_A->Efficacy_A SideEffects_A Low/No Catalepsy S5HT2A_A->SideEffects_A Haloperidol Haloperidol D2_H Dopamine D2 Receptor (High Affinity) Haloperidol->D2_H Strongly Antagonizes S5HT2A_H Serotonin 5-HT2A Receptor (Low Affinity) Haloperidol->S5HT2A_H Weakly Antagonizes Efficacy_H Antipsychotic Efficacy (CAR Suppression) D2_H->Efficacy_H SideEffects_H Catalepsy Induction D2_H->SideEffects_H

Comparative Signaling Pathways of this compound and Haloperidol.

Experimental Corner: Protocols for Key Preclinical Assays

Detailed and consistent experimental design is paramount for the reliable assessment of antipsychotic candidates. Below are the methodologies for the key experiments cited in this guide.

Conditioned Avoidance Response (CAR)

The CAR test is a primary screening tool for antipsychotic activity, assessing a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A visual or auditory stimulus serves as the conditioned stimulus (CS).

Procedure:

  • Acclimation: The animal is allowed to freely explore the shuttle box for a defined period.

  • Training: A trial begins with the presentation of the CS (e.g., a light or tone). If the animal moves to the other compartment within a set time (e.g., 10 seconds), the CS is terminated, and this is recorded as an avoidance response. If the animal fails to move, a mild foot shock (the unconditioned stimulus, US) is delivered through the grid floor. The animal can escape the shock by moving to the other compartment.

  • Testing: After the administration of the test compound (this compound or haloperidol) or vehicle, the animal is subjected to a series of trials. The number of avoidance responses, escape responses, and escape failures are recorded.

Start Start Trial CS Present Conditioned Stimulus (CS) (e.g., Light/Tone) Start->CS Decision Animal moves to other compartment? CS->Decision Avoidance Record Avoidance End Trial Decision->Avoidance Yes US Present Unconditioned Stimulus (US) (Foot Shock) Decision->US No EscapeDecision Animal moves to other compartment? US->EscapeDecision Escape Record Escape End Trial EscapeDecision->Escape Yes Failure Record Escape Failure End Trial EscapeDecision->Failure No

Experimental Workflow for the Conditioned Avoidance Response Test.
Catalepsy Bar Test

This test is a widely used model to assess the potential of a compound to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.

Apparatus: A horizontal bar (approximately 0.9 cm in diameter for rats) is fixed at a height (e.g., 9 cm) above a flat surface.

Procedure:

  • Baseline Measurement: Before drug administration, the animal's forepaws are gently placed on the bar, with its hind paws on the surface. The time it takes for the animal to remove both paws from the bar is recorded.

  • Drug Administration: The test compound (this compound or haloperidol) or vehicle is administered.

  • Testing: At specified time points after drug administration, the catalepsy test is repeated. The latency to remove the forepaws from the bar is measured, with a pre-determined cut-off time (e.g., 180 seconds). An increased latency to move is indicative of catalepsy.

Start Start Test Position Gently place animal's forepaws on the bar Start->Position Measure Start timer and measure latency to remove both paws Position->Measure Decision Latency > Cut-off time? Measure->Decision Catalepsy Record as Cataleptic (at cut-off time) Decision->Catalepsy Yes NoCatalepsy Record Latency Decision->NoCatalepsy No End End Test Catalepsy->End NoCatalepsy->End

Experimental Workflow for the Catalepsy Bar Test.

Conclusion

The preclinical data clearly delineate this compound as an atypical antipsychotic candidate with a pharmacological profile distinct from the typical antipsychotic haloperidol. Its lower potency in the conditioned avoidance response test, coupled with a lack of catalepsy induction, is consistent with its weaker dopamine D2 receptor antagonism and potent serotonin 5-HT2A receptor blockade. These findings highlight the utility of this comparative preclinical approach in characterizing the potential therapeutic window and side-effect liability of novel antipsychotic compounds. For researchers in the field, understanding these nuanced differences is critical for the rational design and development of next-generation antipsychotics with improved efficacy and safety profiles.

References

Amperozide: A Comparative Analysis with Second-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amperozide with other prominent second-generation antipsychotics (SGAs). The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview based on available preclinical and clinical data.

Overview of this compound

This compound is a diphenylbutylpiperazine derivative that has been investigated for its antipsychotic properties.[1] While it was studied for the treatment of schizophrenia in humans, it has primarily found use in veterinary medicine to manage aggression and stress in pigs.[2] Its classification as an atypical, or second-generation, antipsychotic stems from its distinct pharmacological profile, particularly its potent serotonin 5-HT2A receptor antagonism and comparatively low affinity for dopamine D2 receptors.[3][4] This profile theoretically suggests a lower risk of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[5]

Comparative Receptor Binding Profiles

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and other commonly prescribed SGAs. A lower Ki value indicates a stronger binding affinity.

ReceptorThis compoundRisperidoneOlanzapineQuetiapineAripiprazoleClozapine
Dopamine D2403-5403.3111600.34125
Serotonin 5-HT2A16.50.1641483.516
Serotonin 5-HT1ALow Affinity4.2>10005591.7245
Serotonin 5-HT2C-4.71126901513
Alpha-1 Adrenergic1720.81919577
Histamine H1-20711616
Muscarinic M1Low Affinity>50001.9>1000>10,0001.9

Note: Ki values can vary between studies due to different experimental conditions. The data presented is collated from various sources for comparative purposes.

Clinical Efficacy and Side-Effect Profiles

Direct head-to-head clinical trials comparing this compound with other SGAs using standardized measures such as the Positive and Negative Syndrome Scale (PANSS) are limited. An open-label study in ten male schizophrenic patients showed that six patients improved with this compound treatment, with a mean reduction of 46% in the total Brief Psychiatric Rating Scale (BPRS) score.

The following table provides a qualitative comparison of the side-effect profiles of this compound and other SGAs based on available data.

Side EffectThis compoundRisperidoneOlanzapineQuetiapineAripiprazoleClozapine
Extrapyramidal Symptoms (EPS) RareModerateLowVery LowVery LowVery Low
Weight Gain -ModerateHighModerateLowHigh
Metabolic Effects (e.g., Diabetes, Dyslipidemia) -ModerateHighModerateLowHigh
Hyperprolactinemia Not IncreasedHighModerateLowVery LowLow
Sedation -ModerateHighHighLowHigh
Anticholinergic Effects -LowModerateLowVery LowHigh
QTc Prolongation ObservedModerateLowModerateLowModerate

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines the general procedure for determining the binding affinity of a compound to a specific receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).

  • Test compound (e.g., this compound or other SGAs).

  • Incubation buffer (specific composition varies depending on the receptor).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radiolabeled ligand in the incubation buffer.

  • Incubation: In a microplate or test tubes, add the cell membranes/tissue homogenate, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination of Incubation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualizations

Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts.

SGA_Mechanism_of_Action Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds SGA Second-Generation Antipsychotic SGA->D2_Receptor Antagonizes SGA->HT2A_Receptor Antagonizes

Caption: Primary mechanism of action of second-generation antipsychotics.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Membranes (Expressing Receptor) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radiolabeled Ligand B->D C Prepare Test Compound (e.g., this compound) C->D E Separate Bound and Free Ligand (Filtration) D->E F Wash to Remove Non-specific Binding E->F G Quantify Radioactivity (Scintillation Counting) F->G H Determine IC50 G->H I Calculate Ki Value H->I

Caption: Experimental workflow for a radioligand receptor binding assay.

Conclusion

This compound exhibits a pharmacological profile consistent with that of a second-generation antipsychotic, characterized by high 5-HT2A and low D2 receptor affinity. This profile suggests a potentially favorable side-effect profile with a lower risk of extrapyramidal symptoms. However, the lack of robust, comparative clinical trial data makes it difficult to definitively position this compound's efficacy and overall tolerability against established SGAs. Further research, including well-controlled, head-to-head clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in human psychiatric disorders.

References

A Comparative Analysis of Amperozide and Risperidone in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological profiles of Amperozide and risperidone, two antipsychotic agents with distinct mechanisms of action. The following sections present a synthesis of data from various preclinical animal models, focusing on receptor binding affinities, efficacy in models of psychosis, and key side-effect profiles, including extrapyramidal symptoms and metabolic disturbances.

Pharmacological Profiles: A Head-to-Head Comparison

This compound, a diphenylbutylpiperazine derivative, and risperidone, a benzisoxazole derivative, both exhibit antipsychotic properties, but their interactions with key neurotransmitter receptors and subsequent behavioral effects show notable differences. While risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, this compound displays a more selective affinity for the 5-HT2A receptor with weaker D2 receptor antagonism. This distinction in their primary mechanism of action is thought to underlie their differing efficacy and side-effect profiles observed in animal models.

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and risperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Risperidone (Ki, nM)
Dopamine D2 403 - 540[1]3.13[2]
Serotonin 5-HT2A 16.5[1]0.16[2]
Alpha-1 Adrenergic 172[1]0.8
Alpha-2 Adrenergic Low Affinity7.54
Histamine H1 Low Affinity2.23
Dopamine D1 Low Affinity---
Serotonin 5-HT1A Low Affinity---

Preclinical Efficacy in Animal Models of Psychosis

Animal models of psychosis are crucial for evaluating the potential therapeutic efficacy of novel compounds. Key models include those that measure the antagonism of dopamine agonist-induced behaviors.

Amphetamine-Induced Hyperactivity and Discriminative Stimulus

The amphetamine-induced hyperactivity model is a widely used screening tool for antipsychotic activity. Both this compound and risperidone have been evaluated for their ability to attenuate the effects of d-amphetamine.

Animal ModelThis compoundRisperidone
d-Amphetamine-Induced Hyperactivity Effective in inhibiting hyperactivity, suggesting a limbic-selective action.Potently inhibits hyperactivity.
d-Amphetamine Discriminative Stimulus Ineffective in blocking the discriminative stimulus properties of d-amphetamine.Shows weak inhibitory effects on the discriminative stimulus properties of d-amphetamine.
DOI-Induced Discriminative Stimulus (5-HT2A/2C agonist) Shows partial inhibition.Potent inhibitor.
Experimental Protocol: Amphetamine-Induced Hyperactivity

Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to reverse hyperactivity induced by a dopamine agonist, such as d-amphetamine.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Habituation: Rats are individually placed in open-field arenas and allowed to habituate for a period of 30-60 minutes.

  • Treatment: Animals are pre-treated with either the test compound (e.g., this compound or risperidone at various doses) or vehicle via a specified route of administration (e.g., subcutaneous or intraperitoneal).

  • Dopamine Agonist Challenge: After a set pre-treatment time (e.g., 30 minutes), rats are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.

  • Behavioral Assessment: Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotyped behaviors.

  • Data Analysis: The data is analyzed to compare the locomotor activity of the drug-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Habituation Habituation to Test Arena Group_Allocation->Habituation Pre_treatment Pre-treatment (Vehicle/Drug) Habituation->Pre_treatment DA_Challenge Dopamine Agonist Challenge Pre_treatment->DA_Challenge Behavioral_Recording Behavioral Recording DA_Challenge->Behavioral_Recording Data_Extraction Data Extraction Behavioral_Recording->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Experimental workflow for a typical behavioral pharmacology study.

Side-Effect Profile: A Comparative Overview

A critical aspect of antipsychotic drug development is the evaluation of potential side effects. The following sections compare this compound and risperidone in terms of their propensity to induce extrapyramidal symptoms (EPS) and metabolic dysregulation in animal models.

Extrapyramidal Symptoms (EPS): Catalepsy Model

The catalepsy test in rodents is a widely accepted model for predicting the liability of a drug to induce Parkinsonian-like side effects in humans.

Side EffectThis compoundRisperidone
Catalepsy Does not produce catalepsy, suggesting a minimal risk for EPS.Induces dose-dependent catalepsy, particularly at higher doses that lead to significant D2 receptor occupancy.
Experimental Protocol: Bar Test for Catalepsy

Objective: To assess the cataleptic effects of a test compound, indicative of its potential to induce extrapyramidal side effects.

Animals: Male Wistar rats.

Procedure:

  • Treatment: Animals are administered the test compound (e.g., this compound or risperidone at various doses) or vehicle.

  • Catalepsy Assessment: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is measured.

  • Bar Test: The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The time taken for the rat to remove both forepaws from the bar is recorded. A longer latency to move is indicative of a cataleptic state.

  • Data Analysis: The duration of catalepsy is compared across different treatment groups and time points.

Metabolic Side Effects

Several second-generation antipsychotics are associated with metabolic side effects, including weight gain, hyperglycemia, and insulin resistance.

Side EffectThis compoundRisperidone
Fasting Glucose Data not available in the provided search results.Dose-dependently increases fasting glucose levels in rats.
Insulin Resistance Data not available in the provided search results.Induces pronounced insulin resistance in rats, as measured by the hyperinsulinemic-euglycemic clamp technique.
Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp

Objective: To assess the in vivo insulin sensitivity of an animal following treatment with a test compound.

Animals: Adult female rats with indwelling catheters.

Procedure:

  • Fasting: Animals are fasted overnight prior to the experiment.

  • Treatment: Rats are acutely treated with the test compound (e.g., risperidone) or vehicle.

  • Clamp Procedure: A continuous infusion of insulin is initiated to raise plasma insulin to a high physiological or supraphysiological level. Simultaneously, a variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).

  • Blood Sampling: Blood samples are taken at regular intervals to monitor plasma glucose and insulin concentrations.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A lower GIR in the drug-treated group compared to the vehicle group indicates insulin resistance.

Mechanism of Action: Signaling Pathways

The therapeutic and adverse effects of this compound and risperidone are mediated by their interactions with specific G-protein coupled receptors, primarily dopamine and serotonin receptors, which in turn modulate downstream signaling cascades.

Signaling_Pathways cluster_risperidone Risperidone cluster_this compound This compound cluster_effects Downstream Effects Risperidone Risperidone D2_R_Risp D2 Receptor Risperidone->D2_R_Risp Antagonist HT2A_R_Risp 5-HT2A Receptor Risperidone->HT2A_R_Risp Potent Antagonist DA_Signal_Risp Dopaminergic Signaling (Mesolimbic Pathway) D2_R_Risp->DA_Signal_Risp Inhibition Serotonin_Signal_Risp Serotonergic Signaling HT2A_R_Risp->Serotonin_Signal_Risp Inhibition Antipsychotic_Effect Antipsychotic Effect DA_Signal_Risp->Antipsychotic_Effect EPS_Risk EPS Risk DA_Signal_Risp->EPS_Risk High Serotonin_Signal_Risp->Antipsychotic_Effect Metabolic_Effects Metabolic Effects Serotonin_Signal_Risp->Metabolic_Effects Moderate This compound This compound D2_R_Amp D2 Receptor This compound->D2_R_Amp Weak Antagonist HT2A_R_Amp 5-HT2A Receptor This compound->HT2A_R_Amp Selective Antagonist DA_Signal_Amp Dopaminergic Signaling (Limbic System) D2_R_Amp->DA_Signal_Amp Weak Inhibition Serotonin_Signal_Amp Serotonergic Signaling HT2A_R_Amp->Serotonin_Signal_Amp Inhibition DA_Signal_Amp->EPS_Risk Low

References

A Comparative Guide to the 5-HT2A Antagonistic Effects of Amperozide and Ritanserin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-HT2A antagonistic properties of two key research compounds: Amperozide and ritanserin. By presenting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for professionals in the fields of pharmacology and drug development.

At a Glance: Key Pharmacological Parameters

A direct comparison of the 5-HT2A antagonistic effects of this compound and ritanserin reveals differences in their binding affinities and functional potencies. The following table summarizes the available quantitative data from various in vitro and in vivo studies. It is important to note that the binding affinity and functional antagonism values for this compound and ritanserin are derived from different studies, which may employ varied experimental conditions. Therefore, a direct comparison should be made with caution.

ParameterThis compoundRitanserinReference
Binding Affinity (Ki) for 5-HT2A Receptor 16.5 ± 2.1 nM (rat cerebral cortex)Not available in a direct comparative study[1]
Functional Antagonism (IC50) Potency similar to ketanserin in inhibiting serotonin-induced inositol-1-phosphate formation0.9 nM (mean value)[1][2]
In Vivo Activity Inhibited amphetamine-induced hyperlocomotionInhibited amphetamine-induced hyperlocomotion; Blocks DOI-induced head-twitch response[3][4]

Understanding the Mechanism: 5-HT2A Receptor Signaling

The serotonin 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily signals through two main pathways: the Gq/11 pathway and the β-arrestin pathway.

  • The Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is associated with many of the physiological and behavioral effects of 5-HT2A receptor activation.

  • The β-Arrestin Pathway: Upon agonist binding, β-arrestin can also be recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of separate signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK).

Antagonists like this compound and ritanserin block the activation of these signaling pathways by preventing serotonin from binding to the 5-HT2A receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC Activation DAG->PKC Serotonin Serotonin Serotonin->5HT2A Activates Amperozide_Ritanserin This compound / Ritanserin Amperozide_Ritanserin->5HT2A Blocks

5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols: A Closer Look at the Data

The data presented in this guide are derived from established experimental protocols designed to assess the affinity and functional activity of compounds at the 5-HT2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound and ritanserin to displace a radiolabeled ligand from the 5-HT2A receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT2A receptor (e.g., rat cerebral cortex).

  • Incubation: The membranes are incubated with a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (this compound or ritanserin).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare 5-HT2A Receptor Membrane Homogenate D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Serial Dilutions of This compound or Ritanserin B->D C Prepare Radioligand ([3H]ketanserin) Solution C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Determine IC50 Value F->G H Calculate Ki Value G->H

Workflow for a 5-HT2A Radioligand Binding Assay.
Functional Antagonism Assay (Inositol Phosphate Accumulation)

This assay measures the ability of a compound to inhibit the functional response of a receptor to an agonist.

Objective: To determine the potency (IC50) of this compound and ritanserin in blocking serotonin-induced inositol phosphate (IP) accumulation.

General Protocol:

  • Cell Culture: Cells expressing the 5-HT2A receptor are cultured in multi-well plates.

  • Labeling: The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or ritanserin).

  • Stimulation: The cells are then stimulated with a 5-HT2A agonist (e.g., serotonin) to induce the production of inositol phosphates.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of [3H]inositol phosphates is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation (IC50) is determined.

In Vivo Effects: A Comparative Overview

In vivo studies provide valuable insights into the physiological effects of these antagonists.

  • Amphetamine-Induced Hyperlocomotion: Both this compound and ritanserin have been shown to inhibit hyperlocomotion induced by amphetamine in rats. This effect is thought to be mediated, at least in part, by the blockade of 5-HT2A receptors, which modulate dopamine release.

  • DOI-Induced Head-Twitch Response: The head-twitch response (HTR) in rodents is a well-established behavioral model for 5-HT2A receptor activation. The potent 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) reliably induces this behavior. Ritanserin has been demonstrated to block the DOI-induced head-twitch response, confirming its in vivo 5-HT2A antagonistic activity. While direct comparative studies are limited, based on its potent in vitro 5-HT2A antagonism, this compound is also expected to antagonize the DOI-induced head-twitch response.

Summary and Conclusion

Both this compound and ritanserin are potent antagonists of the 5-HT2A receptor. Based on the available data, ritanserin appears to have a higher affinity and functional potency in vitro compared to this compound. However, it is crucial to consider that these values were obtained from different studies. One study did indicate that this compound has a functional potency similar to another well-known 5-HT2A antagonist, ketanserin.

In vivo, both compounds demonstrate activity in models that are influenced by 5-HT2A receptor blockade. The choice between these two compounds for research purposes will depend on the specific experimental context, including the desired potency, selectivity profile, and the specific in vivo model being used. This guide provides a foundation for researchers to make informed decisions and to design further comparative studies to elucidate the nuanced differences between these two important pharmacological tools.

References

Amperozide: A Comparative Guide to its In Vivo 5-HT2A Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amperozide's in vivo selective binding to the 5-HT2A receptor against other well-established serotonergic ligands, risperidone and ketanserin. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a potent and selective 5-HT2A receptor antagonist. In vivo studies demonstrate its high affinity for the 5-HT2A receptor with significantly lower affinity for other serotonin receptor subtypes and dopamine receptors. This selective binding profile distinguishes it from other antipsychotic agents like risperidone, which exhibits potent antagonism at both 5-HT2A and dopamine D2 receptors. Ketanserin, another well-known 5-HT2A antagonist, also shows high affinity for the 5-HT2A receptor but has notable affinity for other receptors as well. This guide will delve into the quantitative binding data, detailed experimental methodologies used to validate these findings, and the underlying signaling pathways.

Comparative In Vitro and In Vivo Binding Profiles

The following tables summarize the binding affinities (Ki) and in vivo receptor occupancy (ED50) of this compound, risperidone, and ketanserin for the 5-HT2A receptor and other relevant serotonin receptor subtypes.

Table 1: In Vitro Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT1A5-HT1C5-HT2C
This compound 16.5>1000--
Risperidone 0.16 - 0.44205050
Ketanserin 0.85 - 3.5>1000~120x lower than 5-HT2A-

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo 5-HT2A Receptor Occupancy (ED50, mg/kg)

CompoundSpeciesED50 (mg/kg)
This compound RatIn vivo potency similar to haloperidol and ritanserin for blocking 5-HT2 binding sites. Specific ED50 not available.
Risperidone Rat0.067
Ketanserin Rat0.9

ED50 represents the dose required to achieve 50% receptor occupancy in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the in vivo binding of 5-HT2A receptor ligands.

Ex Vivo Autoradiography for 5-HT2A Receptor Occupancy in Rats

This protocol is a standard method to determine the in vivo occupancy of a specific receptor by a test compound.

Objective: To quantify the percentage of 5-HT2A receptors occupied by this compound, risperidone, or ketanserin at various doses.

Materials:

  • Test compounds (this compound, risperidone, ketanserin)

  • Male Wistar rats (200-250g)

  • Radioligand: [3H]ketanserin or a more selective ligand like [3H]MDL 100,907

  • Spiperone (for non-specific binding determination)

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Washing buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Animal Dosing: Administer the test compound (this compound, risperidone, or ketanserin) or vehicle to rats via the desired route (e.g., intraperitoneal, oral). A range of doses should be used to generate a dose-response curve.

  • Tissue Collection: At a predetermined time after dosing (to allow for drug distribution to the brain), euthanize the animals and rapidly dissect the brains.

  • Tissue Preparation: Freeze the brains in isopentane cooled with dry ice. Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat. Mount the sections onto gelatin-coated microscope slides.

  • Radioligand Incubation:

    • Thaw the mounted brain sections to room temperature.

    • Incubate the sections with a saturating concentration of the radioligand (e.g., [3H]ketanserin) in incubation buffer.

    • For determination of non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM spiperone).

  • Washing: After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand.

  • Drying and Exposure: Dry the washed slides and appose them to a phosphor imaging plate or autoradiography film in a light-tight cassette.

  • Image Acquisition and Analysis:

    • After an appropriate exposure time, scan the imaging plates or develop the film.

    • Quantify the radioactivity in specific brain regions of interest (e.g., frontal cortex, which is rich in 5-HT2A receptors) using image analysis software.

  • Calculation of Receptor Occupancy:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Receptor occupancy is calculated as: (1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)) * 100%.

  • Data Analysis: Plot the receptor occupancy as a function of the drug dose to determine the ED50 value.

Positron Emission Tomography (PET) for 5-HT2A Receptor Occupancy in Humans

PET is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain.

Objective: To determine the relationship between the plasma concentration of a test compound and 5-HT2A receptor occupancy in the human brain.

Materials:

  • PET scanner

  • Radioligand: e.g., [11C]N-methylspiperone ([11C]NMSP) or a more selective ligand like [11C]MDL 100,907.

  • Test compound (e.g., this compound)

  • Arterial line for blood sampling

  • Centrifuge and equipment for plasma analysis

Procedure:

  • Subject Recruitment and Preparation:

    • Recruit healthy human volunteers or patients.

    • Obtain informed consent and ethical approval.

    • Subjects should fast for a specified period before the scan.

    • Insert an intravenous (IV) line for radioligand injection and an arterial line for blood sampling.

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Inject a bolus of the radioligand intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

    • Simultaneously, collect arterial blood samples at predefined time points to measure the concentration of the radioligand and its metabolites in plasma.

  • Drug Administration: Administer a single oral dose of the test compound.

  • Post-Dosing PET Scan:

    • At a time corresponding to the expected peak plasma concentration of the drug, perform a second PET scan identical to the baseline scan.

    • Continue to collect arterial blood samples.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) on the images, including a target region rich in 5-HT2A receptors (e.g., frontal cortex) and a reference region with negligible receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • Use appropriate kinetic models (e.g., two-tissue compartment model) to analyze the TACs and the arterial input function to estimate the binding potential (BPND) of the radioligand in the target region.

  • Calculation of Receptor Occupancy:

    • Receptor occupancy is calculated as: (1 - (BPND post-dosing / BPND baseline)) * 100%.

  • Data Analysis: Correlate the receptor occupancy with the plasma concentration of the test compound to determine the EC50 (the plasma concentration required for 50% receptor occupancy).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in 5-HT2A receptor signaling and the experimental procedures used to study them can provide a clearer understanding.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Gq_Signaling Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds to Gq_alpha Gαq HTR2A->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse Phosphorylates Target Proteins Receptor_Occupancy_Workflow Start Start Dosing Animal/Human Dosing (Test Compound or Vehicle) Start->Dosing Time Allow Time for Drug Distribution Dosing->Time ExVivo Ex Vivo Autoradiography Time->ExVivo PET PET Imaging Time->PET Sacrifice Euthanasia & Brain Extraction ExVivo->Sacrifice PETScan Radioligand Injection & PET Scan PET->PETScan Sectioning Brain Sectioning Sacrifice->Sectioning Incubation Radioligand Incubation Sectioning->Incubation Imaging Autoradiographic Imaging Incubation->Imaging Analysis Image & Data Analysis Imaging->Analysis PETScan->Analysis Occupancy Calculate Receptor Occupancy Analysis->Occupancy End End Occupancy->End

Benchmarking Amperozide's modulation of dopamine release against amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of amperozide and amphetamine on dopamine release. The information presented herein is intended for a scientific audience and is supported by experimental data to facilitate an objective evaluation of these two compounds.

Executive Summary

This compound, an atypical antipsychotic, and amphetamine, a potent central nervous system stimulant, exhibit starkly contrasting effects on dopamine neurotransmission. While amphetamine is a well-established dopamine-releasing agent, this compound generally acts as an inhibitor of dopamine release. This fundamental difference in their mechanism of action leads to distinct neurochemical and behavioral outcomes. This guide will delve into the quantitative differences in their modulation of dopamine release, detail the experimental methodologies used to ascertain these effects, and illustrate the signaling pathways involved.

Quantitative Comparison of Dopamine Release

The following table summarizes the quantitative effects of this compound and amphetamine on dopamine release as observed in preclinical studies. It is important to note that direct comparative studies providing precise quantitative data under identical experimental conditions are limited. The data presented is a synthesis of findings from various studies to provide a comparative overview.

CompoundBrain RegionMethodDose/ConcentrationEffect on Dopamine ReleaseReference
This compound Nucleus AccumbensIn Vivo MicrodialysisChronic 2 mg/kg/dayInhibition of amphetamine-induced DA release[1]
StriatumIn Vivo MicrodialysisChronic 2 mg/kg/dayEnhancement of amphetamine-induced DA release[1]
Amphetamine StriatumIn Vivo Microdialysis4 mg/kg (i.p.)Substantial increase in DA efflux[2]
StriatumIn Vivo Microdialysis2-16 mg/kgDose-dependent increase in DA response[2]
Nucleus AccumbensIn Vivo Microdialysis0.5 mg/kg (i.p.)Significant elevation of extracellular DA[3]
Dorsomedial StriatumIn Vivo Microdialysis0.5 mg/kg (i.p.)Significant elevation of extracellular DA

Note: The study by Nomikos et al. (1991) investigated the effects of chronic this compound administration on amphetamine-induced dopamine release. The results indicate a region-specific modulation, highlighting the complexity of this compound's effects.

Experimental Protocols

In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure extracellular concentrations of neurotransmitters in the brain of freely moving animals.

Objective: To measure the effect of this compound and amphetamine on extracellular dopamine levels in specific brain regions (e.g., striatum, nucleus accumbens).

Methodology:

  • Animal Subjects: Male Sprague-Dawley rats are typically used.

  • Surgical Implantation:

    • Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).

    • The cannula is secured to the skull with dental cement. Animals are allowed to recover for a specified period (e.g., 48 hours).

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • A stabilization period of at least 2 hours is allowed to achieve a stable baseline of dopamine levels.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials for analysis.

  • Drug Administration:

    • This compound: Administered chronically in drinking water (e.g., 2 mg/kg/day for 21 days) followed by a washout period.

    • Amphetamine: Administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.5-16 mg/kg).

  • Sample Analysis:

    • Dopamine concentrations in the dialysate samples are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data is typically expressed as a percentage of the baseline dopamine concentration.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used for the real-time detection of rapid changes in neurotransmitter concentrations with high temporal and spatial resolution.

Objective: To measure rapid, sub-second changes in dopamine release and uptake in response to this compound and amphetamine.

Methodology:

  • Electrode Preparation:

    • A carbon-fiber microelectrode (CFM) is fabricated by aspirating a carbon fiber into a glass capillary, which is then pulled to a fine tip.

  • Animal Preparation:

    • Animals (e.g., rats or mice) are anesthetized and placed in a stereotaxic frame.

    • The CFM and a stimulating electrode are stereotaxically lowered into the target brain region.

  • FSCV Recording:

    • A triangular voltage waveform (e.g., -0.4 V to +1.3 V and back) is applied to the CFM at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).

    • The resulting current is measured. The oxidation of dopamine at a specific potential allows for its detection and quantification.

    • Background current is subtracted to isolate the faradaic current associated with dopamine.

  • Drug Administration:

    • Drugs can be administered systemically (e.g., i.p. injection) or locally via a micropipette.

  • Data Analysis:

    • The collected data is visualized as a color plot, showing changes in current over time at different applied potentials.

    • The peak oxidation current is proportional to the dopamine concentration.

Signaling Pathways and Mechanisms of Action

This compound

This compound is an atypical antipsychotic that primarily acts as a 5-HT2A receptor antagonist . Its inhibitory effect on dopamine release is thought to be mediated through serotonergic modulation of dopaminergic pathways. By blocking 5-HT2A receptors, which can have an excitatory influence on dopamine release in certain brain regions, this compound can lead to a net decrease in dopamine levels.

Amperozide_Pathway This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonizes Dopaminergic_Neuron Dopaminergic Neuron HT2A->Dopaminergic_Neuron Excitatory Influence (Blocked) Serotonergic_Neuron Serotonergic Neuron Serotonergic_Neuron->HT2A 5-HT Dopamine_Release Dopamine Release (Inhibition) Dopaminergic_Neuron->Dopamine_Release

Caption: this compound's signaling pathway.

Amphetamine

Amphetamine's mechanism of action is multifaceted and leads to a robust increase in extracellular dopamine. It primarily acts on the dopamine transporter (DAT) .

  • Competitive Inhibition of Dopamine Reuptake: Amphetamine competes with dopamine for uptake into the presynaptic neuron via DAT.

  • Reverse Transport of Dopamine: Once inside the neuron, amphetamine disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine. This high cytosolic concentration drives the reverse transport of dopamine through DAT into the synaptic cleft.

Amphetamine_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Amphetamine_in Amphetamine Vesicle Synaptic Vesicle Amphetamine_in->Vesicle Disrupts Storage DAT Dopamine Transporter (DAT) DA_Release Dopamine Release (Increased) DAT->DA_Release Cytosolic_DA Cytosolic Dopamine Vesicle->Cytosolic_DA DA Leak Cytosolic_DA->DAT Reverse Transport Amphetamine_out Amphetamine Amphetamine_out->DAT Enters via DAT

Caption: Amphetamine's mechanism of action.

Conclusion

This compound and amphetamine exert opposing effects on dopamine release, a distinction critical for understanding their therapeutic applications and potential for abuse. Amphetamine's potent, non-vesicular release of dopamine underpins its stimulant and reinforcing properties. In contrast, this compound's modulation of dopamine, primarily through serotonergic pathways, contributes to its antipsychotic profile. The region-specific effects of chronic this compound on amphetamine-induced dopamine release further underscore the intricate neural circuits governing these interactions. Future research employing direct, quantitative comparisons will be invaluable in further elucidating the nuanced pharmacology of these compounds.

References

Cross-Validation of the Anxiolytic-Like Effects of Amperozide in Different Behavioral Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic-like effects of Amperozide, a diphenylbutylpiperazine derivative, across various preclinical behavioral paradigms. The aim is to offer a consolidated resource for evaluating its potential as an anxiolytic agent, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Focus on the 5-HT2A Receptor

This compound is primarily recognized as a potent and selective antagonist of the serotonin 5-HT2A receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. By blocking this pathway, this compound is thought to modulate neurotransmission in brain regions associated with anxiety and emotional regulation.

Comparative Efficacy in Preclinical Anxiety Models

The anxiolytic-like properties of this compound have been investigated in several established rodent models of anxiety. This section compares its effects in the Vogel conflict test, the elevated plus-maze (Montgomery's conflict test variant), and the social interaction test.

Data Presentation

Table 1: Effects of this compound in the Vogel Conflict Test

Treatment GroupDose Range (mg/kg, s.c.)Key Finding
This compound0.2 - 0.6Increased the number of shocks accepted by rats, indicating an anxiolytic-like effect.[1]
This compound2.0Decreased the number of shocks accepted, suggesting a potential loss of anxiolytic effect or the emergence of other behavioral effects at higher doses.[1]
Vehicle ControlN/AEstablished baseline level of punished drinking.

Table 2: Effects of this compound in the Elevated Plus-Maze (Montgomery's Conflict Test)

Treatment GroupDose Range (mg/kg, s.c.)Key Finding
This compound0.05 - 0.1Significantly increased the percentage of time spent in the open arms, a classic indicator of anxiolysis.[1]
This compound0.4 - 0.8No significant difference in time spent in open arms compared to controls, indicating a narrow therapeutic window for its anxiolytic-like effects in this paradigm.[1]
Vehicle ControlN/AEstablished baseline exploration of open and closed arms.

Table 3: Effects of this compound in the Social Interaction Test

Treatment GroupDose Range (mg/kg)Key Finding
This compoundN/ANo specific quantitative data on the effects of this compound in the social interaction test for anxiety is readily available in the reviewed literature.
Vehicle ControlN/AEstablishes baseline social interaction time.

Experimental Protocols

Vogel Conflict Test

This model assesses the anxiolytic potential of a compound by measuring its ability to reinstate a behavior that has been suppressed by punishment.

Experimental Workflow:

G cluster_protocol Vogel Conflict Test Protocol animal_prep Animal Preparation (Male Wistar rats, water-deprived for 48h) habituation Habituation Session (5 min access to water in the test chamber) animal_prep->habituation drug_admin Drug Administration (this compound or vehicle, s.c.) habituation->drug_admin test_session Test Session (Punished drinking: mild electric shock after every 20 licks) drug_admin->test_session data_collection Data Collection (Number of shocks received) test_session->data_collection G cluster_protocol Elevated Plus-Maze Protocol animal_prep Animal Preparation (Male Sprague-Dawley rats) habituation Habituation to Test Room (30-60 minutes) animal_prep->habituation drug_admin Drug Administration (this compound or vehicle, s.c.) habituation->drug_admin test_session Test Session (5 min free exploration of the maze) drug_admin->test_session data_collection Data Collection (Time in open/closed arms, number of entries) test_session->data_collection G cluster_protocol Social Interaction Test Protocol animal_prep Animal Preparation (Male rats, singly housed) habituation Habituation to Test Arena (10 minutes) animal_prep->habituation drug_admin Drug Administration (this compound or vehicle) habituation->drug_admin pairing Pairing (Paired with an unfamiliar, weight-matched partner) drug_admin->pairing test_session Test Session (10 min interaction period) pairing->test_session data_collection Data Collection (Time spent in active social interaction) test_session->data_collection G cluster_pathway This compound's Antagonism of the 5-HT2A Receptor Pathway serotonin Serotonin (5-HT) receptor 5-HT2A Receptor serotonin->receptor Activates This compound This compound This compound->receptor Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Anxiogenic Cellular Response ca_release->cellular_response pkc->cellular_response

References

A Comparative Review of the Metabolic Side-Effect Profiles of Amperozide and Olanzapine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the metabolic liabilities of two distinct antipsychotic agents.

This guide provides a comprehensive comparison of the metabolic side-effect profiles of Amperozide and olanzapine, two antipsychotic drugs with distinct pharmacological mechanisms. While olanzapine is a widely prescribed second-generation antipsychotic with a well-documented high risk of metabolic disturbances, this compound, a potent 5-HT2A receptor antagonist, has been studied for its antipsychotic properties, but its metabolic profile is less characterized. This review synthesizes the available experimental data, details relevant experimental methodologies, and explores the underlying signaling pathways to offer a comparative perspective for researchers, scientists, and drug development professionals.

Executive Summary

Olanzapine is consistently associated with significant metabolic side effects, including substantial weight gain, glucose intolerance, and dyslipidemia.[1][2][3][4][5] In contrast, there is a notable lack of published experimental data specifically detailing the metabolic side-effect profile of this compound. The comparison presented herein is therefore based on the extensive data available for olanzapine and a mechanistic inference for this compound, grounded in its primary pharmacology as a potent 5-HT2A antagonist.

Olanzapine: A Profile of Significant Metabolic Disturbance

Olanzapine is a multi-receptor antagonist with high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, histamine H1, and muscarinic M1 receptors. Its potent antagonism of 5-HT2C and H1 receptors is strongly implicated in its metabolic side effects.

Quantitative Data on Olanzapine's Metabolic Side-Effects

The following tables summarize the quantitative data from preclinical and clinical studies on the metabolic side effects of olanzapine.

Table 1: Olanzapine-Induced Weight Gain

Study TypeSpecies/PopulationTreatment DetailsDurationAverage Weight GainCitation(s)
PreclinicalFemale C57BL/6J miceOlanzapine in drinking water (estimated 10 mg/kg/day)28 days~3g vs. placebo
PreclinicalFemale Sprague-Dawley ratsOlanzapine mixed in food (1.5 mg/kg/day)15 days~20g vs. placebo
ClinicalFirst-episode psychosis patientsOlanzapine (mean dose 12.5 mg/day)12 weeks4.9 kg
ClinicalSchizophrenia patientsOlanzapine (10-20 mg/day)1 year5.6 kg

Table 2: Olanzapine's Effects on Glucose Metabolism

Study TypeSpecies/PopulationTreatment DetailsKey FindingsCitation(s)
PreclinicalFemale ratsSingle injection of olanzapine (10 mg/kg)Increased plasma glucose and insulin levels
ClinicalHealthy volunteersOlanzapine (10 mg/day)5 daysIncreased fasting insulin and insulin resistance
ClinicalSchizophrenia patientsOlanzapine (mean dose 15.8 mg/day)8 weeksSignificant increase in fasting glucose and HOMA-IR

Table 3: Olanzapine's Effects on Lipid Profile

Study TypeSpecies/PopulationTreatment DetailsDurationKey FindingsCitation(s)
PreclinicalFemale ratsSingle injection of olanzapine (15 mg/kg)24 hoursIncreased serum triglycerides
ClinicalSchizophrenia patientsOlanzapine (mean dose 11.2 mg/day)6 weeksSignificant increase in triglycerides and total cholesterol
ClinicalSchizophrenia patientsOlanzapine (10-20 mg/day)1 yearSignificant increase in triglycerides

This compound: An Undefined Metabolic Profile

This compound is a diphenylbutylpiperazine derivative that acts as a potent and selective 5-HT2A receptor antagonist. It has been investigated for its antipsychotic and anti-aggressive properties, particularly in veterinary medicine. A review of the available scientific literature reveals a significant gap in knowledge regarding its metabolic side-effect profile. One open-label study in schizophrenic patients listed "Body Weight / drug effects" as a MeSH term in its abstract, however, no quantitative data on weight change was provided. The study did note that prolactin levels were not increased during this compound treatment.

Given the lack of direct experimental data, a comparison with olanzapine must be based on their differing mechanisms of action. While olanzapine's metabolic effects are strongly linked to its antagonism of 5-HT2C and H1 receptors, this compound's primary target is the 5-HT2A receptor. Blockade of 5-HT2A receptors has been associated with the therapeutic effects of several atypical antipsychotics, but its specific contribution to metabolic side effects is less clear and appears to be less pronounced than that of 5-HT2C or H1 receptor antagonism. Some research suggests that 5-HT2A antagonism may even have neutral or potentially beneficial effects on insulin sensitivity, though this is not conclusively established.

Signaling Pathways and Mechanisms of Action

The metabolic side effects of olanzapine are understood to be mediated by a complex interplay of central and peripheral mechanisms.

Olanzapine's Metabolic Signaling Pathways

Olanzapine_Metabolic_Pathways Olanzapine Olanzapine H1R Histamine H1 Receptor Olanzapine->H1R Antagonism HTR2C Serotonin 5-HT2C Receptor Olanzapine->HTR2C Antagonism Adipose Adipose Tissue Olanzapine->Adipose Direct Effects Pancreas Pancreas Olanzapine->Pancreas Direct Effects Liver Liver Olanzapine->Liver Direct Effects Hypothalamus Hypothalamus H1R->Hypothalamus HTR2C->Hypothalamus Appetite Increased Appetite (Hyperphagia) Hypothalamus->Appetite EnergyExpenditure Decreased Energy Expenditure Hypothalamus->EnergyExpenditure WeightGain Weight Gain Appetite->WeightGain EnergyExpenditure->WeightGain InsulinResistance Insulin Resistance WeightGain->InsulinResistance Dyslipidemia Dyslipidemia WeightGain->Dyslipidemia Adipose->InsulinResistance Pancreas->InsulinResistance Liver->Dyslipidemia

Caption: Olanzapine's metabolic effects signaling pathways.

This compound's Primary Mechanism of Action

Amperozide_Mechanism This compound This compound HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonism Mesolimbic Mesolimbic Pathway HTR2A->Mesolimbic Metabolic Metabolic Regulation (Largely Unknown) HTR2A->Metabolic Dopamine Dopamine Release Mesolimbic->Dopamine Antipsychotic Antipsychotic Effect Dopamine->Antipsychotic

Caption: this compound's primary mechanism of action.

Experimental Protocols

The following are summaries of typical experimental protocols used to assess the metabolic side effects of antipsychotic drugs.

Preclinical Assessment of Metabolic Side-Effects in Rodents
  • Objective: To determine the effects of chronic drug administration on body weight, food intake, glucose tolerance, and lipid levels in rats or mice.

  • Animals: Typically, adult female Sprague-Dawley rats or C57BL/6 mice are used, as they are often more sensitive to antipsychotic-induced weight gain.

  • Drug Administration: The test compound (e.g., olanzapine) and vehicle are administered daily for a period of 2 to 8 weeks. Administration can be via oral gavage, mixed in a palatable food matrix, or through osmotic mini-pumps for continuous delivery.

  • Measurements:

    • Body Weight and Food Intake: Measured daily or several times per week.

    • Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the study. After an overnight fast, a baseline blood sample is taken, followed by an oral gavage of a glucose solution. Blood samples are then collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.

    • Plasma Lipids: At the end of the study, terminal blood samples are collected to measure triglycerides, total cholesterol, HDL, and LDL levels.

    • Body Composition: Can be assessed using techniques like DEXA to determine fat and lean mass.

Clinical Assessment of Metabolic Side-Effects in Humans
  • Objective: To evaluate the metabolic effects of an antipsychotic drug in patients with schizophrenia or other psychotic disorders.

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.

  • Participants: Patients meeting the diagnostic criteria for the target indication. Baseline metabolic parameters are carefully recorded.

  • Intervention: Participants are randomized to receive the investigational drug, placebo, or an active comparator (like olanzapine) for a specified duration (typically several weeks to months).

  • Assessments:

    • Anthropometric Measures: Body weight, Body Mass Index (BMI), and waist circumference are measured at baseline and at regular follow-up visits.

    • Fasting Blood Samples: Collected at baseline and at specified intervals to measure:

      • Fasting plasma glucose and insulin (for calculation of HOMA-IR, an index of insulin resistance).

      • Hemoglobin A1c (HbA1c).

      • Fasting lipid profile (total cholesterol, LDL, HDL, and triglycerides).

    • Oral Glucose Tolerance Test (OGTT): May be performed in a subset of participants to more sensitively assess glucose metabolism.

Conclusion

The available evidence robustly demonstrates that olanzapine poses a significant risk for metabolic side effects, including weight gain, insulin resistance, and dyslipidemia. These effects are likely mediated through its potent antagonism of multiple receptors, most notably the 5-HT2C and H1 receptors. In stark contrast, the metabolic profile of this compound remains largely uncharacterized in the public domain. Based on its primary mechanism as a selective 5-HT2A antagonist, it can be hypothesized that this compound may have a more benign metabolic profile than olanzapine. However, without direct experimental evidence, this remains speculative.

For researchers and drug development professionals, this comparative review highlights the critical need for preclinical and clinical studies to elucidate the metabolic side-effect profile of this compound. Such data are essential for a comprehensive risk-benefit assessment and to determine its potential as a metabolically safer alternative to existing antipsychotic medications. The experimental protocols outlined provide a framework for conducting such vital investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of Amperozide in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Amperozide. The GHS classification for this compound includes the hazard statement H302: Harmful if swallowed[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times to prevent accidental ingestion or contact.

Key Hazard Information:

Hazard ClassificationGHS CodePrecautionary Statements (Handling and Disposal)
Acute toxicity, Oral (Category 4)H302P264, P270, P301+P317, P330, P501 [1]

This table summarizes the primary hazard associated with this compound as identified in its GHS classification.

The precautionary statement P501 directs users to dispose of contents/container in accordance with local/regional/national/international regulations. This underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) office to ensure compliance.

Step-by-Step Disposal Protocol for this compound

The following procedure is a synthesis of general guidelines for the disposal of research-grade psychoactive compounds.

  • Determine if this compound is a Controlled Substance: The first and most critical step is to ascertain whether this compound is classified as a controlled substance by the Drug Enforcement Administration (DEA) or equivalent national authority. This classification will dictate the stringency of the disposal requirements[2][3][4]. Your institution's EHS office or a licensed chemical waste disposal vendor can provide this information.

  • Segregation and Labeling:

    • Unused or expired this compound should be segregated from other chemical waste streams.

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and quantity.

    • Ensure the container is compatible with the chemical, properly sealed, and stored in a secure, designated waste accumulation area.

  • Disposal of Non-Controlled this compound: If this compound is not a controlled substance, the following general steps apply:

    • Contact a Licensed Chemical Waste Vendor: Your institution's EHS department will have a contract with a specialized waste management company. This is the preferred and safest method for disposal.

    • Provide Detailed Information: Be prepared to provide the waste vendor with the SDS and information on the quantity and form (e.g., solid, solution) of the this compound waste.

    • Packaging for Disposal: Follow the specific packaging instructions provided by the waste vendor to ensure safe transportation and disposal, which typically involves incineration.

  • Disposal of Controlled Substance this compound: If this compound is classified as a controlled substance, a more rigorous disposal process is required:

    • Use a DEA-Registered Reverse Distributor: The disposal of controlled substances must be handled by a DEA-registered reverse distributor. Your EHS office will facilitate this process.

    • Strict Record-Keeping: Meticulous records must be maintained to document the entire lifecycle of the substance, from acquisition to disposal. This includes usage logs and disposal records.

    • DEA Form 41: For the disposal of controlled substances, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed. The reverse distributor will typically assist with this paperwork.

Alternative Disposal Considerations

While not the primary recommended methods for a laboratory setting, it is useful to be aware of other disposal discussions in the broader context of pharmaceutical waste:

  • Deactivation using Activated Carbon: Research has explored the use of activated carbon to adsorb and deactivate psychoactive medications, which can be a potential component of some disposal systems.

  • Landfilling (Not Recommended for Neat Chemical Waste): For household pharmaceutical waste, the FDA provides guidelines for disposal in trash after mixing with an unappealing substance like coffee grounds or cat litter. This method is generally not appropriate for the disposal of pure chemical waste from a laboratory.

  • Sewer Disposal (Prohibited): Never dispose of this compound or other chemicals down the drain. This can lead to environmental contamination.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

AmperozideDisposal start Start: this compound Waste Identified contact_ehs Consult Institutional EHS Office start->contact_ehs is_controlled Is this compound a Controlled Substance? non_controlled_path Not a Controlled Substance is_controlled->non_controlled_path No controlled_path Controlled Substance is_controlled->controlled_path Yes contact_ehs->is_controlled licensed_vendor Dispose via Licensed Chemical Waste Vendor non_controlled_path->licensed_vendor reverse_distributor Dispose via DEA-Registered Reverse Distributor controlled_path->reverse_distributor end End: Proper Disposal Complete licensed_vendor->end record_keeping Complete DEA Form 41 and Maintain Disposal Records reverse_distributor->record_keeping record_keeping->end

References

Safeguarding Your Research: Essential Protective Measures for Handling Amperozide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Amperozide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a diphenylbutylpiperazine derivative classified as an atypical antipsychotic. While its primary use is in veterinary medicine, its investigation for human applications necessitates stringent safety protocols in a laboratory setting. The primary known hazards of this compound are that it is harmful if swallowed and can cause irritation.[1]

Hazard Summary for this compound

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationNot Classified (Irritant)P264: Wash hands thoroughly after handling.[1]
Eye Damage/IrritationNot Classified (Irritant)P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

1. Hand Protection:

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination. For prolonged handling, consult glove manufacturer's chemical resistance data for diphenylbutylpiperazine compounds.

2. Body Protection:

  • Lab Coat: A dedicated, disposable, solid-front gown made of a low-permeability fabric is required.

  • Sleeves: Ensure sleeves are tucked into the inner pair of gloves.

3. Eye and Face Protection:

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Face Shield: A full-face shield must be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.

4. Respiratory Protection:

  • For handling powders or when aerosolization is possible, a NIOSH-approved N95 or higher-level respirator is required.

Operational and Disposal Plans

Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable pads.

  • Weighing: Weighing of this compound powder should be done in a fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface with a suitable decontaminating solution, followed by a rinse with water. Dispose of all contaminated disposable materials as hazardous waste.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and hazard warnings.

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, gowns, and absorbent pads, must be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain: If safe to do so, prevent the spread of the spill using absorbent materials. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.

  • PPE: Don the appropriate PPE as outlined above.

  • Clean-up:

    • Liquid Spill: Absorb the spill with chemical-resistant absorbent pads.

    • Powder Spill: Carefully wet the powder with a suitable solvent to prevent aerosolization and then absorb the mixture.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.

  • Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste container.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel if available.

Workflow for Safe Handling of this compound

Amperozide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Review SDS and Procedures B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Handle this compound C->D Begin Work E Perform Experiment D->E F Decontaminate Work Area E->F Complete Experiment G Segregate Waste F->G H Doff PPE G->H I Store Hazardous Waste H->I Final Step J Arrange for Professional Disposal I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.